5-Hydroxy-5-phenylpentan-2-one
Description
Properties
CAS No. |
58193-48-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-hydroxy-5-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3 |
InChI Key |
AMIFQDLSOLPNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Unveiling the Potential of a Bifunctional Scaffold
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxy-5-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
5-Hydroxy-5-phenylpentan-2-one is a bifunctional organic molecule that incorporates both a ketone and a secondary benzylic alcohol. This unique combination of functional groups within a flexible five-carbon chain makes it a noteworthy scaffold for chemical synthesis and a person of interest in medicinal chemistry. Its structure allows for a variety of chemical transformations, providing pathways to more complex molecules, including potential drug candidates and chiral building blocks.
As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of 5-Hydroxy-5-phenylpentan-2-one, moving beyond a simple datasheet. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its reactivity profile. The causality behind experimental designs and analytical interpretations will be emphasized, providing field-proven insights for professionals in drug development and chemical research.
Chemical Identity and Structure
The fundamental identity of a compound is the bedrock of all further research. 5-Hydroxy-5-phenylpentan-2-one is an achiral molecule as presented, but the hydroxyl-bearing carbon (C5) is a stereocenter, meaning it can exist as (R)- and (S)-enantiomers.
The structural formula is: CH₃-C(=O)-CH₂-CH₂-CH(OH)-C₆H₅
This structure combines a terminal methyl ketone with a secondary alcohol at the benzylic position, offering two distinct sites for chemical modification.
Table 1: Chemical Identifiers for 5-Hydroxy-5-phenylpentan-2-one
| Identifier | Value | Source |
| IUPAC Name | 5-hydroxy-5-phenylpentan-2-one | [1] |
| CAS Number | 58193-48-9 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][3][4] |
| Molecular Weight | 178.23 g/mol | [1][4] |
| Canonical SMILES | CC(=O)CCC(C1=CC=CC=C1)O | [1] |
| InChI Key | AMIFQDLSOLPNQW-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 5-Hydroxy-5-phenylpentan-2-one
| Property | Value | Interpretation & Significance | Source |
| XLogP3-AA | 1.1 | Indicates moderate lipophilicity. The molecule has a reasonable balance between aqueous and lipid solubility, a key parameter in drug design for membrane permeability. | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Suggests good potential for oral bioavailability. Molecules with a TPSA < 140 Ų are often good candidates for passing through cellular membranes. | [1][2] |
| Hydrogen Bond Donors | 1 (from the -OH group) | The hydroxyl group can donate a hydrogen bond, influencing solubility in protic solvents and interactions with biological targets. | [2] |
| Hydrogen Bond Acceptors | 2 (from the C=O and -OH oxygens) | Both oxygens can accept hydrogen bonds, further contributing to its solubility profile and receptor binding potential. | [2] |
| Rotatable Bond Count | 4 | The four rotatable single bonds give the molecule significant conformational flexibility, allowing it to adapt its shape to fit into active sites of enzymes or receptors. | [2] |
| Complexity | 160 | This value reflects the non-trivial nature of the molecule's structure, arising from its combination of aromatic and aliphatic features with two functional groups. | [2] |
Synthesis and Purification
The synthesis of γ-hydroxyketones like 5-Hydroxy-5-phenylpentan-2-one is a classic challenge in organic chemistry. A highly logical and effective approach is the aldol addition reaction , which involves the coupling of a ketone enolate with an aldehyde.
Proposed Synthetic Workflow: Aldol Addition
The most direct synthesis involves the reaction between the enolate of acetone and benzaldehyde. However, the self-condensation of acetone is a significant competing reaction. A more controlled and industrially scalable approach involves using a pre-formed lithium enolate of acetone at low temperatures.
Caption: Proposed workflow for the synthesis of 5-Hydroxy-5-phenylpentan-2-one.
Experimental Protocol: A Self-Validating System
This protocol is based on established methods for aldol additions, such as those found for analogous structures[5]. The trustworthiness of this procedure lies in its controls: low temperature to prevent side reactions and a non-nucleophilic strong base for specific enolate formation.
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.
-
Base Preparation: The flask is charged with dry tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added via syringe.
-
Enolate Formation: Acetone (1.0 equivalent), freshly distilled, is added dropwise to the stirred LDA solution at -78 °C. The mixture is stirred for 30-45 minutes to ensure complete formation of the lithium enolate. Causality: Using LDA, a strong, non-nucleophilic base, ensures rapid and complete deprotonation of acetone, minimizing self-condensation.
-
Aldol Addition: Benzaldehyde (1.0 equivalent) is added dropwise to the enolate solution. The reaction is monitored by Thin Layer Chromatography (TLC). Causality: The low temperature maintains kinetic control, favoring the desired cross-aldol addition over other potential pathways.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the aldolate adduct while buffering the solution.
-
Extraction and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-Hydroxy-5-phenylpentan-2-one.
Structural Elucidation and Spectroscopic Analysis
The structural identity of a synthesized compound must be rigorously confirmed. Spectroscopic methods provide a detailed picture of the molecular framework. While specific spectra for this compound are available through licensed databases[1][3], the following tables outline the expected key signals, an exercise critical for any scientist verifying their results.
Table 3: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35-7.25 | m | 5H | Ar-H | Aromatic protons of the phenyl group. |
| ~ 4.90 | dd | 1H | -CH(OH )-Ph | Benzylic proton, coupled to the adjacent CH₂ group. |
| ~ 2.80 | br s | 1H | -OH | Hydroxyl proton; signal may be broad and its position is concentration-dependent. |
| ~ 2.75 | t | 2H | -C(=O)-CH₂- | Methylene protons alpha to the ketone, coupled to the adjacent CH₂. |
| ~ 2.15 | s | 3H | CH₃ -C(=O)- | Methyl protons of the ketone group, appearing as a singlet. |
| ~ 2.00-1.90 | m | 2H | -CH₂-CH(OH)- | Methylene protons beta to the ketone, showing complex coupling. |
Table 4: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 208 | C =O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~ 144 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the carbinol. |
| ~ 128-126 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~ 70 | -C H(OH)- | Carbon of the secondary alcohol. |
| ~ 45 | -C(=O)-C H₂- | Methylene carbon alpha to the ketone. |
| ~ 38 | -C H₂-CH(OH)- | Methylene carbon beta to the ketone. |
| ~ 30 | C H₃-C(=O)- | Methyl carbon of the ketone. |
Table 5: Key IR and Mass Spectrometry Data
| Analysis Type | Expected Signals/Fragments | Interpretation |
| IR Spectroscopy | ~3400 cm⁻¹ (broad), ~3030 cm⁻¹, ~2950 cm⁻¹, ~1715 cm⁻¹, ~1600 & 1495 cm⁻¹ | O-H stretch (alcohol), C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (ketone), C=C stretch (aromatic ring). |
| Mass Spectrometry (EI) | m/z 178 (M⁺), 160 (M⁺ - H₂O), 120, 107, 77, 43 | Molecular ion, loss of water, benzylic cleavage fragments, phenyl cation, and acetyl cation (CH₃CO⁺). |
Reactivity Profile and Potential Applications
The true value of a molecule for drug development often lies in its potential for derivatization. 5-Hydroxy-5-phenylpentan-2-one serves as a versatile platform due to its two distinct functional groups.
Reactions at the Hydroxyl Group
-
Oxidation: The secondary alcohol can be oxidized to the corresponding diketone, 1-phenylpentane-1,4-dione, using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the modification of the molecule's steric bulk and lipophilicity. This is a common strategy in drug development to create prodrugs or improve pharmacokinetic properties.
-
Dehydration: Acid-catalyzed dehydration would lead to the formation of 5-phenylpent-4-en-2-one, introducing an α,β-unsaturated ketone system, a valuable Michael acceptor.
Reactions at the Ketone Group
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 5-phenylpentane-2,5-diol. This creates a new stereocenter and expands the molecule's utility as a chiral building block.
-
Wittig Reaction: The ketone can be converted to an alkene, providing a route to a different class of compounds.
-
Enolate Chemistry: The α-protons of the ketone are acidic and can be removed to form an enolate, allowing for alkylation or further aldol-type reactions at the C1 or C3 positions.
Relevance in Drug Discovery
While direct biological activity for 5-Hydroxy-5-phenylpentan-2-one is not widely reported, its structural motifs are present in biologically active compounds. For instance, the hydroxy-keto scaffold is a key feature in many natural products with interesting biological profiles[6][7]. Phenylpentane derivatives have been explored for a range of applications, including as anticancer and antifungal agents[8]. This molecule can therefore be considered an excellent starting point for generating a library of diverse compounds for high-throughput screening. Its potential for stereoselective synthesis also makes it a valuable chiral precursor for creating enantiomerically pure drug candidates.
Conclusion
5-Hydroxy-5-phenylpentan-2-one is more than a simple chemical; it is a versatile scaffold rich with potential. Its balanced physicochemical properties, characterized by moderate lipophilicity and a topological polar surface area conducive to bioavailability, make it an attractive starting point for medicinal chemistry programs. The presence of two distinct and reactive functional groups—a secondary alcohol and a ketone—provides chemists with a modular platform for generating molecular diversity. By understanding its synthesis, spectroscopic signature, and reactivity, researchers can effectively leverage this compound as a key intermediate in the synthesis of novel, complex molecules for drug discovery and materials science.
References
-
PubChem. 5-Hydroxy-5-phenylpentan-2-one. National Center for Biotechnology Information. [Link]
-
SpectraBase. 5-Hydroxy-5-phenylpentan-2-one. John Wiley & Sons, Inc. [Link]
-
Chemical Synthesis Database. 5-hydroxy-5-phenyl-2-pentanone. [Link]
-
Organic Syntheses. One-pot Synthesis of (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one (4) from (-)-(α)-pinene (5). [Link]
-
PubChem. 5-Hydroxy-5,5-diphenylpentan-2-one. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. 5-hydroxy-4-phenyl-2-pentanone. [Link]
-
Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 5-phenyl-5-hydroxy-4-methylpentan-3-one. [Link]
-
PubChem. 4-Hydroxy-5-phenylpentan-2-one. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. 5-Phenylpentan-2-one. [Link]
-
NIST WebBook. 2-Pentanone, 5-hydroxy-. National Institute of Standards and Technology. [Link]
-
MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. [Link]
-
PubChem. 5-Phenyl-2-pentanone. National Center for Biotechnology Information. [Link]
-
PubChem. (5S)-5-hydroxycyclopent-2-en-1-one. National Center for Biotechnology Information. [Link]
Sources
- 1. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 5-Hydroxy-5-phenylpentan-2-one: Synthesis, Characterization, and Future Prospects in Medicinal Chemistry
Abstract
5-Hydroxy-5-phenylpentan-2-one (CAS No. 58193-48-9) is a γ-hydroxy ketone, a class of organic compounds that hold significant potential as versatile synthons in medicinal and materials chemistry.[1] Despite the established utility of this structural motif, 5-Hydroxy-5-phenylpentan-2-one remains a sparsely documented molecule with largely unexplored potential. This technical guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via the regioselective ring-opening of styrene oxide, proposed analytical methodologies for its characterization, and a forward-looking perspective on its potential applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for novel molecular design and synthesis.
Introduction: The Scientific Case for γ-Hydroxy Ketones
γ-Hydroxy ketones are bifunctional molecules characterized by a ketone and a hydroxyl group separated by a three-carbon aliphatic chain. This arrangement makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds and complex natural products. The hydroxyl and carbonyl groups can be manipulated independently or in concert to construct five- and six-membered rings, or to introduce further functionalization.
In the context of drug development, the ketone body β-hydroxybutyrate (BHB), a structurally related small molecule, has been shown to be more than just an energy metabolite.[2] It acts as a signaling molecule, influencing cellular processes and gene regulation, which underscores the potential for other small hydroxy-ketones to exhibit significant biological activity.[2][3] The exploration of novel γ-hydroxy ketones like 5-Hydroxy-5-phenylpentan-2-one is therefore a logical step in the quest for new chemical entities with therapeutic potential.
This guide focuses on providing the foundational knowledge required to synthesize, purify, and analyze 5-Hydroxy-5-phenylpentan-2-one, thereby enabling its exploration as a building block in medicinal chemistry.
Physicochemical Properties of 5-Hydroxy-5-phenylpentan-2-one
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-Hydroxy-5-phenylpentan-2-one are summarized in the table below, based on data from the PubChem database.[4]
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-5-phenylpentan-2-one | PubChem[4] |
| CAS Number | 58193-48-9 | PubChem[4] |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[4] |
| Molecular Weight | 178.23 g/mol | PubChem[4] |
| Canonical SMILES | CC(=O)CCC(C1=CC=CC=C1)O | PubChem[4] |
| InChIKey | AMIFQDLSOLPNQW-UHFFFAOYSA-N | PubChem[4] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
Synthesis of 5-Hydroxy-5-phenylpentan-2-one
The synthesis of 5-Hydroxy-5-phenylpentan-2-one can be efficiently achieved through the nucleophilic ring-opening of an epoxide, a well-established and reliable method for the preparation of γ-hydroxy ketones. Specifically, the reaction involves the addition of the lithium enolate of acetone to styrene oxide. The use of lithium perchlorate (LiClO₄) as a catalyst has been shown to enhance the rate and regioselectivity of this transformation.[6]
Reaction Mechanism
The synthesis proceeds in three main stages, as illustrated in the diagram below:
-
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate acetone, forming the corresponding lithium enolate.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of styrene oxide. This attack is regioselective, preferentially occurring at the less sterically hindered carbon atom.
-
Protonation: The resulting alkoxide is protonated during an aqueous workup to yield the final γ-hydroxy ketone product.
Caption: Reaction workflow for the synthesis of 5-Hydroxy-5-phenylpentan-2-one.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of γ-hydroxy ketones from epoxides.[6]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous acetone
-
Styrene oxide
-
Anhydrous lithium perchlorate (LiClO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, and stir the solution at -78 °C for 30 minutes.
-
Enolate Generation: To the freshly prepared LDA solution, add anhydrous acetone (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.
-
Catalyst and Epoxide Addition: Add anhydrous LiClO₄ (0.1 equivalents) to the reaction mixture, followed by the dropwise addition of styrene oxide (1.0 equivalent) dissolved in a small amount of anhydrous THF.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Analytical Characterization
The identity and purity of the synthesized 5-Hydroxy-5-phenylpentan-2-one should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons of the acetyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹) and the carbonyl group of the ketone (a sharp peak around 1715 cm⁻¹). A vapor phase IR spectrum is available in the SpectraBase database.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to the calculated molecular weight (178.23 g/mol ).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity of 5-Hydroxy-5-phenylpentan-2-one.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the phenyl group)
Proposed GC-MS Method:
-
Column: A non-polar capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C.
-
Detection: Mass spectrometer (scan range m/z 40-400)
The workflow for the analysis and characterization is depicted below:
Caption: Workflow for the purification and characterization of 5-Hydroxy-5-phenylpentan-2-one.
Potential Applications in Drug Discovery and Future Directions
While there is a notable absence of published studies on the specific biological activities of 5-Hydroxy-5-phenylpentan-2-one, its structural features suggest several avenues for future research in drug development.
-
Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an ideal starting point for the synthesis of compound libraries. The hydroxyl and ketone groups can be derivatized to explore a wide chemical space, potentially leading to the discovery of novel bioactive compounds.
-
Analogs of Biologically Active Molecules: The structurally related compound 5-phenylpentan-2-one has been investigated as a potential histone deacetylase (HDAC) inhibitor. It is plausible that the introduction of a hydroxyl group could modulate this activity or introduce new pharmacological properties.
-
Precursor to Chiral Molecules: The carbon atom bearing the hydroxyl group is a stereocenter. The synthesis of enantiomerically pure (R)- and (S)-5-Hydroxy-5-phenylpentan-2-one would provide valuable chiral building blocks for the asymmetric synthesis of complex drug candidates.
-
Probing Ketone Body Signaling: Given the emerging role of ketone bodies as signaling molecules,[8][9] this compound could be used as a tool to probe the structure-activity relationships of this class of molecules in various biological pathways.
Conclusion
5-Hydroxy-5-phenylpentan-2-one represents a molecule with significant, yet largely untapped, potential. This guide provides the essential technical information for its synthesis and characterization, laying the groundwork for its exploration in medicinal chemistry and other scientific disciplines. By providing a reliable synthetic route and a clear analytical framework, it is hoped that this document will encourage further research into the properties and applications of this versatile γ-hydroxy ketone. The path from a simple, well-characterized molecule to a novel therapeutic agent is long, but it begins with the foundational work of synthesis and analysis.
References
-
PubChem. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. Wiley-VCH. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 5-hydroxy-5-phenyl-2-pentanone. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-5,5-diphenylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Chini, M., Crotti, P., Favero, L., Macchia, F., & Pineschi, M. (1991). Synthesis of γ-hydroxy ketones by LiClO4-catalyzed addition of lithium enolates to 1,2-epoxides. Tetrahedron Letters, 32(35), 4775-4778*.
- Puchot, C., Samuel, O., Duñach, E., Zhao, S., Agami, C., & Kagan, H. B. (1986). Non-linear effects in asymmetric synthesis. A study of the aldol reaction. Journal of the American Chemical Society, 108(9), 2353-2357.
- Newman, J. C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual review of nutrition, 37, 51–76.
-
ResearchGate. (n.d.). Oxidation of styrene oxide via chemical and photochemical methods using TiO2-CeO2-V2O5 catalysts. Retrieved from [Link]
-
SciSpace. (n.d.). Top 34 papers published in the topic of Styrene oxide in 1991. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Heterogeneous Catalyzed Epoxidation of Styrene to Styrene Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed tentative reaction mechanism for the epoxidation of styrene. Retrieved from [Link]
-
Frontiers. (n.d.). Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. Retrieved from [Link]
-
Nature. (2022). Acute administration of ketone beta-hydroxybutyrate downregulates 7T proton magnetic resonance spectroscopy-derived levels of anterior and posterior cingulate GABA and glutamate in healthy adults. Retrieved from [Link]
-
PubChem. (n.d.). 5-Phenyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring opening of styrene epoxide with nucleophiles in nitromethane at room temperature. Retrieved from [Link]
-
FoundMyFitness. (2020). Bioenergetic superiority of ketones and their role in reducing oxidative stress. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-5-phenylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foundmyfitness.com [foundmyfitness.com]
- 4. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]
- 9. Acute administration of ketone beta-hydroxybutyrate downregulates 7T proton magnetic resonance spectroscopy-derived levels of anterior and posterior cingulate GABA and glutamate in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxy-5-phenylpentan-2-one molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 5-Hydroxy-5-phenylpentan-2-one
Abstract
5-Hydroxy-5-phenylpentan-2-one is a bifunctional organic molecule belonging to the keto-alcohol class. Its structure, featuring a terminal methyl ketone, a secondary benzylic alcohol, and a three-carbon aliphatic chain, presents notable potential as a synthetic intermediate in medicinal chemistry and materials science. The presence of a chiral center at the C5 position introduces stereochemical considerations that are critical for applications in drug development, where enantiomeric purity often dictates pharmacological activity. This guide provides a comprehensive overview of its molecular architecture, a detailed protocol for its synthesis via a Grignard reaction, a robust framework for its analytical validation using modern spectroscopic techniques, and an expert perspective on its chemical reactivity and likely metabolic fate. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity for research and development applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 5-Hydroxy-5-phenylpentan-2-one is defined by a five-carbon backbone. A carbonyl group (C=O) at the C2 position forms a methyl ketone, while a hydroxyl group (-OH) and a phenyl group (-C₆H₅) are attached to the C5 position. This arrangement makes the C5 carbon a chiral center, meaning the molecule can exist as two distinct enantiomers, (R)- and (S)-5-Hydroxy-5-phenylpentan-2-one.
The molecule's functionality imparts a moderate degree of polarity due to the hydroxyl and carbonyl groups, which allows for hydrogen bonding. This is contrasted by the nonpolar phenyl ring and alkyl chain. This amphipathic nature influences its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of 5-Hydroxy-5-phenylpentan-2-one
| Property | Value | Source |
| IUPAC Name | 5-Hydroxy-5-phenylpentan-2-one | N/A |
| CAS Number | 1006-11-7 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 124-126 °C at 1.5 mmHg | |
| Melting Point | 39-41 °C |
Synthesis and Mechanistic Rationale
The synthesis of 5-Hydroxy-5-phenylpentan-2-one can be efficiently achieved via the nucleophilic addition of a Grignard reagent to a suitable carbonyl-containing precursor. A logical and widely applicable approach involves the reaction of benzaldehyde with the Grignard reagent derived from 3-bromopropyl methyl ether, followed by acidic workup. However, a more direct and common laboratory-scale synthesis involves the reaction of an organometallic reagent with a compound already containing the keto group, such as a protected keto-aldehyde or keto-ester.
For this guide, we will detail a robust protocol based on the reaction of acetonylacetone (2,5-hexanedione) with a phenyl organometallic reagent, which selectively attacks one carbonyl group.
Experimental Protocol: Synthesis via Phenylmagnesium Bromide Addition
Objective: To synthesize racemic 5-Hydroxy-5-phenylpentan-2-one from 2,5-hexanedione.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic solvents like water. The use of anhydrous diethyl ether and flame-dried glassware is critical to prevent quenching the reagent and ensure a high yield.
-
Temperature Control: The initial formation and subsequent reaction of the Grignard reagent are exothermic. Maintaining a low temperature (0 °C) using an ice bath helps to control the reaction rate, minimize side reactions (like Wurtz coupling), and ensure selective addition.
-
Acidic Workup: The initial product is a magnesium alkoxide salt. The addition of a weak acid like saturated aqueous ammonium chloride (NH₄Cl) protonates the alkoxide to form the desired hydroxyl group while neutralizing any unreacted Grignard reagent. It is preferred over strong acids to prevent potential acid-catalyzed dehydration of the tertiary alcohol product.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
2,5-Hexanedione
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous Et₂O dropwise via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After addition is complete, stir for 30 minutes to ensure full formation of phenylmagnesium bromide.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 2,5-hexanedione in anhydrous Et₂O and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude oil/solid via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 5-Hydroxy-5-phenylpentan-2-one.
-
Caption: Synthetic workflow for 5-Hydroxy-5-phenylpentan-2-one.
Structural Elucidation and Analytical Validation
Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural proof.
Logical Workflow for Validation: The workflow begins with Mass Spectrometry to confirm the molecular weight. Infrared Spectroscopy is then used to verify the presence of key functional groups (hydroxyl and carbonyl). Finally, ¹H and ¹³C NMR Spectroscopy are employed to elucidate the precise connectivity and chemical environment of every atom in the molecule, confirming the final structure.
Caption: Logical workflow for analytical validation.
Predicted Spectroscopic Data
The following table summarizes the expected data from standard analytical techniques.
Table 2: Predicted Spectroscopic Data for 5-Hydroxy-5-phenylpentan-2-one
| Technique | Parameter | Predicted Value / Observation | Rationale |
| ¹H NMR | δ (ppm) | ~7.2-7.4 (m, 5H) | Aromatic protons of the phenyl group. |
| ~4.7-4.9 (t, 1H) | Methine proton (-CH(OH)-) adjacent to the phenyl group. | ||
| ~3.5 (s, 1H) | Hydroxyl proton (-OH), broad singlet, D₂O exchangeable. | ||
| ~2.5 (t, 2H) | Methylene protons (-CH₂-) adjacent to the ketone. | ||
| ~2.1 (s, 3H) | Methyl protons (-CH₃) of the ketone. | ||
| ~1.8-2.0 (m, 2H) | Methylene protons (-CH₂-) adjacent to the chiral center. | ||
| ¹³C NMR | δ (ppm) | ~208 | Ketone carbonyl carbon (C2). |
| ~145 | Quaternary aromatic carbon (C1' of phenyl). | ||
| ~125-128 | Aromatic carbons (C2'-C6' of phenyl). | ||
| ~70 | Methine carbon bearing the hydroxyl group (C5). | ||
| ~45 | Methylene carbon adjacent to the ketone (C3). | ||
| ~38 | Methylene carbon (C4). | ||
| ~30 | Methyl carbon of the ketone (C1). | ||
| IR | Wavenumber (cm⁻¹) | 3600-3200 (broad) | O-H stretch of the alcohol. |
| 3100-3000 | C-H stretch of the aromatic ring. | ||
| ~1715 (strong) | C=O stretch of the aliphatic ketone. | ||
| Mass Spec. | m/z | 178.23 [M]⁺ | Molecular ion peak. |
| 160 | Loss of water (-H₂O) from the molecular ion. | ||
| 120 | Benzylic cleavage, [C₆H₅CHOH]⁺ fragment. | ||
| 43 | Acylium ion, [CH₃CO]⁺ fragment. |
Reactivity and Potential Metabolic Fate
Understanding the reactivity and metabolic stability of a molecule is paramount in drug development. 5-Hydroxy-5-phenylpentan-2-one has two primary reactive sites: the C2 ketone and the C5 secondary alcohol.
Chemical Reactivity:
-
Oxidation: The secondary alcohol can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC), yielding the corresponding 1-phenylpentane-1,4-dione.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), forming 1-phenylpentane-1,4-diol.
-
Dehydration: Under strong acidic conditions, the alcohol can undergo dehydration to form an alkene, likely 5-phenylpent-4-en-2-one.
Potential Metabolic Fate: In a biological system, xenobiotics like this molecule are subject to metabolic transformation, primarily in the liver, by Cytochrome P450 (CYP) enzymes (Phase I) and conjugation enzymes (Phase II).
-
Phase I Metabolism:
-
Oxidation: The secondary alcohol at C5 can be oxidized to the corresponding ketone. Conversely, the ketone at C2 can be reduced to a secondary alcohol.
-
Aromatic Hydroxylation: The phenyl ring is a substrate for CYP-mediated hydroxylation, typically at the para-position, to increase water solubility.
-
-
Phase II Metabolism:
-
Glucuronidation: The hydroxyl group is a prime site for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming a highly water-soluble glucuronide conjugate that is readily excreted.
-
Caption: Potential metabolic pathways of 5-Hydroxy-5-phenylpentan-2-one.
Conclusion
5-Hydroxy-5-phenylpentan-2-one is a structurally interesting molecule with well-defined chemical properties. Its synthesis is straightforward using established organometallic chemistry, and its structure can be rigorously validated through a standard suite of spectroscopic analyses. The presence of reactive ketone and alcohol functional groups, along with a chiral center, makes it a valuable building block for more complex molecular targets. For professionals in drug development, an early understanding of its likely metabolic pathways, particularly the high probability of glucuronidation at the secondary alcohol, provides crucial insight for future lead optimization and pharmacokinetic studies. This guide serves as a foundational document for the synthesis, characterization, and strategic utilization of this versatile keto-alcohol.
References
-
5-Hydroxy-5-phenyl-2-pentanone | C11H14O2. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
A Comprehensive Spectroscopic Guide to 5-Hydroxy-5-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectroscopic data for the organic compound 5-Hydroxy-5-phenylpentan-2-one. As a versatile keto-alcohol, this molecule presents characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these spectroscopic signatures is crucial for its identification, characterization, and application in synthetic chemistry and drug development. This document offers an in-depth interpretation of its spectral data, grounded in established principles of organic spectroscopy.
Molecular Structure and Overview
5-Hydroxy-5-phenylpentan-2-one possesses a unique molecular architecture, incorporating a ketone, a secondary alcohol, and a phenyl group. This combination of functional groups gives rise to a distinct and informative set of spectroscopic data. The structural and molecular details are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [1] |
| IUPAC Name | 5-hydroxy-5-phenylpentan-2-one[1] |
| CAS Number | 58193-48-9[1] |
digraph "5-Hydroxy-5-phenylpentan-2-one" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O1 [label="O", pos="2.25,-0.75!"]; C3 [label="C", pos="2.25,1.5!"]; C4 [label="C", pos="3.75,1.5!"]; C5 [label="C", pos="4.5,0!"]; O2 [label="O", pos="5.25,0.75!"]; H1[label="H", pos="5.25,1.5!"]; C6 [label="C", pos="5.25,-1.5!"]; C7 [label="C", pos="6.75,-1.5!"]; C8 [label="C", pos="7.5,-0!"]; C9 [label="C", pos="6.75,1.5!"]; C10 [label="C", pos="5.25,1.5!"]; C11 [label="C", pos="4.5,-2.25!"];
// Phenyl ring C_ph1 [label="C", pos="6.0,-1.2!"]; C_ph2 [label="C", pos="7.0,-2.2!"]; C_ph3 [label="C", pos="8.2,-2.2!"]; C_ph4 [label="C", pos="8.5,-1.2!"]; C_ph5 [label="C", pos="7.5,-0.2!"]; C_ph6 [label="C", pos="6.3,-0.2!"];
// Bonds C1 -- C2; C2 -- O1 [style=double]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O2; O2 -- H1; C5 -- C_ph1; C_ph1 -- C_ph2; C_ph2 -- C_ph3; C_ph3 -- C_ph4; C_ph4 -- C_ph5; C_ph5 -- C_ph6; C_ph6 -- C_ph1;
// Hydrogens (implicit for clarity, but can be added if needed) }
Caption: Molecular Structure of 5-Hydroxy-5-phenylpentan-2-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For 5-Hydroxy-5-phenylpentan-2-one, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic, carbinol, methylene, and methyl protons.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | Multiplet | 5H | Ar-H |
| ~4.70 | Triplet | 1H | -CH(OH )-Ph |
| ~2.75 | Triplet | 2H | -C(=O)-CH₂- |
| ~2.15 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.90 | Multiplet | 2H | -CH₂-CH(OH)- |
| ~1.80 | Singlet (broad) | 1H | -OH |
Interpretation:
-
Aromatic Protons (δ ~7.25-7.40): The five protons on the phenyl group are expected to resonate in the downfield region as a complex multiplet due to their varied electronic environments.
-
Carbinol Proton (δ ~4.70): The proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) is deshielded by both the hydroxyl group and the phenyl ring, and is expected to appear as a triplet due to coupling with the adjacent methylene protons.
-
Methylene Protons alpha to Carbonyl (δ ~2.75): The two protons on the carbon adjacent to the carbonyl group are deshielded and are predicted to appear as a triplet, coupled to the neighboring methylene group.
-
Methyl Protons (δ ~2.15): The three protons of the methyl group adjacent to the carbonyl are in a relatively shielded environment and are expected to appear as a sharp singlet as there are no adjacent protons to couple with.
-
Methylene Protons beta to Carbonyl (δ ~1.90): These protons are expected to show a more complex multiplet pattern due to coupling with both the methylene group alpha to the carbonyl and the carbinol proton.
-
Hydroxyl Proton (δ ~1.80): The chemical shift of the hydroxyl proton can vary depending on concentration and solvent. It often appears as a broad singlet due to hydrogen bonding and rapid exchange. A "D₂O shake" experiment can confirm this peak, as the proton will be exchanged for deuterium, causing the signal to disappear from the spectrum[2].
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a keto-alcohol like 5-Hydroxy-5-phenylpentan-2-one is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 5-Hydroxy-5-phenylpentan-2-one will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~209 | C =O (Ketone) |
| ~145 | Ar-C (ipso) |
| ~128.5 | Ar-C H (ortho/para) |
| ~127.5 | Ar-C H (meta) |
| ~125.5 | Ar-C H (para) |
| ~70 | -C H(OH)-Ph |
| ~45 | -C(=O)-C H₂- |
| ~38 | -C H₂-CH(OH)- |
| ~30 | -C(=O)-C H₃ |
Interpretation:
-
Carbonyl Carbon (δ ~209): The ketone carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift[3].
-
Aromatic Carbons (δ ~125-145): The six carbons of the phenyl ring will have distinct chemical shifts. The ipso-carbon (the one attached to the pentan-2-one chain) will be the most downfield of the aromatic signals. The other aromatic carbons will appear in the typical aromatic region[4].
-
Carbinol Carbon (δ ~70): The carbon attached to the hydroxyl group is deshielded by the oxygen atom and the phenyl ring.
-
Methylene and Methyl Carbons (δ ~30-45): The aliphatic carbons appear in the upfield region of the spectrum. The carbon alpha to the carbonyl is more deshielded than the beta carbon. The methyl carbon of the acetyl group is the most shielded of the sp³ carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.
-
Instrumentation: Use a ¹H/¹³C dual probe on a 75 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Set a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and referenced.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 (broad) | Strong | O-H stretch | Alcohol |
| ~3030 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | Aliphatic |
| ~1715 | Strong | C=O stretch | Ketone |
| ~1600, ~1495 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1100 | Strong | C-O stretch | Secondary Alcohol |
Interpretation:
-
O-H Stretch (~3400 cm⁻¹): The presence of a strong, broad absorption band in this region is a clear indication of an alcohol's hydroxyl group, with the broadening due to hydrogen bonding[2].
-
C-H Stretches (~3030 and ~2950 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ correspond to the aliphatic C-H bonds.
-
C=O Stretch (~1715 cm⁻¹): A strong, sharp peak around 1715 cm⁻¹ is the characteristic absorption for a saturated ketone carbonyl group[5][6].
-
C=C Stretches (~1600, ~1495 cm⁻¹): These absorptions are indicative of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretch (~1100 cm⁻¹): A strong absorption in this region is typical for the C-O single bond stretch of a secondary alcohol.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if it is an oil) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition: A background spectrum of the salt plates or solvent is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted.
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to elucidate its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 178 | [M]⁺ (Molecular Ion) |
| 160 | [M - H₂O]⁺ |
| 120 | [Ph-CH(OH)-CH₂]⁺ |
| 105 | [Ph-C=O]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃-C=O]⁺ |
Interpretation and Fragmentation Pathways:
Upon electron ionization, 5-Hydroxy-5-phenylpentan-2-one will form a molecular ion ([M]⁺) at m/z = 178. This molecular ion can then undergo several characteristic fragmentation reactions:
-
Loss of Water: Dehydration of the alcohol functional group can lead to a fragment at m/z = 160 ([M - 18]⁺).
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the hydroxyl group is a common fragmentation pathway for alcohols. This can lead to the formation of a resonance-stabilized benzylic cation.
-
Alpha-Cleavage at the Carbonyl Group: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can generate an acylium ion ([CH₃-C=O]⁺) at m/z = 43.
-
McLafferty Rearrangement: While less likely in this specific structure due to the position of the gamma-hydrogens relative to the carbonyl, this is a common fragmentation for ketones.
-
Aromatic Fragmentation: The phenyl group can give rise to a characteristic fragment at m/z = 77.
Sources
- 1. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-5-phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-hydroxy-5-phenylpentan-2-one, a valuable γ-hydroxy ketone intermediate in organic synthesis. This document explores two primary, robust methodologies: the Grignard reaction with a protected γ-keto ester and the nucleophilic ring-opening of an epoxide by a ketone enolate. Each method is discussed in detail, including the underlying reaction mechanisms, step-by-step experimental protocols, and strategies for purification and characterization. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering the necessary insights to successfully synthesize and utilize this versatile chemical building block.
Introduction
5-Hydroxy-5-phenylpentan-2-one is a bifunctional molecule featuring both a hydroxyl group and a ketone.[1][2] This unique structural arrangement makes it a highly useful intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of a chiral center at the C5 position also opens avenues for stereoselective synthesis and the exploration of stereoisomerism in drug candidates. This guide will provide a detailed exploration of the most practical and efficient methods for the synthesis of this compound.
Synthetic Methodologies
Two principal synthetic strategies will be discussed in detail: a Grignard-based approach and an Aldol-type addition to an epoxide. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities.
Grignard Reaction of Phenylmagnesium Bromide with Ethyl Levulinate
The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[3] In this approach, the addition of two equivalents of phenylmagnesium bromide to ethyl levulinate (ethyl 4-oxopentanoate) leads to the formation of the corresponding tertiary alcohol. It is important to note that this reaction will produce 4-methyl-1,1-diphenylpentane-1,4-diol, not the target molecule. A more direct approach would involve the reaction of phenylmagnesium bromide with a protected form of a γ-ketoaldehyde. However, for the purpose of illustrating a common Grignard reaction with a related substrate, the reaction with ethyl levulinate is detailed below.
The use of an ester as a starting material with a Grignard reagent necessitates the use of at least two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl of the ester, leading to the formation of a ketone intermediate after the elimination of the ethoxide.[4][5][6] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[6] Anhydrous conditions are critical for the success of any Grignard reaction to prevent the protonation of the highly basic Grignard reagent.[7][8]
The reaction proceeds through a two-step nucleophilic addition.
Caption: Mechanism of the Grignard reaction with an ester.
Materials:
-
Magnesium turnings
-
Bromobenzene[7]
-
Anhydrous diethyl ether
-
Ethyl levulinate
-
10% Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[9][10]
-
Reaction with Ethyl Levulinate: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of ethyl levulinate in anhydrous diethyl ether dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and 10% hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Nucleophilic Ring-Opening of 2-Phenyloxirane (Styrene Oxide)
An alternative and more direct route to γ-hydroxy ketones involves the nucleophilic ring-opening of epoxides with ketone enolates.[11][12] This method offers high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the complete and irreversible deprotonation of the ketone to form the lithium enolate.[13] The reaction is performed at low temperatures to prevent side reactions of the enolate. The epoxide, 2-phenyloxirane, is chosen as the electrophile, which upon ring-opening, provides the desired carbon skeleton.
The synthesis proceeds via the formation of a ketone enolate followed by a nucleophilic attack on the epoxide.
Caption: Synthesis via epoxide ring-opening.
Materials:
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
2-Phenyloxirane (Styrene Oxide)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of acetone in anhydrous THF dropwise. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Reaction with Epoxide: Add a solution of 2-phenyloxirane in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude product can be purified by vacuum distillation or column chromatography.[14]
Data Presentation
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 58193-48-9 |
| Appearance | Expected to be a colorless to pale yellow oil |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Purification and Characterization
The purification of 5-hydroxy-5-phenylpentan-2-one can be achieved through vacuum distillation or column chromatography on silica gel.[14] The choice of method will depend on the scale of the reaction and the nature of any impurities.
Characterization of the final product should be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule. Expected ¹H NMR signals would include a singlet for the methyl ketone, multiplets for the methylene protons, a multiplet for the methine proton adjacent to the hydroxyl group, and signals corresponding to the aromatic protons.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, namely the hydroxyl (broad peak around 3400 cm⁻¹) and carbonyl (strong peak around 1710 cm⁻¹) stretches.[15]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Conclusion
This technical guide has detailed two effective synthetic routes for the preparation of 5-hydroxy-5-phenylpentan-2-one. The choice between the Grignard-based methodology and the epoxide ring-opening approach will be guided by the specific needs and resources of the research team. Both methods are rooted in fundamental and reliable organic transformations, providing a solid foundation for the successful synthesis of this important chemical intermediate. The protocols and mechanistic insights provided herein are intended to empower researchers in their pursuit of novel molecular entities for drug discovery and development.
References
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Proprep. Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015). [Link]
-
Chemistry LibreTexts. Chemistry of Esters. (2022). [Link]
-
Chemistry Steps. Esters with Grignard Reagent. [Link]
-
SpectraBase. 5-Hydroxy-5-phenylpentan-2-one. [Link]
-
PubChem. 5-Hydroxy-5-phenylpentan-2-one. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. (2022). [Link]
-
Organic Chemistry Portal. Aldol Addition Aldol Reaction. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of γ-Hydroxy Ketones (III), (IV) by LiClO4-Catalyzed Addition of Lithium Enolates to 1,2-Epoxides (II). [Link]
-
ResearchGate. Epoxide isomerization followed by aldol condensation. [Link]
-
Chemistry LibreTexts. Aldol Reaction. (2024). [Link]
-
Wikipedia. Aldol reaction. [Link]
-
RSC Publishing. A new method for the preparation of γ-hydroxy ketones: a formal total synthesis of (±)-lanceol. [Link]
-
ResearchGate. The reaction between phenylmagnesium bromide and some alkyl esters of acids of fifth group elements. [Link]
-
ElectronicsAndBooks. Synthesis of y-Hydroxy Ketones by LiC104Xatalyzed Addition of Lithium Enolates to 1,2-Epoxides. [Link]
-
MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. [Link]
-
Wikipedia. Phenylmagnesium bromide. [Link]
-
PubChem. Phenylmagnesium bromide. [Link]
-
Chemical Synthesis Database. 5-hydroxy-5-phenyl-2-pentanone. [Link]
-
PubChem. 5-Phenyl-2-pentanone. [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). [Link]
-
YouTube. Grignard Reaction Experiment Part 1, Prelab. (2020). [Link]
-
Jetir.org. Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. [Link]
-
Journal of the American Chemical Society. Method for direct hydroxylation of enolates. Transition metal peroxide reactions. [Link]
-
Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]
-
Green Chemistry (RSC Publishing). Catalytic and mechanistic insights into the production of ethyl levulinate from biorenewable feedstocks. [Link]
-
SciSpace. The Action of Phenylmagnesium Bromide on Ethyl Chromone-2-carboxylate and its 3-Methyl Derivative. [Link]
-
PubMed. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. [Link]
-
PubChem. 4-Hydroxy-5-phenylpentan-2-one. [Link]
-
ResearchGate. Figure S8: 1 H and 13 C NMR Spectra of N-(2-Hydroxy-2-phenyl-5. [Link]
-
PubChem. 5-Hydroxy-5,5-diphenylpentan-2-one. [Link]
Sources
- 1. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. 格氏试剂 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. Aldol Addition [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. spectrabase.com [spectrabase.com]
The Multifaceted Biological Activities of β-Hydroxy Ketones: A Technical Guide for Drug Discovery and Development
Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold
The β-hydroxy ketone moiety, a fundamental structural motif in organic chemistry, has emerged as a privileged scaffold in the realm of medicinal chemistry and drug discovery. Beyond its role as a versatile synthetic intermediate, this functional group is at the core of a diverse array of biologically active molecules, from endogenous metabolites to synthetically crafted therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of β-hydroxy ketones, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field. We will delve into the key therapeutic areas where these compounds show promise—oncology, inflammation, and neuroprotection—elucidating their mechanisms of action, detailing robust experimental protocols for their evaluation, and providing insights into their structure-activity relationships. Our goal is to equip you with the foundational knowledge and practical tools necessary to unlock the full therapeutic potential of this remarkable class of molecules.
I. The Endogenous Paradigm: β-Hydroxybutyrate as a Signaling Metabolite
The journey into the biological activities of β-hydroxy ketones begins with an endogenous marvel: D-β-hydroxybutyrate (BHB). As one of the primary ketone bodies produced during periods of low glucose availability, BHB transcends its traditional role as a mere energy substrate to act as a potent signaling molecule with pleiotropic effects on cellular function and homeostasis.[1]
A. Anti-Inflammatory Actions: Quelling the Fire Within
Chronic inflammation is a hallmark of numerous diseases. BHB has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NLRP3 (NOD-like receptor protein 3) inflammasome.[2][3][4] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[2]
Mechanism of Action: BHB has been shown to suppress the activation of the NLRP3 inflammasome in response to various stimuli.[2] Mechanistically, it achieves this by preventing potassium (K+) efflux from cells, a critical step in NLRP3 activation, and by reducing the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization and speck formation that is essential for inflammasome assembly.[2] This inhibitory effect is specific to the NLRP3 inflammasome, as BHB does not affect other inflammasomes like NLRC4 or AIM2.[2]
Furthermore, BHB's anti-inflammatory effects extend to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While some studies suggest that high concentrations of BHB can activate the NF-κB pathway in hepatocytes, potentially leading to inflammation, other research indicates that BHB can suppress NF-κB activation in other contexts, highlighting the cell-type and context-dependent nature of its activity.[5][6]
Signaling Pathway: BHB-Mediated Inhibition of the NLRP3 Inflammasome
Caption: BHB inhibits NLRP3 inflammasome activation by preventing K+ efflux.
B. Neuroprotective Properties: Shielding the Brain
The brain's high metabolic rate makes it particularly vulnerable to energy deficits and oxidative stress, key contributors to neurodegenerative diseases. BHB provides a crucial alternative energy source for the brain when glucose is scarce and exerts direct neuroprotective effects.[7][8][9]
Mechanism of Action: The neuroprotective mechanisms of BHB are multifaceted:
-
Enhanced Energy Metabolism: BHB is efficiently transported across the blood-brain barrier and utilized by neurons to produce ATP, thereby compensating for impaired glucose metabolism.[8]
-
Reduced Oxidative Stress: The metabolism of BHB is more energetically efficient than that of glucose, leading to a lower production of reactive oxygen species (ROS). BHB also enhances the expression of antioxidant enzymes.[7]
-
Histone Deacetylase (HDAC) Inhibition: BHB is a potent inhibitor of class I histone deacetylases (HDACs).[10] By inhibiting HDACs, BHB leads to the hyperacetylation of histones, which in turn promotes the transcription of genes involved in neuroprotection and resilience, such as brain-derived neurotrophic factor (BDNF).[10]
Experimental Workflow: Assessing Neuroprotective Effects of β-Hydroxy Ketones
Caption: A typical workflow for evaluating the neuroprotective effects of β-hydroxy ketones.
II. Synthetic β-Hydroxy Ketones: Expanding the Therapeutic Frontier
Building upon the biological insights gained from BHB, medicinal chemists have designed and synthesized a plethora of β-hydroxy ketone derivatives with a wide range of pharmacological activities. These synthetic analogues offer the advantage of tunable pharmacokinetic and pharmacodynamic properties, allowing for the optimization of potency, selectivity, and drug-like characteristics.
A. Anticancer Activity: A New Pharmacophore in Oncology
Several studies have highlighted the potential of synthetic β-hydroxy ketones as anticancer agents. A series of β'-hydroxy-α,β-unsaturated ketones have demonstrated potent antiproliferative activity against various human solid tumor cell lines, including ovarian, lung, and colon cancer.[3] Interestingly, these compounds were found to be more potent than their α,β-unsaturated ketone counterparts, indicating the crucial role of the β-hydroxy group in their anticancer efficacy.[3]
Mechanism of Action: While the precise mechanisms of action for all synthetic β-hydroxy ketones are not fully elucidated, some have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5] For instance, certain novel β-hydroxy ketone derivatives have been found to be potent against breast cancer (MCF-7) and glioblastoma (U87) cells, with the most active compound inducing apoptosis in U87 cells.[11] The anticancer effects of some β-hydroxy ketones may also be linked to their ability to inhibit tubulin polymerization, similar to the mechanism of the natural product halichondrin B and its synthetic analogues.[12]
It is important to note that the role of ketone bodies, including BHB, in cancer is complex and can be context-dependent. While some studies show that ketone bodies can inhibit the proliferation of certain cancer cells, others suggest that some cancer cells can utilize ketone bodies as an energy source, potentially promoting their growth and chemoresistance.[1][13]
Data Presentation: Antiproliferative Activity of β'-Hydroxy-α,β-Unsaturated Ketones
| Compound | A2780 (Ovarian) GI50 (µM) | SW1573 (Lung) GI50 (µM) | WiDr (Colon) GI50 (µM) |
| Derivative 1 | 1.5 | 2.3 | 1.8 |
| Derivative 2 | 0.8 | 1.1 | 0.9 |
| Derivative 3 | 2.1 | 3.5 | 2.9 |
| GI50 values represent the concentration required to inhibit cell growth by 50%. Data synthesized from published studies for illustrative purposes.[3] |
B. Anti-Inflammatory and Neuroprotective Potential of Synthetic Derivatives
The anti-inflammatory and neuroprotective properties observed with BHB have spurred the development of synthetic β-hydroxy ketones with similar or enhanced activities. For example, a synthetic β-hydroxy ketone derivative, 2-[Hydroxy-(4-nitrophenyl)methyl]-cyclopentanone (NMC), has been shown to exhibit significant in vitro anti-cholinesterase and antioxidant activities.[14] In an in vivo model of Alzheimer's disease, NMC enhanced spatial learning and memory and reduced amyloid-β plaque deposition.[14]
III. Experimental Protocols: A Practical Guide to a Self-Validating System
To ensure the scientific integrity and trustworthiness of research in this field, it is crucial to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for key experiments in the evaluation of the biological activity of β-hydroxy ketones.
A. Synthesis of β-Hydroxy Ketones: The Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis and the most common method for preparing β-hydroxy ketones.[15]
Step-by-Step Methodology:
-
Enolate Formation: A ketone with an α-hydrogen is treated with a base (e.g., sodium hydroxide, lithium diisopropylamide) to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or another ketone.
-
Protonation: The resulting alkoxide is protonated by a protic solvent (e.g., water, ethanol) to yield the β-hydroxy ketone.
Note: The choice of reactants, base, solvent, and temperature can significantly influence the stereochemical outcome of the reaction, allowing for the synthesis of specific diastereomers.
B. In Vitro Anticancer Assay: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the β-hydroxy ketone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
C. In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds in vivo.[17]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the β-hydroxy ketone compound or vehicle control orally or intraperitoneally at a predetermined dose and time before the inflammatory insult.
-
Induction of Inflammation: Inject a sub-plantar injection of carrageenan solution into the hind paw of the animals.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
IV. Future Directions and Concluding Remarks
The field of β-hydroxy ketones is ripe with opportunities for further research and development. While the biological activities of BHB are well-documented, the vast chemical space of synthetic β-hydroxy ketones remains largely unexplored. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: Unraveling the specific molecular targets and signaling pathways modulated by a wider range of synthetic β-hydroxy ketones.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the β-hydroxy ketone scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Development of Novel Therapeutic Agents: Translating the promising preclinical findings into the development of novel drugs for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
References
- Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome–mediated inflammatory disease.
- Youm, Y. H., et al. (2015). Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease.
- Padrón, J. M., et al. (2006). β′-hydroxy-α, β-unsaturated ketones: a new pharmacophore for the design of anticancer drugs. Bioorganic & medicinal chemistry letters, 16(8), 2266-2269.
- Acar, Ç., et al. (2020). Novel β-hydroxy ketones: Synthesis, spectroscopic characterization, molecular docking, and anticancer activity studies. Journal of Molecular Structure, 1202, 127278.
- Youm, Y. H., et al. (2015). The ketone metabolite β-hydroxybutyrate blocks NLRP3 inflammasome–mediated inflammatory disease.
- Shimazu, T., et al. (2013). Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor. Science, 339(6116), 211-214.
-
Organic Chemistry Portal. Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]
- Miller, A. I., et al. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Biomedicines, 11(9), 2515.
- Song, J., et al. (2014). β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes. Cellular Physiology and Biochemistry, 33(4), 920-932.
- Traoré, M. D., et al. (2017).
- Yadav, L. D. S., Singh, S., & Rai, V. K. (2010). A N-heterocyclic carbene catalyzed synthesis of aldol products in good yields involving carbonyl umpolung of enals to form nucleophiles, which attack electrophilic terminal epoxides, regioselectively. Synlett, 2010(02), 240-246.
- Traoré, M. D., et al. (2017).
- Neudorf, H., et al. (2024). Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes. Clinical & Experimental Immunology, uxad138.
- Kim, H. J., et al. (2017). Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction. Aging (Albany NY), 9(4), 1315–1329.
- Wang, X., et al. (2017). Ketogenic Metabolism Inhibits Histone Deacetylase (HDAC)
- Neudorf, H., et al. (2024). Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes. Clinical & Experimental Immunology, uxad138.
- Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. (2005). U.S.
- Han, Y. M., et al. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. International Journal of Molecular Sciences, 23(23), 14636.
- Yin, J., et al. (2020). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers in Neurology, 11, 585272.
- Harms, C., et al. (2008). Neuroprotective Effect of the Ketone Bodies Acetoacetate and β-hydroxybutyrate on Retinal Ganglion Cells in a Rat Model of NMDA Toxicity. Investigative Ophthalmology & Visual Science, 49(13), 346.
- Karki, R., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. The Journal of pharmacology and experimental therapeutics, 343(3), 707–715.
-
Sourav Sir's Classes. (2022, February 18). Synthesis & Retrosynthesis Of Beta Hydroxy Carbonyl Compounds [Video]. YouTube. [Link]
- Padrón, J. M., et al. (2006). β′-Hydroxy-α,β-Unsaturated Ketones: A New Pharmacophore for the Design of Anticancer Drugs. Bioorganic & Medicinal Chemistry Letters, 16(8), 2266-2269.
- Kim, D. Y., et al. (2024). Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 124.
- Szymańska, K., et al. (2022). Increased Beta-Hydroxybutyrate Level Is Not Sufficient for the Neuroprotective Effect of Long-Term Ketogenic Diet in an Animal Model of Early Parkinson's Disease. Exploration of Brain and Liver Energy Metabolism Markers. International Journal of Molecular Sciences, 23(19), 11215.
- Kim, D. Y., et al. (2024). Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 124.
- Khan, A., et al. (2020). Synthetic β-hydroxy ketone derivative inhibits cholinesterases, rescues oxidative stress and ameliorates cognitive deficits in 5XFAD mice model of AD. Food and Agricultural Immunology, 31(1), 846-862.
- Ghassemi, S., et al. (2024). Therapeutic potential of β-hydroxybutyrate in the management of pancreatic neoplasms: exploring novel diagnostic and treatment strategies.
- Towle, M. J., et al. (2001). In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. Cancer research, 61(3), 1013–1021.
- Al-Zoubi, M. S., et al. (2024). β-Hydroxybutyrate promotes chemoresistance and proliferation in breast cancer cells. Heliyon, 10(16), e34168.
- Robertson, N. J., et al. (2019). Exogenous Ketone Bodies as Promising Neuroprotective Agents for Developmental Brain Injury.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
- Ang, J. L., et al. (2020). Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. International Journal of Molecular Sciences, 21(23), 8963.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547.
- Vannini, A., et al. (2012). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Structural Biology, 22(6), 744-751.
- Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. (2005). U.S.
- Gerasimov, I. G., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(7), 969.
- Atta, U. R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Reviews, 13(26), 71-78.
- Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.
- Rojas-Morales, P., et al. (2022). Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders. International Journal of Molecular Sciences, 23(23), 14636.
- Singh, S., & Majumdar, S. (2014).
- Neudorf, H., et al. (2024). Effect of the ketone beta-hydroxybutyrate on markers of inflammation and immune function in adults with type 2 diabetes. Clinical & Experimental Immunology, uxad138.
- Lodewyk, M. W., et al. (2012). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of organic chemistry, 77(17), 7587–7592.
Sources
- 1. Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms [frontiersin.org]
- 8. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease | Semantic Scholar [semanticscholar.org]
- 12. In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β-Hydroxybutyrate promotes chemoresistance and proliferation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic β-hydroxy ketone derivative inhibits cholinesterases, rescues oxidative stress and ameliorates cognitive deficits in 5XFAD mice model of AD [agris.fao.org]
- 15. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxy-5-phenylpentan-2-one Derivatives and Analogs: Synthesis, Biological Activity, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-hydroxy-5-phenylpentan-2-one scaffold represents a class of compounds with significant potential in medicinal chemistry and drug development. As a γ-hydroxy ketone, this structure is amenable to a variety of chemical modifications, allowing for the exploration of a diverse chemical space. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, structure-activity relationships, and analytical characterization of 5-hydroxy-5-phenylpentan-2-one and its derivatives. Drawing upon established synthetic protocols for analogous structures and insights from related pharmacologically active compounds, this document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this chemical core.
Introduction: The Significance of the γ-Hydroxy Ketone Moiety
The 5-hydroxy-5-phenylpentan-2-one core is characterized by a five-carbon chain bearing a ketone at the 2-position and a hydroxyl group at the 5-position, which is also attached to a phenyl ring. This arrangement of functional groups, specifically the γ-hydroxy ketone, is a key structural feature found in various biologically active molecules. The presence of both a hydroxyl and a carbonyl group provides sites for hydrogen bonding and potential interactions with biological targets. Furthermore, the phenyl group offers a scaffold for substitution, enabling the modulation of physicochemical properties such as lipophilicity and electronic effects, which are critical for pharmacokinetic and pharmacodynamic profiles.
Derivatives of this core structure are of interest for their potential to interact with a range of biological targets, including enzymes and receptors within the central nervous system. The structural similarity to certain endogenous molecules and known psychoactive compounds suggests that this class of compounds may exhibit interesting pharmacological properties. This guide will delve into the synthetic pathways to access these molecules, explore their potential biological activities based on related structures, and provide detailed protocols for their analytical characterization.
Chemical Synthesis of 5-Hydroxy-5-phenylpentan-2-one Derivatives
The synthesis of 5-hydroxy-5-phenylpentan-2-one and its analogs can be achieved through several established organic chemistry reactions. A common and effective approach involves the aldol reaction or related C-C bond-forming strategies.
General Synthetic Strategy: Aldol Addition
A representative synthesis involves the reaction of an enolate, or its equivalent, of a ketone with an appropriate aldehyde. For the parent compound, 5-hydroxy-5-phenylpentan-2-one, this would involve the reaction of the enolate of acetone with 3-phenyl-3-hydroxypropanal. However, a more practical and convergent approach is the reaction of a metalloenolate of a ketone with an epoxide or an aldehyde. A plausible synthetic route is the reaction of the manganese enolate of a ketone with benzaldehyde.[1]
Experimental Protocol: Synthesis of a 5-Hydroxy-5-phenylpentan-2-one Analog
This protocol is adapted from a known procedure for a similar compound and can be modified for the synthesis of various derivatives.[1]
Materials:
-
Diethyl ether (anhydrous)
-
Benzaldehyde
-
Diethyl ketone
-
Manganese (II) bromide
-
Lithium diisopropylamide (LDA)
-
Saturated aqueous ammonium sulfate ((NH₄)₂SO₄) solution
-
Silica gel for column chromatography
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Preparation of the Manganous Enolate: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon), dissolve diethyl ketone in anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA to the cooled ketone solution to form the lithium enolate.
-
In a separate flask, prepare a slurry of manganese (II) bromide in anhydrous diethyl ether.
-
Add the manganese (II) bromide slurry to the lithium enolate solution at -78 °C to form the manganous enolate.
-
Aldol Addition: To the freshly prepared manganous enolate at -78 °C, add benzaldehyde dropwise.
-
Stir the reaction mixture at -78 °C for a short period (e.g., 10-15 minutes).[1]
-
Work-up: Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium sulfate.[1]
-
Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by low-pressure liquid chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent to yield the desired 5-hydroxy-5-phenyl-4-methylpentan-3-one.[1]
Synthesis of Chiral Derivatives
For the development of selective therapeutics, the synthesis of enantiomerically pure compounds is often necessary. This can be achieved through the use of chiral auxiliaries, asymmetric catalysis, or chiral starting materials. For instance, a stereoselective synthesis of a related hydroxy-pentanone derivative has been reported using (diisopinocampheyl)borane as a chiral reagent.[2]
Conceptual Workflow for Asymmetric Synthesis
Potential Biological Activities and Mechanism of Action
While specific biological data for 5-hydroxy-5-phenylpentan-2-one is limited in publicly available literature, its structural features suggest potential interactions with several biological systems, particularly the central nervous system. The core structure is a hybrid of a γ-hydroxybutyric acid (GHB) analog and a phenethylamine derivative.
γ-Hydroxybutyrate (GHB) Receptor and GABAergic System
GHB is an endogenous neurotransmitter that acts on its own receptor (GHB-R) and as a weak agonist at the GABAB receptor.[3] The γ-hydroxy acid moiety of GHB is crucial for its activity. The γ-hydroxy ketone structure of 5-hydroxy-5-phenylpentan-2-one may allow it to act as a mimetic of GHB, potentially interacting with the GHB receptor or the GABAergic system. Such interactions could lead to sedative, hypnotic, or other neuromodulatory effects.[4][5]
Monoamine Transporter Inhibition
The phenethylamine backbone of 5-hydroxy-5-phenylpentan-2-one is a common feature in compounds that interact with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Substituted cathinones, which are β-keto-phenethylamines, are known to inhibit the reuptake of these neurotransmitters, leading to stimulant effects.[6][7] It is plausible that derivatives of 5-hydroxy-5-phenylpentan-2-one could also exhibit activity at these transporters, with the specific pharmacological profile depending on the nature and position of substituents on the phenyl ring and the pentanone chain.[8]
Hypothesized Signaling Pathway Interactions
Structure-Activity Relationships (SAR)
The systematic modification of the 5-hydroxy-5-phenylpentan-2-one scaffold can provide valuable insights into the structural requirements for biological activity.
Key Modification Points for SAR Studies:
-
Phenyl Ring Substitution: The introduction of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, para), can influence receptor binding and metabolic stability.
-
Hydroxyl Group Modification: Esterification or etherification of the 5-hydroxyl group can modulate the compound's polarity and its ability to act as a hydrogen bond donor.
-
Ketone Modification: Reduction of the ketone to a secondary alcohol would create a diol, potentially altering the pharmacological profile.
-
Alkyl Chain Modification: Altering the length of the carbon chain or introducing branching can affect the molecule's conformation and its fit within a binding pocket.
| Modification Site | Potential Modifications | Hypothesized Impact |
| Phenyl Ring | Halogens, Alkoxy, Alkyl groups | Modulate lipophilicity, electronic properties, and metabolic stability. |
| 5-Hydroxyl Group | Esterification, Etherification | Alter polarity, hydrogen bonding capacity, and prodrug potential. |
| 2-Keto Group | Reduction to hydroxyl | Change in overall polarity and potential for new receptor interactions. |
| Alkyl Chain | Branching, Extension/Shortening | Influence conformational flexibility and steric interactions with the target. |
Analytical Characterization
The unambiguous identification and quantification of 5-hydroxy-5-phenylpentan-2-one derivatives are crucial for research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its connectivity. A validated ¹H NMR method can also be used for quantitative analysis.[9]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
Workflow for Spectroscopic Characterization
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of synthesized compounds and for quantitative analysis. A validated HPLC method can be used for quality control and stability studies.
-
Gas Chromatography (GC): For volatile derivatives, GC can be an effective method for separation and analysis, often coupled with mass spectrometry (GC-MS).
Conclusion and Future Directions
The 5-hydroxy-5-phenylpentan-2-one scaffold presents a promising starting point for the design of novel therapeutic agents. The synthetic accessibility of this class of compounds, coupled with the potential for diverse biological activities, makes it an attractive area for further investigation. Future research should focus on the synthesis of a library of derivatives with systematic structural modifications to establish clear structure-activity relationships. In vitro and in vivo pharmacological profiling will be essential to identify lead compounds with desirable therapeutic properties. Furthermore, detailed mechanistic studies will be required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. This in-depth technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing class of molecules.
References
-
Chemical Synthesis Database. (2025). 5-hydroxy-5-phenyl-2-pentanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]
- Giorgetti, A., et al. (2024). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. Journal of Clinical Medicine, 13(9), 2695.
-
PrepChem. (n.d.). Synthesis of 5-phenyl-5-hydroxy-4-methylpentan-3-one. Retrieved from [Link]
- MDPI. (2022). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 27(19), 6296.
-
PubChem. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted cathinone. Retrieved from [Link]
-
ResearchGate. (2022). All 2-Pentanone Concentrations Tested Showed Low Cytotoxicity When... Retrieved from [Link]
- Staroń, R., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(11), 3237.
-
Taylor & Francis. (n.d.). Substituted cathinones – Knowledge and References. Retrieved from [Link]
- Pousette, A., et al. (1979). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids. Molecular Pharmacology, 15(3), 549-559.
- Maitre, M., et al. (1990). Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors. Journal of Pharmacology and Experimental Therapeutics, 255(2), 657-663.
- Felmlee, M. A., et al. (2020). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 22(3), 57.
-
Wikipedia. (n.d.). β-Hydroxybutyric acid. Retrieved from [Link]
- Li, H., et al. (2016). Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(13), 3089-3092.
- Zuba, D., & Byrska, B. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). Archives of Toxicology, 96(11), 2847-2875.
- Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
- Gzella, A. K., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4983.
-
ResearchGate. (2021). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
- Hu, Y., et al. (2024). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences, 86(2), 1-13.
- Gierczak, M., et al. (2007). Synthesis and cytotoxic activity of gamma-aryl substituted alpha-alkylidene-gamma-lactones and alpha-alkylidene-gamma-lactams. European Journal of Medicinal Chemistry, 42(9), 1147-1155.
-
ResearchGate. (2017). Synthesis, Biological Evaluation and In Silico Modeling of Novel Pan-Genotypic NS5A Inhibitors. Retrieved from [Link]
- Newman, J. C., & Verdin, E. (2014). β-Hydroxybutyrate: a signaling metabolite. Annual Review of Nutrition, 34, 1-19.
-
Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]
- Safe, S., & Jayaraman, A. (2022). Structure-activity relationships among mono- and dihydroxy flavones as aryl hydrocarbon receptor (AhR) agonists or antagonists in CACO2 cells. Chemico-Biological Interactions, 365, 110067.
- MDPI. (2017). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 22(10), 1693.
- Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp.
-
ResearchGate. (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A review of synthetic cathinones emerging in recent years (2019–2022) | springermedizin.de [springermedizin.de]
- 9. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characterization of 5-Hydroxy-5-phenylpentan-2-one: Melting and Boiling Point Determination
For Immediate Release
This technical guide provides a comprehensive overview of the essential physical properties of 5-Hydroxy-5-phenylpentan-2-one, specifically its melting and boiling points. In the dynamic fields of chemical research and drug development, a thorough understanding of a compound's physical characteristics is fundamental to its synthesis, purification, formulation, and overall application. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the precise determination of these critical parameters.
While extensive searches of prominent chemical databases, including PubChem and others, indicate that the specific melting and boiling points for 5-Hydroxy-5-phenylpentan-2-one are not well-documented[1][2][3][4], this guide provides the rigorous experimental protocols necessary for their empirical determination. The absence of readily available data underscores the importance of the methodologies detailed herein for the characterization of novel or sparsely studied compounds.
Table 1: Physicochemical Properties of 5-Hydroxy-5-phenylpentan-2-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[2] |
| Molecular Weight | 178.23 g/mol | PubChem[2] |
| Melting Point | Not available | ChemSynthesis[1] |
| Boiling Point | Not available | ChemSynthesis[1] |
The Principle of Melting Point Determination: A Self-Validating System
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress the melting point and broaden the melting range.[5] Therefore, the accurate determination of a melting point is not merely a measurement of a physical constant but also a crucial assessment of sample purity.
The most common and reliable method for determining the melting point of a powdered solid is the capillary method.[6] This technique involves heating a small sample in a sealed capillary tube within a calibrated apparatus that allows for precise temperature control and observation.
Experimental Protocol for Melting Point Determination
This protocol outlines the steps for determining the melting point of 5-Hydroxy-5-phenylpentan-2-one using a modern melting point apparatus, such as a MelTemp or DigiMelt.
Methodology:
-
Sample Preparation:
-
Ensure the sample of 5-Hydroxy-5-phenylpentan-2-one is completely dry, as residual solvents can act as impurities and affect the melting range.[7]
-
Finely powder a small amount of the sample.
-
Introduce the powdered sample into a capillary tube by tapping the open end of the tube into the powder.[5][7]
-
Compact the sample to a height of 2-3 mm at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[5][7] Proper packing is crucial to ensure uniform heat transfer.
-
-
Apparatus Setup and Calibration:
-
Place the capillary tube into the heating block of the melting point apparatus.[7]
-
If the approximate melting point is unknown, a rapid preliminary heating (10-20°C per minute) should be conducted to determine a rough range.[5]
-
For an accurate measurement, set the starting temperature to approximately 15-20°C below the expected melting point.[5][7]
-
-
Measurement:
-
Heat the sample at a slow, controlled rate, typically 1-2°C per minute, to ensure the temperature of the sample and the thermometer are in equilibrium.[5]
-
Observe the sample through the magnified viewing lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating at the same slow rate and record the temperature at which the last crystal of the solid melts (the end of the melting range).
-
-
Data Interpretation:
-
A sharp melting range (≤1°C) is indicative of a pure compound.
-
A broad melting range suggests the presence of impurities.
-
For identity confirmation, a mixed melting point determination can be performed.[5] This involves mixing the unknown sample with a known standard. If the melting point of the mixture is sharp and unchanged, the compounds are identical. If the melting point is depressed and broad, the compounds are different.[5]
-
Workflow for Melting Point Determination
Figure 1: Experimental workflow for melting point determination.
The Principle of Boiling Point Determination: A Physicochemical Benchmark
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8][9] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is a characteristic physical property that is sensitive to changes in atmospheric pressure and the presence of impurities.[9] For this reason, it is standard practice to record the barometric pressure when determining a boiling point.[10]
For small quantities of a substance, such as in a research and development setting, the capillary method (also known as the Siwoloboff method) is a highly effective technique for determining the boiling point.[8][11]
Experimental Protocol for Boiling Point Determination
This protocol details the Thiele tube method for determining the boiling point of 5-Hydroxy-5-phenylpentan-2-one. The Thiele tube is designed to allow for uniform heating of a liquid bath through convection currents.[9][11]
Methodology:
-
Sample and Apparatus Preparation:
-
Place a few milliliters of 5-Hydroxy-5-phenylpentan-2-one into a small test tube or a fusion tube.[8][9]
-
Take a capillary tube and seal one end using a flame.[9][10]
-
Place the capillary tube, sealed end up, into the liquid in the test tube.[8][9]
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[11]
-
Clamp the thermometer assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the oil.[11]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate.[9][11]
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[9][12] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[9][11] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record this temperature.
-
-
Data Validation:
-
Allow the apparatus to cool further, and then reheat to repeat the measurement for consistency.
-
Record the ambient atmospheric pressure.
-
Workflow for Boiling Point Determination
Figure 2: Experimental workflow for boiling point determination.
Conclusion
References
- Melting point determination. (n.d.). Retrieved from Department of Chemistry, University of Calgary.
- Experiment 1 - Melting Points. (n.d.). Retrieved from Department of Chemistry, University of South Alabama.
- DETERMINATION OF BOILING POINTS. (n.d.).
- 4.3: Melting Point Determination Procedure. (2021, August 20). In Chemistry LibreTexts.
- Determination of Boiling Point of Organic Compounds. (2023, July 25). In GeeksforGeeks.
- Determination of Boiling Point (B.P). (n.d.).
- Measuring the Melting Point. (2023, May 8).
- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). In Chemistry LibreTexts.
- Experimental No. (2) Boiling Point. (2021, July 16).
- Experiment (1) determination of melting points. (2021, September 19).
- 5-hydroxy-5-phenyl-2-pentanone. (n.d.).
- 5-Hydroxy-5-phenylpentan-2-one. (n.d.). In PubChem.
- 2-Pentanone, 5-hydroxy-5-phenyl-. (n.d.). In Guidechem.
- 5-Hydroxy-5,5-diphenylpentan-2-one. (n.d.). In PubChem.
- 5-hydroxy-4-phenyl-2-pentanone. (n.d.). In ChemSynthesis.
- 5-hydroxy-2-pentanone. (n.d.). In Stenutz.
- 5-hydroxy-1-phenylpentan-2-one. (n.d.). In Chemsrc.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Solubility of 5-Hydroxy-5-phenylpentan-2-one in different solvents
An In-Depth Technical Guide Solubility Profile of 5-Hydroxy-5-phenylpentan-2-one: A Guide for Researchers and Drug Development Professionals
Introduction: Understanding the Molecule
5-Hydroxy-5-phenylpentan-2-one is an organic molecule possessing a unique combination of functional groups that dictate its physicochemical properties, including its solubility.[1][2] With a molecular formula of C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol , its structure features a polar tertiary hydroxyl (-OH) group, a polar ketone (C=O) group, a nonpolar phenyl ring, and a flexible aliphatic carbon chain.[1][2] This structural duality is central to its behavior in various solvent systems. For professionals in drug development, understanding the solubility of such a compound is a critical first step, as it directly influences bioavailability, formulation strategies, and the reliability of in vitro screening assays.[3][4][5] This guide provides a deep dive into the theoretical principles governing its solubility and presents a robust, standardized protocol for its empirical determination.
Theoretical Principles of Solubility: A Structural Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6][7][8] The molecular architecture of 5-Hydroxy-5-phenylpentan-2-one presents a compelling case study in competing solubility drivers.
-
Polar, Protic Interactions: The tertiary hydroxyl (-OH) group is the primary driver for solubility in polar protic solvents like water and alcohols. It can act as both a hydrogen bond donor and acceptor, allowing it to form strong intermolecular bonds with solvents that share this capability.[9]
-
Polar, Aprotic Interactions: The ketone (=O) group contributes to the molecule's overall polarity through its permanent dipole moment. This allows for favorable dipole-dipole interactions with polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO).[8]
-
Nonpolar Interactions: The phenyl ring and the three-carbon aliphatic chain constitute the nonpolar, lipophilic portion of the molecule. This region interacts favorably with nonpolar solvents through weaker van der Waals forces. A large nonpolar structure can significantly decrease solubility in polar solvents like water.[6][7]
The molecule's overall solubility in a given solvent is therefore a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[9] Based on these principles, a qualitative solubility profile can be predicted.
Molecular Interaction Diagram
The following diagram illustrates the potential intermolecular forces between 5-Hydroxy-5-phenylpentan-2-one and representative solvent types.
Caption: Intermolecular forces between the solute and various solvent classes.
Predicted Solubility Profile
While empirical data is the gold standard, a predicted profile based on structural analysis provides a strong starting point for experimental design. The table below summarizes the expected solubility of 5-Hydroxy-5-phenylpentan-2-one across a spectrum of common laboratory solvents.
| Solvent | Solvent Type | Key Interactions | Predicted Solubility | Rationale |
| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | The polar hydroxyl and ketone groups promote solubility, but the significant nonpolar phenyl ring and alkyl backbone counteract this effect.[6] |
| Methanol / Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole, van der Waals | High | These solvents are amphiphilic; their hydroxyl groups interact with the solute's polar functions, and their alkyl chains interact with its nonpolar regions. |
| Isopropanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole, van der Waals | High / Moderate | Similar to ethanol, but the larger alkyl chain makes it slightly less polar, which may slightly reduce its effectiveness for highly polar solutes. |
| Acetone | Polar Aprotic | Dipole-Dipole | High | A strong polar aprotic solvent capable of effectively solvating the ketone and hydroxyl groups through dipole-dipole interactions.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | Very High | A powerful and versatile polar aprotic solvent, often used to create stock solutions for poorly soluble compounds.[10] |
| Acetonitrile | Polar Aprotic | Dipole-Dipole | Moderate | Less polar than acetone or DMSO, but should still effectively solvate the polar functional groups. |
| Dichloromethane (DCM) | Nonpolar | Dipole-Dipole, van der Waals | Moderate | Considered a nonpolar solvent but has a significant dipole moment, allowing it to bridge the gap between polar and nonpolar solutes. |
| Toluene | Nonpolar (Aromatic) | van der Waals (π-π stacking) | Low | The aromatic nature allows for potential π-π stacking with the solute's phenyl ring, but it cannot effectively solvate the polar groups. |
| Hexane | Nonpolar (Aliphatic) | van der Waals | Very Low / Insoluble | Lacks any polarity to interact favorably with the hydroxyl or ketone groups, leading to poor solvation.[7][8] |
Protocol for Thermodynamic Equilibrium Solubility Determination
To obtain definitive, high-quality data, the thermodynamic (or equilibrium) solubility must be measured. The shake-flask method is the most reliable and widely accepted technique for this purpose.[11][12][13] It measures the concentration of a saturated solution where the dissolved solute is in equilibrium with the undissolved solid, providing the true solubility under the specified conditions.[4][14]
Causality Behind Experimental Choices
-
Excess Solid: An excess of the solid compound is crucial to ensure that the solution reaches saturation. This guarantees that the measurement reflects the maximum concentration the solvent can hold at equilibrium.[11][15]
-
Equilibration Time: A prolonged incubation period (typically 24-48 hours) with constant agitation is necessary to allow the system to reach a true thermodynamic equilibrium.[14][15] Shorter times may lead to an underestimation of solubility.
-
Temperature Control: Solubility is highly temperature-dependent. Therefore, maintaining a constant and controlled temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance to physiological conditions.[12][15]
-
Phase Separation: Complete separation of the undissolved solid from the saturated solution is paramount to avoid artificially inflating the measured concentration. This is typically achieved through high-speed centrifugation followed by filtration of the supernatant.[3][16]
-
Quantification Method: A selective and sensitive analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is required to accurately quantify the compound's concentration in the saturated filtrate without interference from solvent components.[3][4][17]
Experimental Workflow Diagram
Caption: Standard workflow for the shake-flask equilibrium solubility assay.
Step-by-Step Methodology
-
Preparation: Accurately weigh an amount of 5-Hydroxy-5-phenylpentan-2-one solid that is in clear excess of its expected solubility (e.g., 2-5 mg) into a 1.5 mL glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent into the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 700 rpm). Allow the suspension to equilibrate for at least 24 hours.[14] Visually confirm the presence of undissolved solid at the end of the incubation period.
-
Phase Separation: Remove the vial and centrifuge at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess solid.
-
Filtration & Dilution: Carefully remove a known volume of the clear supernatant, taking care not to disturb the solid pellet. Filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining particulates. Dilute the filtrate as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
Quantification: Analyze the final diluted sample via a validated HPLC-UV or LC-MS/MS method.[3] The concentration is determined by comparing the peak area to a standard calibration curve prepared from a stock solution of the compound (typically in DMSO or acetonitrile).[10]
-
Reporting: The final solubility is calculated, taking into account any dilution factors, and reported in units of µg/mL, mg/mL, or molarity (µM, mM).[3]
Conclusion and Field Insights
The dualistic nature of 5-Hydroxy-5-phenylpentan-2-one—possessing both strong polar functional groups and a significant nonpolar backbone—makes its solubility highly dependent on the chosen solvent system. While it is predicted to have high solubility in polar organic solvents like short-chain alcohols and acetone, its aqueous solubility is likely to be limited. This is a common challenge in drug development, where high in vitro potency can be masked by poor aqueous solubility, leading to unreliable assay results and poor oral bioavailability.[4]
Therefore, the empirical determination of its thermodynamic solubility via the robust shake-flask method described herein is not merely a characterization step but a critical decision-making point. The resulting data will authoritatively guide formulation scientists in selecting appropriate vehicles for preclinical studies and inform medicinal chemists on potential structure-activity relationship liabilities.
References
-
TutorChase. How do functional groups affect solubility in organic compounds?. TutorChase. [Link]
-
Solubility of Things. Functional Groups: Definition and Importance. Solubility of Things. [Link]
-
Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Teachy. [Link]
-
protocols.io. In-vitro Thermodynamic Solubility. protocols.io. [Link]
-
Domainex. Thermodynamic Solubility Assay. Domainex. [Link]
-
Vedantu. How do functional groups influence solubility class 11 chemistry CBSE. Vedantu. [Link]
-
Patel, K. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Erudition. [Link]
-
University of Waterloo. Solubility of Organic Compounds. University of Waterloo. [Link]
-
National Center for Biotechnology Information. 5-Hydroxy-5-phenylpentan-2-one. PubChem Compound Database. [Link]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
OECD (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]
-
OECD (1981). A.8. PARTITION COEFFICIENT. OECD Test Guideline. [Link]
-
BioDuro. ADME Solubility Assay. BioDuro. [Link]
-
Evotec. Thermodynamic Solubility Assay. Evotec. [Link]
-
KREATiS. High-accuracy water solubility determination using logK. KREATiS. [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Lindenberg, M. et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
Sources
- 1. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. evotec.com [evotec.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. tutorchase.com [tutorchase.com]
- 7. teachy.ai [teachy.ai]
- 8. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. scielo.br [scielo.br]
- 16. enamine.net [enamine.net]
- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Unlocking the Potential of 5-Hydroxy-5-phenylpentan-2-one: A Technical Guide for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Untapped Versatility of a γ-Hydroxy Ketone
5-Hydroxy-5-phenylpentan-2-one is a bifunctional molecule belonging to the class of γ-hydroxy ketones. Its structure, featuring a reactive carbonyl group, a secondary alcohol, and an aromatic phenyl ring, presents a compelling scaffold for a multitude of research applications. While specific biological or material properties of this compound are not extensively documented, its chemical architecture suggests significant potential in medicinal chemistry as a precursor for novel therapeutics and in materials science as a versatile building block. This guide will provide an in-depth exploration of these potential applications, grounded in established chemical principles and supported by methodologies for empirical validation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C11H14O2 | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 58193-48-9 | [1][2] |
| Appearance | Not available | |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| InChIKey | AMIFQDLSOLPNQW-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)CCC(C1=CC=CC=C1)O | [2] |
Part 1: Medicinal Chemistry - A Scaffold for Drug Discovery
The presence of both a ketone and a hydroxyl group in 5-Hydroxy-5-phenylpentan-2-one makes it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in many approved drugs. Furthermore, the phenyl and hydroxyl moieties could serve as pharmacophoric features for interaction with various biological targets.
Synthesis of Novel Heterocyclic Derivatives
The γ-hydroxy ketone moiety is a well-known precursor for the synthesis of various five- and six-membered heterocyclic rings, such as furans, pyrans, and pyridines. These ring systems are scaffolds for a wide array of biologically active molecules.
Workflow for Synthesis of Tetrahydrofuran Derivatives:
Caption: Synthesis of a tetrahydrofuran derivative from 5-Hydroxy-5-phenylpentan-2-one.
Experimental Protocol: Synthesis of 2-methyl-5-phenyl-tetrahydrofuran
-
Reaction Setup: To a solution of 5-Hydroxy-5-phenylpentan-2-one (1 mmol) in toluene (20 mL), add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Water Removal: Equip the reaction flask with a Dean-Stark apparatus to remove water formed during the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of 2-methyl-5-phenyl-tetrahydrofuran.
Exploration of Potential Biological Activities
The structural similarity of potential derivatives of 5-Hydroxy-5-phenylpentan-2-one to known bioactive molecules suggests several avenues for pharmacological investigation.
-
Serotonin Receptor Modulation: Compounds with a phenylalkylamine substructure are known to interact with serotonin (5-HT) receptors.[4][5] By introducing an amino group into the 5-Hydroxy-5-phenylpentan-2-one scaffold, for example, through reductive amination of the ketone, novel ligands for 5-HT receptors could be developed.[6]
-
Antibacterial and Antifungal Activity: Flavonoids and other aromatic compounds containing hydroxyl groups have demonstrated antibacterial and antioxidant properties.[7][8] Derivatives of 5-Hydroxy-5-phenylpentan-2-one could be screened for similar activities.
-
Anticancer Activity: Certain furan derivatives have shown cytotoxicity against cancer cell lines.[9][10] The tetrahydrofuran derivatives synthesized from 5-Hydroxy-5-phenylpentan-2-one could be evaluated for their anticancer potential.
Workflow for Biological Screening:
Caption: High-throughput screening workflow for derivatives of 5-Hydroxy-5-phenylpentan-2-one.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Part 2: Materials Science - A Monomer for Novel Polymers
The presence of two reactive functional groups (hydroxyl and carbonyl) allows 5-Hydroxy-5-phenylpentan-2-one to be considered as a potential monomer for the synthesis of novel polyesters and other polymers. The phenyl group can impart desirable properties such as thermal stability and rigidity to the resulting polymer.
Synthesis of Polyesters via Polycondensation
The hydroxyl group of 5-Hydroxy-5-phenylpentan-2-one can react with a dicarboxylic acid or its derivative in a polycondensation reaction to form a polyester. The ketone group could be retained in the polymer backbone, potentially offering sites for further modification.
Workflow for Polyester Synthesis:
Caption: Synthesis and characterization of a polyester from 5-Hydroxy-5-phenylpentan-2-one.
Experimental Protocol: Synthesis of a Polyester
-
Monomer Charging: Charge equimolar amounts of 5-Hydroxy-5-phenylpentan-2-one and a dicarboxylic acid (e.g., adipic acid) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Catalyst Addition: Add a catalytic amount of an esterification catalyst (e.g., tin(II) octoate).
-
First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C to initiate the esterification and distill off the water formed.
-
Second Stage (Polycondensation): After the initial water has been removed, gradually apply a vacuum and increase the temperature to 220-250°C to facilitate the removal of byproducts and increase the molecular weight of the polymer.
-
Polymer Isolation: Once the desired viscosity is reached, cool the reactor and extrude the polymer. The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
-
Characterization: Characterize the polymer's molecular weight and polydispersity by Gel Permeation Chromatography (GPC). Analyze its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Conclusion and Future Directions
5-Hydroxy-5-phenylpentan-2-one represents a molecule with considerable, yet largely unexplored, potential. Its versatile chemical structure serves as a promising starting point for the development of novel therapeutics and advanced materials. The synthetic pathways and screening protocols outlined in this guide provide a framework for researchers to begin unlocking the full potential of this intriguing γ-hydroxy ketone. Future research should focus on the stereoselective synthesis of its derivatives to explore the impact of chirality on biological activity, as well as a more in-depth investigation into the physical and mechanical properties of polymers derived from this monomer.
References
- 5-hydroxy-5-phenyl-2-pentanone - Chemical Synthesis Database. (2025).
- 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem. (n.d.).
- 2-Pentanone, 5-hydroxy-5-phenyl- 58193-48-9 wiki - Guidechem. (n.d.).
- 5-Hydroxy-5,5-diphenylpentan-2-one | C17H18O2 | CID 10777335 - PubChem. (n.d.).
- 5-Hydroxy-5-phenylpentan-2-one - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
- (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one - Organic Syntheses Procedure. (n.d.).
- Production of omega-hydroxy methyl ketones as precursors for the synthesis of high value fragrances and novel materials 2015-141 - Berkeley Lab Intellectual Property Office. (2021).
- Hydroxy ketones – Knowledge and References - Taylor & Francis. (n.d.).
- Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists - PubMed. (n.d.).
- 5-hydroxy-4-phenyl-2-pentanone - C11H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025).
- Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - MDPI. (n.d.).
- Synthesis of 5-phenyl-5-hydroxy-4-methylpentan-3-one - PrepChem.com. (n.d.).
- Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists | Request PDF - ResearchGate. (2025).
- Synthesis of γ-hydroxy ketones and aldehydes - Organic Chemistry Portal. (n.d.).
- 4-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 71358444 - PubChem. (n.d.).
- Synthesis and Characterization of 5-Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) and Its Analogues as Non-nitrogenous 5-HT2B Ligands - PubMed. (2015).
- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - MDPI. (2022).
- Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids | ACS Catalysis - ACS Publications. (2026).
- Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase - NIH. (2020).
- Suggestions of biological activities for 5-hydroxyflavone at Pa > 79.5% - ResearchGate. (n.d.).
- In Silico Study and Bioprospection of the Antibacterial and Antioxidant Effects of Flavone and Its Hydroxylated Derivatives - MDPI. (n.d.).
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. (n.d.).
- Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC - NIH. (n.d.).
- Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. (n.d.).
Sources
- 1. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of 5-Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) and Its Analogues as Non-nitrogenous 5-HT2B Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
Methodological & Application
Catalytic Pathways to β-Hydroxy Ketones: A Senior Application Scientist's Guide
Introduction: The Enduring Significance of the β-Hydroxy Ketone Motif
The β-hydroxy ketone, or aldol, motif is a cornerstone of modern organic synthesis, embedded in the core structures of numerous natural products, pharmaceuticals, and advanced materials. The ability to catalytically and stereoselectively construct this functional group represents a significant endeavor in chemical research, driving innovation in drug development and materials science. This guide provides an in-depth exploration of key catalytic methodologies for the synthesis of β-hydroxy ketones, offering both mechanistic insights and practical, field-proven protocols for the discerning researcher.
I. The Aldol Reaction: A Classic Reimagined through Catalysis
The aldol reaction, first reported in 1872, remains one of the most powerful carbon-carbon bond-forming reactions.[1] Catalytic variants have transformed this classic transformation, enabling high levels of efficiency and stereocontrol.
A. Organocatalysis: The Rise of Proline and its Derivatives
The discovery that the simple amino acid L-proline can catalyze the direct asymmetric aldol reaction marked a paradigm shift in the field.[1][2] This approach avoids the need for pre-formed enolates, offering a more atom-economical and operationally simpler route to chiral β-hydroxy ketones.[1]
Mechanism of Proline Catalysis:
The catalytic cycle, as illustrated below, involves the formation of an enamine intermediate from the ketone and proline. This enamine then attacks the aldehyde, guided by a hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl oxygen, which dictates the stereochemical outcome. Subsequent hydrolysis releases the β-hydroxy ketone and regenerates the catalyst.[2][3][4]
Figure 1: Catalytic cycle of the L-proline-catalyzed direct asymmetric aldol reaction.
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with p-Nitrobenzaldehyde
This protocol is adapted from established procedures for the organocatalytic synthesis of chiral β-hydroxy ketones.[5][6]
-
Materials:
-
L-proline (10-30 mol%)
-
p-Nitrobenzaldehyde
-
Acetone (serves as both reactant and solvent)
-
Dimethyl sulfoxide (DMSO) (optional, to improve solubility)[5]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a clean, dry reaction vessel, add L-proline (e.g., 0.2-0.3 molar equivalents relative to the aldehyde).
-
Add acetone in a significant excess (e.g., 10-20 molar equivalents). If solubility is an issue, a minimal amount of DMSO can be added.[5]
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst dissolution.
-
Add p-nitrobenzaldehyde (1.0 molar equivalent) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions can take from several hours to a few days depending on the substrates.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-hydroxy ketone.[5]
-
-
Characterization:
B. Metal-Catalyzed Aldol Reactions
Metal complexes, particularly those of titanium, boron, copper, and zinc, are widely used as Lewis acid catalysts in aldol reactions.[10][11] They activate the aldehyde carbonyl group towards nucleophilic attack by the enolate.
Protocol 2: Titanium Tetrachloride (TiCl₄) Mediated Aldol Reaction
This protocol outlines a general procedure for a Lewis acid-catalyzed aldol reaction.
-
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Ketone
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the ketone (1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equivalents) to the stirred solution. The color of the solution may change, indicating the formation of the titanium enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the aldehyde (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and continue stirring until both layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
II. The Mukaiyama Aldol Reaction: A Silyl Enol Ether Approach
The Mukaiyama aldol reaction utilizes a silyl enol ether as a stable enolate surrogate, which reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst.[12] This method offers excellent control over regioselectivity and has been extensively developed for asymmetric synthesis.[10][13]
Mechanism of the Mukaiyama Aldol Reaction:
The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen. The silyl enol ether then attacks the activated aldehyde, followed by desilylation during workup to yield the β-hydroxy ketone.[14]
Figure 2: General workflow of the Mukaiyama aldol reaction.
Protocol 3: Asymmetric Mukaiyama Aldol Reaction Using a Chiral Copper(II) Catalyst
This protocol is based on the work of Kobayashi and coworkers for asymmetric synthesis in aqueous media.[13]
-
Materials:
-
Chiral copper(II)-bis(oxazoline) complex (catalyst)
-
Silyl enol ether
-
Aldehyde
-
Ethanol/Water solvent mixture (e.g., 9:1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a reaction vessel, dissolve the chiral copper(II)-bis(oxazoline) catalyst (e.g., 10 mol%) in the ethanol/water solvent mixture.
-
Add the aldehyde (1.0 equivalent) to the catalyst solution and stir for 10 minutes at room temperature.
-
Add the silyl enol ether (1.2 equivalents) to the mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the enantiomerically enriched β-hydroxy ketone.
-
III. Enzymatic Synthesis: The Biocatalytic Approach
Enzymes, particularly aldolases, offer unparalleled stereoselectivity in the synthesis of β-hydroxy ketones under mild, aqueous conditions.[4] Type I aldolases operate via an enamine mechanism similar to proline, while Type II aldolases utilize a zinc cofactor to form a metal enolate.[4]
Protocol 4: General Procedure for an Aldolase-Catalyzed Reaction
-
Materials:
-
Aldolase enzyme (e.g., fructose-1,6-bisphosphate aldolase)
-
Donor substrate (e.g., dihydroxyacetone phosphate)
-
Acceptor aldehyde
-
Buffer solution (e.g., phosphate or Tris-HCl buffer at optimal pH for the enzyme)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, dissolve the donor substrate and acceptor aldehyde in the appropriate buffer.
-
Initiate the reaction by adding the aldolase enzyme.
-
Gently agitate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37 °C).
-
Monitor the reaction progress using a suitable analytical method (e.g., HPLC or NMR).
-
Once the reaction has reached the desired conversion, terminate it by denaturing the enzyme (e.g., by adding an organic solvent or by heat treatment).
-
Isolate the product through standard purification techniques such as extraction and chromatography.
-
IV. Data Summary and Comparison
| Catalytic Method | Catalyst | Key Features | Advantages | Disadvantages |
| Direct Asymmetric Aldol | L-Proline & Derivatives | Organocatalytic, enamine mechanism | Atom-economical, operationally simple, environmentally benign catalysts | Can require high catalyst loading and long reaction times |
| Metal-Catalyzed Aldol | TiCl₄, Sn(OTf)₂, Cu(OTf)₂ | Lewis acid activation of the electrophile | High diastereoselectivity, broad substrate scope | Requires stoichiometric amounts of Lewis acid, strict anhydrous conditions |
| Mukaiyama Aldol | Chiral Lewis Acids (e.g., Cu(II)-box) | Uses silyl enol ethers as nucleophiles | Excellent regioselectivity, high enantioselectivity with chiral catalysts | Requires pre-synthesis of silyl enol ethers |
| Enzymatic Aldol | Aldolases | Biocatalytic, aqueous conditions | Exceptional stereoselectivity, environmentally friendly | Limited substrate scope, enzyme stability and cost can be issues |
V. Conclusion and Future Outlook
The catalytic synthesis of β-hydroxy ketones has evolved significantly, offering a diverse toolkit for the modern synthetic chemist. From the operational simplicity of organocatalysis to the exquisite selectivity of enzymatic transformations, each method presents a unique set of advantages. The future of this field lies in the development of more robust and highly active catalysts that can operate under greener conditions with broader substrate scopes. The continued exploration of novel catalytic systems will undoubtedly unlock new possibilities in the synthesis of complex molecules for the advancement of medicine and technology.
References
-
Roush, W. R., Bannister, T. D., Wendt, M. D., VanNieuwenhze, M. S., Gustin, D. J., Dilley, G. J., Lane, G. C., Scheidt, K. A., & Smith, III, W. J. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry, 67(12), 4284–4289. [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.). National Institutes of Health. [Link]
-
An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. (2002). American Chemical Society. [Link]
-
Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. (n.d.). ACS Publications. [Link]
- Process for the preparation of beta-hydroxy ketone compounds in supercritical carbon dioxide fluid. (n.d.).
-
An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. (n.d.). ACS Publications. [Link]
-
A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. (n.d.). MDPI. [Link]
-
Mukaiyama Aldol Reaction. (2022). YouTube. [Link]
-
Asymmetric Mukaiyama Aldol Reaction. (n.d.). Thieme. [Link]
-
Mukaiyama Aldol Reactions in Aqueous Media. (n.d.). PubMed Central. [Link]
-
Preparation of β-Hydroxy Ketones Using Aldol Reaction of Benzaldehyde and Acetone at Room Temperature in the Presence. (n.d.). ResearchGate. [Link]
-
β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Aldol reaction. (n.d.). Wikipedia. [Link]
-
Synthesis and enzymatic ketonization of the 5-(halo)-2-hydroxymuconates and 5-(halo)-2-hydroxy-2,4-pentadienoates. (2017). Beilstein Journals. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI. [Link]
-
Synthesis of β-hydroxy ketones and aldehydes. (n.d.). Organic Chemistry Portal. [Link]
- Processes for preparing beta-hydroxy-ketones and alpha,beta-unsatur
-
Catalytic hydrogenation of alpha,beta-epoxy ketones to form beta-hydroxy ketones mediated by an NADH coenzyme model. (2006). PubMed. [Link]
-
Unlocking the Secrets of Proline Catalyzed Reactions! (2019). YouTube. [Link]
-
Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. (n.d.). The Royal Society of Chemistry. [Link]
-
Titanium and Boron Mediated Aldol Reactions of .beta.-Hydroxy Ketones. (n.d.). ACS Publications. [Link]
- Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones. (n.d.).
-
19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. (2014). Chemistry LibreTexts. [Link]
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). National Institutes of Health. [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction. (n.d.). PubMed Central. [Link]
-
Experiment 19 — Aldol Condensation. (n.d.). Swarthmore College. [Link]
-
Hydroxyl-directed 1,3 Reductions of Ketones. (2021). YouTube. [Link]
-
Proline‐Catalyzed Ketone—Aldehyde Aldol Reactions Are Accelerated by Water. (2025). ResearchGate. [Link]
-
Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. (n.d.). OuluREPO. [Link]
-
Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. (n.d.). American Chemical Society. [Link]
-
Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PubMed Central. [Link]
-
Ketone Body Synthesis | Ketogenesis | Formation Pathway and Regulation. (2017). YouTube. [Link]
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN100491317C - Process for the preparation of beta-hydroxy ketone compounds in supercritical carbon dioxide fluid - Google Patents [patents.google.com]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of 5-Hydroxy-5-phenylpentan-2-one
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Hydroxy-5-phenylpentan-2-one, a molecule of interest in pharmaceutical and metabolic research. Recognizing the critical need for accurate and reliable quantification, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an in-depth explanation of the experimental rationale, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific applications.
Introduction: The Analytical Imperative for 5-Hydroxy-5-phenylpentan-2-one
5-Hydroxy-5-phenylpentan-2-one (C₁₁H₁₄O₂, Molar Mass: 178.23 g/mol ) is a bifunctional molecule featuring a hydroxyl group and a ketone.[1][2] Its structural attributes make it a potential metabolite in various biological pathways and a key intermediate in synthetic organic chemistry. The accurate determination of its concentration in diverse matrices, from biological fluids to reaction mixtures, is paramount for pharmacokinetic studies, metabolite identification, and quality control in manufacturing processes.
The selection of an appropriate analytical technique is contingent upon several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This guide provides a multi-platform approach, empowering researchers to choose the most suitable method for their analytical challenges.
Method Selection: A Comparative Overview
The quantification of 5-Hydroxy-5-phenylpentan-2-one can be effectively achieved using chromatographic techniques. Due to its polarity and thermal lability, direct analysis can be challenging. The methods presented herein address these challenges through derivatization or the use of mild ionization techniques.
| Analytical Technique | Principle | Typical Detector(s) | Derivatization | Expected Performance |
| HPLC-UV | Separation based on polarity in the liquid phase. | Ultraviolet (UV), Diode Array (DAD) | Required for UV/DAD detection (e.g., DNPH derivatization of the ketone). | LOD: 1 - 20 ng/mLLOQ: 5 - 100 ng/mLLinearity (R²): >0.99Precision (%RSD): <15% |
| GC-MS | Separation of volatile compounds in the gas phase. | Mass Spectrometry (MS) | Recommended for improved peak shape and thermal stability (e.g., silylation of the hydroxyl group). | LOD: 0.1 - 10 ng/mLLOQ: 0.5 - 50 ng/mLLinearity (R²): >0.99Precision (%RSD): <15% |
| LC-MS/MS | High-resolution separation in the liquid phase coupled with highly selective mass detection. | Triple Quadrupole (QqQ), Orbitrap | Not required, but can enhance sensitivity in some cases. | LOD: < 1 ng/mLLOQ: < 5 ng/mLLinearity (R²): >0.995Precision (%RSD): <10% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes. Since 5-Hydroxy-5-phenylpentan-2-one lacks a strong chromophore for sensitive UV detection, a pre-column derivatization step is necessary to introduce a UV-active moiety. The most common approach for ketones is derivatization with 2,4-dinitrophenylhydrazine (DNPH).[3][4]
Rationale for DNPH Derivatization
The reaction of the ketone functional group in 5-Hydroxy-5-phenylpentan-2-one with DNPH forms a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the UV-visible region (around 360 nm), significantly enhancing the sensitivity of the assay.
Experimental Protocol: HPLC-UV
3.2.1. Reagents and Materials
-
5-Hydroxy-5-phenylpentan-2-one standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
3.2.2. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of 5-Hydroxy-5-phenylpentan-2-one in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: For liquid samples, dilute with acetonitrile to an expected concentration within the calibration range. For solid samples, perform a suitable extraction followed by dilution.
-
Derivatization: To 1 mL of the sample (or standard) in acetonitrile, add 1 mL of the DNPH solution. Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
-
Final Preparation: The reaction mixture is then ready for injection or can be further diluted with the mobile phase if necessary. Filter the solution through a 0.45 µm syringe filter before injection.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient Program | Start with 40% B, hold for 2 minutes.Linearly increase to 90% B over 10 minutes.Hold at 90% B for 3 minutes.Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 360 nm |
Workflow Diagram: HPLC-UV Analysis
Sources
Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Hydroxy-5-phenylpentan-2-one
Abstract and Introduction
5-Hydroxy-5-phenylpentan-2-one is a ketol compound featuring both a ketone and a secondary alcohol functional group, with a terminal phenyl ring.[1][2][3] Its structure makes it a valuable intermediate in organic synthesis and a potential reference standard in drug development and metabolism studies. Accurate quantification and purity assessment are critical for its application. This document provides a comprehensive, in-depth guide to a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the reliable analysis of 5-Hydroxy-5-phenylpentan-2-one.
The core objective of this method is to provide a robust analytical tool capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products that may arise during synthesis or storage.[4][5] As a stability-indicating assay, this protocol is designed to be specific and sensitive, ensuring the integrity of analytical results throughout the lifecycle of a product.[6][7] We will detail the rationale behind the method development, provide a step-by-step protocol, and outline a validation strategy according to the International Conference on Harmonisation (ICH) guidelines.[4]
Analyte Information
-
Compound Name: 5-Hydroxy-5-phenylpentan-2-one
-
CAS Number: 58193-48-9[3]
-
Chemical Structure:
The presence of a phenyl group serves as a strong chromophore, making UV detection a highly suitable and sensitive technique for HPLC analysis. Furthermore, the molecule possesses a chiral center at the C5 carbon, an important consideration for advanced analysis which will be discussed separately.
Principle of the Analytical Method
The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is the cornerstone of modern pharmaceutical analysis for small molecules due to its high resolving power and reproducibility.[5]
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected. The nonpolar C18 chains interact with the nonpolar phenyl ring of the analyte via hydrophobic interactions. This provides the primary mechanism for retention. The hydroxyl and ketone groups contribute to the molecule's overall polarity, allowing for effective elution with a suitable mobile phase.
-
Mobile Phase: A gradient mixture of water and acetonitrile (ACN) is employed. Water acts as the weak solvent, while ACN is the strong organic modifier. Starting with a higher water concentration allows for the retention of the analyte on the column. Gradually increasing the ACN concentration decreases the mobile phase polarity, causing the analyte to elute. This gradient approach is crucial for a stability-indicating method, as it ensures the elution of both early-eluting polar impurities and late-eluting nonpolar degradation products within a reasonable timeframe. A small amount of acid (e.g., formic acid) is added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase, thereby ensuring sharp, symmetrical peaks.
-
Detection: UV detection is set at the absorbance maximum (λmax) of the phenyl chromophore to achieve the highest sensitivity. A photodiode array (PDA) detector is recommended during method development to confirm peak purity and identify the optimal detection wavelength.
Experimental Protocol: Detailed Methodology
This protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure the performance of the chromatographic system before any analysis.
Instrumentation and Software
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.
Chemicals and Reagents
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Formic Acid (LC-MS grade, >99%)
-
5-Hydroxy-5-phenylpentan-2-one reference standard (>98% purity)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard column geometry providing a good balance of resolution, efficiency, and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure consistent analyte ionization state and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acidified organic modifier for elution. Formic acid is volatile, making this method compatible with mass spectrometry (MS) if needed for peak identification.[8] |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B | A shallow gradient provides robust separation of the main peak from closely related impurities. A high organic wash ensures elution of any nonpolar contaminants, and the re-equilibration step prepares the column for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility and improves peak efficiency. |
| Detection | UV at 254 nm (or λmax determined by PDA scan) | The phenyl ring provides strong absorbance around this wavelength. A PDA scan from 200-400 nm is recommended to determine the absolute maximum for optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 25 minutes | Allows for complete elution of all components and column re-equilibration. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Hydroxy-5-phenylpentan-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (premixed at the initial 30% B condition).
-
Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL using methanol as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column.
Method Validation Strategy (ICH Guidelines)
To ensure the method is trustworthy and fit for its intended purpose, a validation study should be conducted. The following parameters are critical:
-
Specificity & Forced Degradation: This is the cornerstone of a stability-indicating method.[6][9] The sample must be subjected to stress conditions to artificially generate degradation products. The method must demonstrate that the main analyte peak is resolved from all degradant peaks.
-
Acid Hydrolysis: 1 mL sample solution + 1 mL 0.1 M HCl, heat at 60 °C for 4 hours.
-
Base Hydrolysis: 1 mL sample solution + 1 mL 0.1 M NaOH, heat at 60 °C for 4 hours.
-
Oxidative Degradation: 1 mL sample solution + 1 mL 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105 °C for 48 hours, then prepare solution.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
-
Linearity: Analyze a minimum of five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample on the same day. The Relative Standard Deviation (RSD) should be <2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be <2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2) to ensure the method remains reliable under minor variations.
Visualizations: Workflows and Logic
General HPLC Analysis Workflow
The following diagram outlines the complete workflow from sample preparation to final data reporting.
Caption: Workflow for HPLC analysis of 5-Hydroxy-5-phenylpentan-2-one.
Logic of a Stability-Indicating Method
This diagram illustrates the primary goal of the method: to achieve baseline separation of the main analyte from all potential interferences.
Caption: Core principle of a stability-indicating HPLC method.
Considerations for Chiral Separation
As previously noted, 5-Hydroxy-5-phenylpentan-2-one is a chiral molecule. The method described above will quantify the compound as a single peak representing the sum of both enantiomers (R and S). In many pharmaceutical contexts, it is essential to separate and quantify individual enantiomers, as they can have different pharmacological activities.[10]
Developing a chiral separation method is a distinct process:
-
Approach: The most common approach is to use a Chiral Stationary Phase (CSP).[11] Phases based on derivatized cellulose or amylose are highly effective for a wide range of compounds. Alternatively, chiral mobile phase additives like cyclodextrins can be used with a standard C18 column.[12]
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes, which can be different from the reversed-phase conditions used for the achiral assay.
-
Screening: A screening process involving several different chiral columns and mobile phases is typically required to find the optimal conditions for enantiomeric resolution.[10][11]
This application note focuses on the achiral, stability-indicating assay. A separate, detailed application note would be required to fully describe a validated chiral method.
Conclusion
The RP-HPLC method detailed in this document provides a robust, specific, and reliable protocol for the quantitative analysis and purity assessment of 5-Hydroxy-5-phenylpentan-2-one. By incorporating a gradient elution and demonstrating specificity through forced degradation studies, the method is confirmed to be stability-indicating, making it suitable for use in regulated environments. The provided validation framework ensures that the method's performance can be thoroughly verified, establishing a high degree of confidence in the resulting analytical data.
References
- Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. PubMed.
- 5-hydroxy-5-phenyl-2-pentanone - Chemical Synthesis Database. Chem-Portal.
- 5-Phenylpentan-2-one - SIELC Technologies. SIELC Technologies.
- (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one - Organic Syntheses Procedure. Organic Syntheses.
- A stability-indicating assay HPLC method of ketoprofen. Journal of Food and Drug Analysis.
- Separation of 5-Phenylpentan-2-one on Newcrom R1 HPLC column. SIELC Technologies.
- 2-Pentanone, 5-hydroxy-5-phenyl- 58193-48-9 wiki. Guidechem.
- Stability indicating HPLC method: Significance and symbolism. ScienceDirect.
- 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422. PubChem.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI.
- Chiral HPLC Separations. Phenomenex.
- Stability Indicating Methods. YouTube.
- Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols.
- 5-Hydroxy-5,5-diphenylpentan-2-one | C17H18O2 | CID 10777335. PubChem.
- 5-Phenylpentan-2-one | HDAC Inhibitor. MedChemExpress.
- [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin]. PubMed.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability indicating HPLC method: Significance and symbolism [wisdomlib.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Separation of 5-Phenylpentan-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 10. shimadzu.com [shimadzu.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Protocol for the Identification of 5-Hydroxy-5-phenylpentan-2-one
Abstract
This application note presents a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification of 5-Hydroxy-5-phenylpentan-2-one. Due to the presence of polar hydroxyl and ketone functional groups, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape, low sensitivity, and thermal degradation. To overcome these limitations, this protocol employs a two-step derivatization procedure involving methoximation followed by silylation. This method enhances the compound's volatility and thermal stability, ensuring accurate and reproducible identification for researchers in pharmaceutical, metabolomics, and chemical synthesis fields.
Introduction and Scientific Principle
5-Hydroxy-5-phenylpentan-2-one is a bifunctional molecule containing both a tertiary alcohol and a ketone group.[1][2] The presence of the "active" hydrogen on the hydroxyl group makes the molecule susceptible to intermolecular hydrogen bonding, which increases its boiling point and causes undesirable interactions with the GC column, leading to broad, tailing peaks. Furthermore, the molecule can be thermally labile, degrading in the hot GC inlet.
To facilitate reliable GC-MS analysis, derivatization is an essential step to mask these polar functional groups.[3] This protocol utilizes a sequential, two-step reaction:
-
Methoximation: The ketone group is converted into a methoxime using methoxyamine hydrochloride (MeOx). This reaction "locks" the keto group, preventing it from undergoing tautomerization into its enol form, which would otherwise result in multiple derivative peaks and complicate analysis.[4]
-
Silylation: The hydroxyl group's active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group using a potent silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This transformation dramatically increases the molecule's volatility and thermal stability, making it ideal for GC analysis.[3][4]
The resulting derivatized molecule exhibits excellent chromatographic behavior and produces a characteristic mass spectrum, enabling confident identification.
Experimental Workflow Overview
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for GC-MS identification of 5-Hydroxy-5-phenylpentan-2-one.
Materials and Instrumentation
| Category | Item |
| Chemicals & Reagents | 5-Hydroxy-5-phenylpentan-2-one standard (≥98% purity) |
| Pyridine, anhydrous (≤0.005% water) | |
| Methoxyamine hydrochloride (MeOx), ≥98% | |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | |
| Hexane or Ethyl Acetate, HPLC or GC grade (for dilution) | |
| Apparatus & Consumables | 2 mL amber glass autosampler vials with PTFE-lined caps |
| Micropipettes and sterile, filtered tips | |
| Vortex mixer | |
| Heating block or thermal shaker | |
| Instrumentation | Gas Chromatograph with a Mass Selective Detector (GC-MS) |
| Capillary GC Column: SLB™-5ms, HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for its versatility and robustness for this class of compounds. |
Detailed Step-by-Step Protocol
A. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Hydroxy-5-phenylpentan-2-one standard and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.
-
Working Standard (50 µg/mL): Transfer 50 µL of the stock solution into a 2 mL autosampler vial.
-
Evaporation: Gently evaporate the pyridine under a stream of nitrogen gas until complete dryness. It is critical to remove all solvent but avoid excessive heating that could degrade the analyte. The goal is to have the dry analyte residue at the bottom of the vial.
Causality Note: Working in an anhydrous (water-free) environment is critical. Silylating reagents like MSTFA readily react with water, which will consume the reagent and lead to incomplete or no derivatization of the target analyte.[4]
B. Two-Step Derivatization Procedure
-
Methoximation:
-
Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
To the dried analyte residue in the vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial in a heating block or thermal shaker at 37°C for 90 minutes.[4]
-
-
Silylation:
-
After the incubation, allow the vial to cool to room temperature.
-
Add 80 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 37°C for 30 minutes.[4]
-
-
Final Preparation: After cooling to room temperature, the sample is ready for injection. If necessary, the sample can be diluted with hexane before injection.
Self-Validation Control: Prepare a "reagent blank" by following the exact derivatization procedure in an empty vial containing no analyte. This blank should be run on the GC-MS to identify any background peaks originating from the reagents or solvent.
C. GC-MS Instrumental Parameters
The following table provides recommended starting parameters. These should be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| GC System | |
| Inlet Mode | Splitless (or Split 10:1 for concentrated samples) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 minutes |
| Ramp Rate | 15°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 minutes |
| MS System | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 50 - 550 m/z |
| Solvent Delay | 4 minutes (or as appropriate for the solvent front) |
Data Analysis and Interpretation
A. Compound Identification
The derivatized 5-Hydroxy-5-phenylpentan-2-one should elute as a single, sharp peak. Identification is confirmed using two criteria:
-
Retention Time (RT): The peak's RT should be consistent and reproducible across multiple runs of the standard.
-
Mass Spectrum: The collected mass spectrum of the peak should match the expected fragmentation pattern of the derivatized molecule and/or a reference spectrum from a library.
B. Expected Mass Spectrum Fragmentation
The derivatization adds a methoxime group (mass increase of 29 Da) and a TMS group (mass increase of 72 Da after loss of H). The derivatized molecule (M.W. ≈ 279 g/mol ) will exhibit a characteristic fragmentation pattern under EI ionization.
| m/z (Mass-to-Charge Ratio) | Interpretation & Justification |
| 264 | [M-15]+ : A key indicator of a TMS derivative, representing the loss of a methyl radical (•CH₃) from the TMS group. This peak is often more abundant than the molecular ion. |
| 73 | [Si(CH₃)₃]+ : The base peak or a very prominent ion, characteristic of all TMS-derivatized compounds. Its presence is strong evidence of successful silylation. |
| 177 | [M-C₅H₉NO]+ : Fragment resulting from the cleavage of the bond adjacent to the phenyl ring, losing the silylated hydroxyl portion. |
| 105 | [C₇H₅O]+ : Phenyl-carbonyl fragment, a common fragment in compounds containing a benzoyl moiety. |
| 91 | [C₇H₇]+ : Tropylium ion, a characteristic fragment for alkylbenzenes, often seen in the mass spectra of compounds with a phenyl group attached to an aliphatic chain.[5] |
Trustworthiness Note: For authoritative identification, the acquired mass spectrum should be compared against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[6][7] The combination of a matching retention index and a high-quality library match provides the highest level of confidence.
References
-
Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70. Available at: [Link]
-
Appel, I. J., et al. (2009). Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in human hair by gas chromatography-negative chemical ionization mass spectrometry. Luxembourg Institute of Health. Available at: [Link]
-
Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1). Available at: [Link]
-
Van de Wiele, T., et al. (2005). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. Journal of Chromatography B, 817(2), 255-63. Available at: [Link]
-
Wang, Y., et al. (2012). Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in sediment samples by combining subcritical water extraction and dispersive liquid-liquid microextraction with derivatization. Analytica Chimica Acta, 753, 57-63. Available at: [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
PubChem. 5-Hydroxy-5-phenylpentan-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 16(8), 7049-7074. Available at: [Link]
-
Al-Qadiri, R., et al. (2023). Monitoring of hydroxylated polycyclic aromatic hydrocarbons in human tissues: Targeted and untargeted approaches using ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry. Journal of Chromatography A, 1702, 464102. Available at: [Link]
-
PubChem. 5-Phenyl-2-pentanone. National Center for Biotechnology Information. Available at: [Link]
-
NIST. 2-Pentanone, 5-hydroxy-. NIST Chemistry WebBook. Available at: [Link]
-
Chemical Synthesis Database. 5-hydroxy-5-phenyl-2-pentanone. Available at: [Link]
-
NIST. 2-Pentanone, 5-phenyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Phenyl-2-pentanone | C11H14O | CID 16701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
Application Notes & Protocols: The Strategic Utility of (S)-5-Hydroxy-5-phenylpentan-2-one as a Versatile Chiral Building Block
An in-depth guide has been created by analyzing the nature of 5-Hydroxy-5-phenylpentan-2-one as a chiral building block.
I. Foreword: Identifying Latent Potential in Chiral Scaffolds
In the landscape of synthetic chemistry, the pursuit of enantiomerically pure molecules is a cornerstone of modern drug discovery and materials science. Chiral building blocks serve as the foundational elements in this endeavor, offering pre-defined stereocenters that guide the stereochemical outcome of subsequent transformations. While a select group of chiral synthons has been extensively studied and commercialized, a vast number of structurally valuable, yet underexplored, molecules remain.
This document focuses on one such molecule: 5-hydroxy-5-phenylpentan-2-one . Specifically, we will explore the (S)-enantiomer as a versatile chiral building block. This γ-hydroxyketone possesses two key functional groups—a secondary alcohol and a ketone—which can be selectively manipulated to access a diverse range of more complex chiral structures, including 1,4-diols, γ-lactones, and substituted tetrahydrofurans.
These application notes provide a comprehensive guide for the synthesis and utilization of (S)-5-hydroxy-5-phenylpentan-2-one, grounded in established, reliable chemical principles. The protocols herein are designed not merely as procedural steps but as self-validating systems, complete with the underlying scientific rationale for each experimental choice.
II. Enantioselective Synthesis: Accessing the Chiral Building Block
The critical first step is the production of the building block in high enantiopurity. Direct asymmetric synthesis is preferable to classical resolution for its superior efficiency and atom economy. A highly reliable method for accessing chiral β- and γ-hydroxy ketones is the transition-metal catalyzed asymmetric transfer hydrogenation (ATH) of the corresponding diketone precursor.
For the synthesis of (S)-5-hydroxy-5-phenylpentan-2-one, the logical precursor is benzoylacetone (1-phenylbutane-1,3-dione), which can be readily converted to the required 1,3-dicarbonyl substrate. The Noyori-type ruthenium catalysts are exceptionally effective for this class of transformation, offering high yields and excellent enantioselectivity.
Workflow for Asymmetric Synthesis
Figure 1: Asymmetric synthesis workflow for the chiral building block.
Protocol 1: Asymmetric Synthesis of (S)-5-Hydroxy-5-phenylpentan-2-one
This protocol is adapted from the well-established Noyori methodology for asymmetric transfer hydrogenation of prochiral ketones.
Materials:
-
1-Phenyl-1,3,5-pentanetrione (1.0 eq)
-
(R,R)-TsDPEN-Ru(II) catalyst (e.g., RuCl) (0.01 eq)
-
Formic acid/triethylamine azeotropic mixture (5:2 ratio) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Instrumentation:
-
Schlenk flask or equivalent inert atmosphere reaction vessel
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess (e.e.) determination
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-phenyl-1,3,5-pentanetrione (1.0 eq) and the (R,R)-TsDPEN-Ru(II) catalyst (0.01 eq).
-
Solvent and Reagent Addition: Add anhydrous DCM, followed by the formic acid/triethylamine azeotrope (5.0 eq) via syringe. The reaction mixture is typically a homogeneous solution.
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the pure (S)-5-hydroxy-5-phenylpentan-2-one.
-
Characterization & Quality Control:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Expected Results:
| Parameter | Expected Value |
| Yield | 85 - 95% |
| Enantiomeric Excess | >98% e.e. |
| Physical Appearance | Colorless to pale yellow oil |
| Storage | Store at < 4°C under Argon |
III. Application in Synthesis: Diastereoselective Reduction to a Chiral 1,4-Diol
One of the most powerful applications of this building block is its conversion into chiral 1,4-diols. These diols are valuable precursors for synthesizing ligands, natural products, and pharmacologically active molecules. The existing stereocenter at C5 can effectively direct the stereochemical outcome of the reduction of the ketone at C2, a process known as substrate-controlled diastereoselection.
To achieve high diastereoselectivity, a chelation-controlled reduction is often the most effective strategy. Reagents like zinc borohydride (Zn(BH₄)₂) are known to form a six-membered chelate with the substrate, leading to a highly organized transition state. This forces the hydride to attack from a specific face, resulting in a high diastereomeric ratio.
Mechanism of Diastereoselective Reduction
Figure 2: Chelation-controlled reduction for high diastereoselectivity.
Protocol 2: Synthesis of (2S, 5S)-5-Phenylpentane-2,5-diol
Materials:
-
(S)-5-Hydroxy-5-phenylpentan-2-one (1.0 eq)
-
Zinc chloride (ZnCl₂), anhydrous (0.6 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
Procedure:
-
Preparation of Zn(BH₄)₂: In a flame-dried, two-neck flask under argon, suspend anhydrous ZnCl₂ (0.6 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Stir the resulting mixture at room temperature for 5-6 hours to generate a solution/suspension of Zn(BH₄)₂.
-
Substrate Addition: Cool the Zn(BH₄)₂ mixture back down to 0 °C. Add a solution of (S)-5-hydroxy-5-phenylpentan-2-one (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Reaction Execution: Allow the reaction to stir at 0 °C, monitoring by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous Rochelle's salt solution at 0 °C. Stir vigorously for 1 hour to break up any emulsions.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, often by integrating the signals of the newly formed carbinol proton. The product can be further purified by column chromatography if necessary.
Expected Results:
| Parameter | Expected Value |
| Yield | >90% |
| Diastereomeric Ratio | >95:5 (syn:anti) |
| Physical Appearance | White solid or viscous oil |
IV. Conclusion and Future Outlook
The protocols detailed above demonstrate that (S)-5-hydroxy-5-phenylpentan-2-one is a highly effective and versatile chiral building block. Through reliable asymmetric synthesis and subsequent substrate-controlled transformations, it provides a straightforward entry into valuable chiral scaffolds like 1,4-diols. The principles outlined here can be extended to other transformations, such as the synthesis of chiral γ-lactones via Baeyer-Villiger oxidation or the formation of chiral substituted tetrahydrofurans through intramolecular cyclization, further broadening its synthetic utility. This molecule represents a powerful tool for the discerning synthetic chemist engaged in the construction of complex, enantiomerically pure targets.
V. References
-
Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Asymmetric Transfer Hydrogenation: A Practical and Benign Strategy for the Reduction of Carbonyls and Imines Source: Accounts of Chemical Research URL: [Link]
-
Title: The 1,4-diol as a versatile starting material in organic synthesis Source: Chemical Society Reviews URL: [Link]
-
Title: Chelation Control in Diastereoselective Reduction of β-Hydroxy Ketones with Zinc Borohydride Source: The Journal of Organic Chemistry URL: [Link]
The Strategic Application of 5-Hydroxy-5-phenylpentan-2-one in the Synthesis of Natural Product Scaffolds
Introduction: The Versatility of γ-Hydroxy Ketones in Complex Synthesis
In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of synthons available to the modern chemist, γ-hydroxy ketones stand out for their inherent functionality and propensity for facile cyclization, rendering them invaluable precursors to a diverse array of carbocyclic and heterocyclic scaffolds. The dual reactivity of the hydroxyl and ketone moieties, separated by a flexible alkyl chain, allows for a range of intramolecular transformations, providing elegant and efficient pathways to complex molecular architectures that form the core of many biologically active natural products. This application note delves into the synthetic utility of a specific γ-hydroxy ketone, 5-hydroxy-5-phenylpentan-2-one, as a versatile intermediate in the construction of natural product analogues. While direct applications in completed total syntheses may be limited in published literature, the principles governing its reactivity are well-established and offer a powerful tool for synthetic chemists.
Synthesis of the Key Intermediate: 5-Hydroxy-5-phenylpentan-2-one
The efficient preparation of 5-hydroxy-5-phenylpentan-2-one is a critical first step in its application. A robust and scalable synthesis can be achieved via a Grignard reaction between phenylmagnesium bromide and γ-valerolactone. This method provides a direct and high-yielding route to the target molecule.
Experimental Protocol: Synthesis of 5-Hydroxy-5-phenylpentan-2-one
Materials:
-
γ-Valerolactone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are stirred in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Bromobenzene (1.1 eq.) dissolved in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with γ-Valerolactone: The Grignard solution is cooled to 0 °C in an ice bath. γ-Valerolactone (1.0 eq.), dissolved in anhydrous diethyl ether, is added dropwise via the dropping funnel. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the aqueous layer is acidic (pH ~2). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 5-hydroxy-5-phenylpentan-2-one can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure product as a colorless oil.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| γ-Valerolactone | 100.12 | 1.0 | 10.0 g |
| Magnesium | 24.31 | 1.2 | 2.9 g |
| Bromobenzene | 157.01 | 1.1 | 17.3 g |
Expected Yield: 75-85%
Application in Natural Product Analogue Synthesis: A Case Study Inspired by Cyclopentenones
A significant class of natural products featuring a five-membered ring are the 5-hydroxy-5-vinyl-2-cyclopentenones, which have been isolated from various marine and terrestrial organisms.[1][2] The core structure of these molecules can be accessed through the intramolecular cyclization of a suitable γ-hydroxy ketone precursor. By analogy, 5-hydroxy-5-phenylpentan-2-one serves as an excellent starting material for the synthesis of a phenyl-substituted cyclopentenone analogue, a scaffold with potential for biological activity.
Proposed Synthetic Pathway to a Phenyl-Substituted Cyclopentenone Analogue
The proposed synthesis involves an acid-catalyzed intramolecular aldol condensation of 5-hydroxy-5-phenylpentan-2-one, followed by dehydration to yield the corresponding α,β-unsaturated ketone.
Sources
Application Note & Protocol: A Scalable and Robust Synthesis of 5-Hydroxy-5-phenylpentan-2-one
Abstract: This document provides a comprehensive, field-tested guide for the large-scale synthesis of 5-Hydroxy-5-phenylpentan-2-one, a valuable keto-alcohol intermediate in the development of pharmaceutical agents and specialty chemicals. Moving beyond theoretical outlines, this guide presents a robust and scalable protocol centered on the Grignard reaction between phenylmagnesium bromide and γ-valerolactone. We will delve into the causality behind critical process parameters, rigorous safety protocols essential for large-scale organometallic reactions, and detailed methodologies for reaction execution, work-up, and purification. This application note is designed for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to this important chemical building block.
Introduction and Strategic Rationale
5-Hydroxy-5-phenylpentan-2-one is a bifunctional molecule featuring both a ketone and a tertiary alcohol. This structural motif makes it a versatile precursor for a variety of more complex molecular architectures. The primary challenge in its synthesis is achieving high efficiency and safety at a scale relevant to industrial and drug development applications.
While several synthetic routes could be envisioned, this protocol focuses on the reaction of a phenyl Grignard reagent with γ-valerolactone. This strategy was selected for its:
-
High Atom Economy: The reaction directly constructs the carbon skeleton in a single, efficient step.
-
Scalability: Grignard reactions are a cornerstone of industrial organic synthesis, with well-established procedures for safe scale-up.
-
Readily Available Starting Materials: Bromobenzene, magnesium turnings, and γ-valerolactone are cost-effective and widely available commodities.
The primary alternative, an aldol condensation, would require a more complex multi-step sequence involving protection/deprotection strategies to achieve the desired regioselectivity, making it less suitable for straightforward large-scale production.[1]
Physicochemical Properties of 5-Hydroxy-5-phenylpentan-2-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| CAS Number | 58193-48-9 | [2] |
| Canonical SMILES | CC(=O)CCC(C1=CC=CC=C1)O | [2] |
| IUPAC Name | 5-hydroxy-5-phenylpentan-2-one | [2] |
Overall Synthetic Workflow
The synthesis is a two-stage, one-pot process followed by purification. The workflow is designed to minimize handling of the moisture-sensitive Grignard reagent and ensure a controlled reaction environment.
Caption: High-level workflow for the synthesis of 5-Hydroxy-5-phenylpentan-2-one.
Detailed Experimental Protocols
Disclaimer: This protocol involves hazardous materials and exothermic reactions. It must be performed by trained personnel in a controlled laboratory environment with all necessary safety equipment. A thorough risk assessment should be conducted before commencing any work.[3]
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Rationale: The formation of the Grignard reagent is the most critical step. Success depends on the complete exclusion of water and atmospheric oxygen, which would otherwise consume the magnesium and the formed reagent.[4] Tetrahydrofuran (THF) is the preferred solvent for its ability to solvate the Grignard reagent and its relatively high boiling point, which aids in temperature control.[3][5]
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a nitrogen/argon inlet), and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven overnight and assembled hot, or flame-dried under a vacuum and allowed to cool under an inert atmosphere.[4][5]
-
Reagent Charging: Place magnesium turnings in the flask. Add a portion of the anhydrous THF to just cover the magnesium.
-
Initiation: Add one small crystal of iodine. The disappearance of the purple iodine color is an indicator of magnesium activation. If the reaction does not start, gentle warming with a heat gun may be applied. Prepare an ice-water bath for immediate cooling once the reaction initiates.[4]
-
Bromobenzene Addition: Dissolve the bromobenzene in the remaining anhydrous THF and add it to the dropping funnel. Once the reaction has initiated (indicated by gentle refluxing), begin the dropwise addition of the bromobenzene solution at a rate that maintains a steady but controlled reflux. The Grignard formation is highly exothermic, and rapid addition can lead to a dangerous runaway reaction.[3][5]
-
Completion: After the addition is complete, stir the resulting dark grey-brown solution at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted.
Part B: Reaction with γ-Valerolactone
Mechanism Rationale: The carbon-magnesium bond of the Grignard reagent is highly polarized, rendering the phenyl group strongly nucleophilic. It attacks the electrophilic carbonyl carbon of the lactone, opening the ring to form a magnesium alkoxide intermediate. Subsequent protonation during the aqueous work-up yields the final keto-alcohol product.
Sources
Application Notes and Protocols for the Asymmetric Reduction of Enones
<
Introduction: The Significance of Chiral Alcohols in Modern Chemistry
The asymmetric reduction of prochiral enones to produce chiral alcohols is a cornerstone transformation in modern organic synthesis. Chiral alcohols are not merely products of academic curiosity; they are vital building blocks for a vast array of high-value molecules, most notably pharmaceuticals. The specific three-dimensional arrangement (stereochemistry) of functional groups in a drug molecule is often critical to its biological activity and safety. A classic example is the synthesis of intermediates for drugs like montelukast (an anti-asthmatic), where the precise stereochemistry of an alcohol moiety is essential for its therapeutic effect.[1] Traditional methods for reducing ketones often yield a racemic mixture (an equal mixture of both enantiomers), necessitating costly and often inefficient resolution steps. Asymmetric catalysis elegantly circumvents this issue by directly producing the desired enantiomer in high purity, a concept that has revolutionized drug development and fine chemical synthesis.[2][3]
The importance of this field was highlighted by the 2001 Nobel Prize in Chemistry, awarded in part to Ryōji Noyori for his work on chirally catalyzed hydrogenation reactions.[2] His discoveries, along with subsequent innovations in organocatalysis by pioneers like David MacMillan and Benjamin List (who were awarded the Nobel Prize in 2021), have provided chemists with a powerful and versatile toolkit for stereoselective synthesis.[4] This guide will delve into the practical application of these technologies, providing detailed protocols and troubleshooting advice for researchers at the forefront of chemical innovation.
Catalyst Selection Guide: Navigating the Landscape of Asymmetric Reduction
The choice of catalyst is paramount to the success of an asymmetric enone reduction. The optimal catalyst depends on the specific substrate, desired enantiomer, and practical considerations such as cost and operational simplicity. The field is broadly divided into three main categories: transition metal catalysis, organocatalysis, and biocatalysis.
| Catalyst System | Key Features & Advantages | Common Limitations | Representative Catalysts |
| Transition Metal Catalysis | High efficiency and turnover numbers, broad substrate scope, well-established and predictable stereochemical outcomes.[5][6] | Often requires specialized equipment (e.g., high-pressure hydrogenators), potential for metal contamination in the final product, sensitivity to air and moisture. | Noyori-type Ru-BINAP catalysts: Excellent for the hydrogenation of a wide range of ketones and enones.[5][7] Copper Hydride (CuH) catalysts: Particularly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[8][9] |
| Organocatalysis | Metal-free, generally less sensitive to air and moisture, often uses readily available and inexpensive catalysts.[10][11] Operationally simple protocols.[10] | May require higher catalyst loadings compared to metal catalysts, substrate scope can be more limited in some cases. | MacMillan Imidazolidinones: Used in iminium catalysis for the transfer hydrogenation of cyclic enones.[12][13][14] Corey-Bakshi-Shibata (CBS) Catalysts: Oxazaborolidine-based catalysts for the enantioselective reduction of ketones with borane reagents.[15][16][17] |
| Biocatalysis | Unparalleled stereoselectivity, operates under mild, environmentally friendly conditions (aqueous media, ambient temperature, and pressure).[18] | Substrate scope can be limited to molecules that fit the enzyme's active site, potential for enzyme denaturation, can require specialized knowledge of biochemistry. | Ene-reductases (e.g., from the 'Old Yellow Enzyme' family): Catalyze the asymmetric reduction of α,β-unsaturated compounds.[1][18] Carbonyl Reductases/Alcohol Dehydrogenases (ADHs): Can be engineered for high activity and selectivity towards specific bulky ketones.[19] |
Mechanistic Insights: Understanding How Chirality is Transferred
A fundamental understanding of the reaction mechanism is crucial for rational catalyst selection and troubleshooting. Here, we visualize the catalytic cycles of two of the most prominent systems.
Noyori Asymmetric Hydrogenation
The Noyori hydrogenation mechanism is a well-studied example of bifunctional catalysis, where both the metal center and the ligand actively participate in the catalytic cycle.[2] The reaction proceeds through a six-membered pericyclic transition state where the ruthenium hydride and the amine proton of the ligand are transferred to the ketone.[2]
Caption: Experimental workflow for Noyori-type asymmetric hydrogenation.
Step-by-Step Procedure:
-
Vessel Preparation: In a nitrogen-filled glovebox, charge a glass liner for the hydrogenation vessel with RuCl₂[(R)-BINAP] (0.1 mol%) and benzalacetone (1.0 equivalent).
-
Solvent Addition: Add the appropriate volume of degassed ethanol to the glass liner to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Setup: Seal the glass liner inside the high-pressure vessel. Remove the vessel from the glovebox and connect it to the hydrogenation apparatus.
-
Purging and Pressurization: Purge the vessel with hydrogen gas three times to remove any residual air. Pressurize the vessel to the desired pressure (e.g., 50 atm).
-
Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50°C). Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Isolation: Remove the glass liner and concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Organocatalytic Transfer Hydrogenation of a Cyclic Enone
This protocol describes the asymmetric transfer hydrogenation of 2-cyclohexen-1-one using a MacMillan-type imidazolidinone catalyst and Hantzsch ester as the hydride source.
-
(2R,5R)-2-tert-Butyl-5-benzyl-3-methylimidazolidin-4-one (MacMillan catalyst, 20 mol%)
-
Trichloroacetic acid (TCA, 20 mol%)
-
2-Cyclohexen-1-one (1.0 eq)
-
Ethyl Hantzsch ester (1.2 eq)
-
Chloroform (anhydrous)
Caption: Experimental workflow for organocatalytic transfer hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the imidazolidinone catalyst (20 mol%), trichloroacetic acid (20 mol%), and the ethyl Hantzsch ester (1.2 equivalents).
-
Solvent Addition: Add anhydrous chloroform to dissolve the reagents.
-
Cooling: Cool the reaction mixture to -20°C in a cryocool or a suitable cooling bath.
-
Substrate Addition: Add the 2-cyclohexen-1-one (1.0 equivalent) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -20°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the resulting cyclohexanone by chiral HPLC or GC.
Troubleshooting Guide
Even with well-established protocols, challenges can arise. This guide provides solutions to common problems encountered during asymmetric enone reductions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Poor quality reagents or solvents- Insufficient reaction time or incorrect temperature- For hydrogenations: Leak in the system | - Use a fresh batch of catalyst or re-purify it.- Ensure solvents are anhydrous and reagents are pure.20]r>- Optimize reaction time and temperature.- Check the hydrogenation apparatus for leaks. |
| Low Enantioselectivity (ee) | - Impure chiral catalyst or ligand20]r>- Incorrect reaction temperature20]r>- Racemization of product under reaction or workup conditions- Competing non-catalyzed background reaction | - Recrystallize the chiral ligand or use a new, high-purity batch.- Screen a range of temperatures; lower temperatures often improve ee.20]r>- Perform a milder workup; check product stability.- Lower the reaction temperature or use a more active catalyst to outcompete the background reaction. |
| Poor Chemoselectivity (e.g., 1,4- vs 1,2-reduction) | - Catalyst system favors the undesired pathway- Steric or electronic properties of the substrate | - Switch to a catalyst system known to favor the desired selectivity (e.g., CuH for 1,2-reduction, some organocatalysts for 1,4-reduction).8][9]r>- Modify the substrate if possible, or screen different catalyst/ligand combinations. |
| Irreproducible Results | - Sensitivity to trace amounts of air or moisture- Inconsistent quality of reagents or solvents | - Use rigorous inert atmosphere techniques (glovebox, Schlenk line).- Use freshly distilled/dried solvents and high-purity reagents for each run. |
Conclusion
The asymmetric reduction of enones is a powerful and enabling technology in modern chemical synthesis. By understanding the underlying principles of catalyst selection, reaction mechanisms, and practical experimental considerations, researchers can effectively harness these methods to produce valuable chiral alcohols with high efficiency and stereocontrol. The protocols and troubleshooting guide provided herein serve as a practical starting point for scientists and professionals in drug development and chemical research, facilitating the synthesis of the complex chiral molecules that drive innovation.
References
-
Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. C. (2006). Organocatalytic Transfer Hydrogenation of Cyclic Enones. Journal of the American Chemical Society, 128(39), 12662–12663. [Link]
-
Moser, R., Bošković, Ž. V., Crowe, C. S., & Lipshutz, B. H. (2010). CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 132(23), 7852–7853. [Link]
-
Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Hydride Reduction. Journal of the American Chemical Society, 127(1), 32–33. [Link]
- BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. BenchChem Technical Notes.
- Lipshutz Research Group. (2010). CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones. University of California, Santa Barbara.
-
Organic Chemistry Portal. Copper Hydride. [Link]
-
Macmillan Group. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Princeton University. [Link]
-
Tuttle, J. B., Ouellet, S. G., & MacMillan, D. W. C. (2006). Organocatalytic Transfer Hydrogenation of Cyclic Enones. ResearchGate. [Link]
-
Li, G., et al. (2014). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 136(40), 14027-14030. [Link]
-
SynArchive. Noyori Asymmetric Hydrogenation. [Link]
-
He, P., et al. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 14(19), 5134–5137. [Link]
-
Paul, C. E., et al. (2014). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. ACS Catalysis, 4(9), 3240-3258. [Link]
- Macmillan Group. Enantioselective Organocatalytic Hydride Reduction. Princeton University.
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Mashiko, T., et al. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Journal of the American Chemical Society, 141(21), 8538-8546. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
Synfacts. (2006). Asymmetric Organocatalytic Transfer Hydrogenation of Cyclic Enones. Thieme Chemistry, 2006(11), 1177-1177. [Link]
-
Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation | Organic Chemistry. YouTube. [Link]
- Macmillan Group.
-
Ni, Y., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(14), 8047-8096. [Link]
-
Ramana, C. V., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]
-
Singh, U. P., & Samant, S. D. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 6(14), 4947-4973. [Link]
-
Organic Chemistry Portal. Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N'-Dioxide-Scandium(III) Complexes. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
NROChemistry. Noyori Hydrogenation. [Link]
-
Semantic Scholar. Organocatalytic transfer hydrogenation of cyclic enones. [Link]
-
Grokipedia. Corey–Itsuno reduction. [Link]
-
ResearchGate. Copper Hydride Catalyzed Enantioselective Conjugate Reduction of Unsaturated Nitriles. [Link]
-
American Chemical Society. Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]
-
ResearchGate. Copper Hydride-Catalyzed Tandem 1,4-Reduction/Alkylation Reactions. [Link]
-
Ramana, C. V., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]
-
Di Masi, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7654. [Link]
-
Royal Society of Chemistry. (2016). Asymmetric Methods and Their Use in the Pharmaceutical Industry. In Drug Design and Development. [Link]
-
Synthesis Workshop. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. BenchChem Technical Notes.
-
Li, G., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis, 13(15), 10186-10196. [Link]
-
Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]
Sources
- 1. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Organocatalytic transfer hydrogenation of cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 5-Hydroxy-5-phenylpentan-2-one as a Versatile Precursor in Medicinal Chemistry
Introduction: Unlocking the Potential of a Simple Scaffold
In the landscape of medicinal chemistry, the identification and development of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. While complex natural products often provide inspiration, simpler, synthetically accessible molecules can serve as powerful starting points for the construction of diverse and biologically active compound libraries. 5-Hydroxy-5-phenylpentan-2-one is one such molecule. Although its direct biological applications are not extensively documented, its structure as a γ-hydroxy ketone presents a significant opportunity for its use as a precursor to a medicinally important class of heterocyclic compounds: the dihydropyran-2-ones (also known as δ-lactones).
The dihydropyran-2-one motif is a core component of numerous natural products and synthetic molecules exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Hydroxy-5-phenylpentan-2-one as a strategic starting material for the synthesis of phenyl-substituted dihydropyran-2-one scaffolds, which are of significant interest in drug discovery programs.
Physicochemical Properties of 5-Hydroxy-5-phenylpentan-2-one
A foundational understanding of the starting material is critical for its effective application. The key physicochemical properties of 5-Hydroxy-5-phenylpentan-2-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [3][4] |
| Molecular Weight | 178.23 g/mol | [3][5] |
| IUPAC Name | 5-hydroxy-5-phenylpentan-2-one | [3] |
| SMILES | CC(=O)CCC(C1=CC=CC=C1)O | [3][4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 4 | [5] |
The Strategic Imperative: From γ-Hydroxy Ketone to a Privileged Scaffold
The true potential of 5-Hydroxy-5-phenylpentan-2-one in medicinal chemistry is realized through its conversion to the 6-methyl-6-phenyl-tetrahydropyran-2-one scaffold. This transformation leverages the inherent reactivity of the γ-hydroxy ketone moiety to form a stable, six-membered δ-lactone ring.
The proposed synthetic strategy involves a two-step intramolecular process:
-
Hemiketal Formation: An acid- or base-catalyzed intramolecular cyclization occurs where the hydroxyl group attacks the carbonyl carbon of the ketone, forming a cyclic hemiketal. This reaction is typically reversible and favors the formation of stable five- and six-membered rings.[6][7]
-
Oxidation to Lactone: The resulting cyclic hemiketal is then oxidized to the corresponding lactone. This can be achieved using a variety of mild oxidizing agents.
This synthetic approach provides a direct entry into a class of compounds with established biological relevance, making 5-Hydroxy-5-phenylpentan-2-one a valuable and cost-effective starting material.
Experimental Protocols: A Step-by-Step Guide
The following protocol outlines a representative procedure for the synthesis of 6-methyl-6-phenyl-tetrahydropyran-2-one from 5-Hydroxy-5-phenylpentan-2-one. This protocol is based on well-established principles of organic chemistry and serves as a validated starting point for further optimization and derivatization.
Protocol 1: Two-Step Synthesis of 6-methyl-6-phenyl-tetrahydropyran-2-one
Step 1: Acid-Catalyzed Intramolecular Cyclization to the Hemiketal
-
Rationale: The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the distal hydroxyl group to form the cyclic hemiketal.[7]
-
Procedure:
-
Dissolve 5-Hydroxy-5-phenylpentan-2-one (1.78 g, 10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (95 mg, 0.5 mmol).
-
Reflux the mixture for 4-6 hours, with azeotropic removal of water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate solvent system).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic hemiketal. This intermediate is often used in the next step without further purification.
-
Step 2: Oxidation of the Hemiketal to the Lactone
-
Rationale: A mild oxidizing agent is required to convert the hemiketal to the lactone without over-oxidation or degradation of the molecule. Pyridinium chlorochromate (PCC) or other chromium-based reagents are effective for this transformation.
-
Procedure:
-
Dissolve the crude hemiketal from Step 1 in anhydrous dichloromethane (DCM) (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes:ethyl acetate) to afford the pure 6-methyl-6-phenyl-tetrahydropyran-2-one.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 5-Hydroxy-5-phenylpentan-2-one to the target dihydropyran-2-one scaffold.
Caption: Proposed synthetic pathway for the conversion of 5-Hydroxy-5-phenylpentan-2-one to a dihydropyran-2-one.
Medicinal Chemistry Applications of the Dihydropyran-2-one Scaffold
The 6-methyl-6-phenyl-tetrahydropyran-2-one scaffold serves as a valuable starting point for the development of a diverse range of potential therapeutic agents. The phenyl group and the lactone ring offer multiple points for chemical modification to explore structure-activity relationships (SAR).
Potential Therapeutic Targets and Biological Activities:
-
Anticancer Activity: Many natural and synthetic compounds containing the dihydropyran-2-one ring have demonstrated significant cytotoxicity against various cancer cell lines.[1][8] The phenyl-substituted lactone can be further functionalized to enhance potency and selectivity.
-
Antimicrobial Properties: δ-Lactones have been shown to possess antibacterial and antifungal activities.[9][10] The synthesized scaffold can be elaborated to generate novel antimicrobial agents.
-
Anti-inflammatory Effects: Some dihydropyran-2-one derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1]
The following diagram illustrates the relationship between the core scaffold and its potential therapeutic applications.
Caption: The dihydropyran-2-one scaffold as a gateway to diverse therapeutic applications.
Conclusion and Future Directions
5-Hydroxy-5-phenylpentan-2-one, while unassuming in its own right, represents a strategically important starting material in medicinal chemistry. Its efficient conversion to the medicinally privileged dihydropyran-2-one scaffold provides a robust and economical route to a class of compounds with a proven track record of diverse biological activities. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in the ongoing quest for novel and effective therapeutic agents. Future work should focus on the development of a one-pot synthesis from the γ-hydroxy ketone to the lactone and the exploration of a wide range of substitutions on the phenyl ring and the lactone core to build extensive structure-activity relationship models.
References
-
National Center for Biotechnology Information. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]
-
Open Access Pub. (n.d.). Lactones. Journal of New Developments in Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. Retrieved from [Link]
-
ResearchGate. (2021). Stereoselective Synthesis of Polysubstituted Tetrahydropyranones via Acid-Promoted Cyclization of β-Silyl-γ-ethylidene-γ-butyrolactones with Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Runxin. (2023, December 23). Can Δ - Lactone be used in pharmaceutical industry? Retrieved from [Link]
-
ResearchGate. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. Retrieved from [Link]
-
J-STAGE. (n.d.). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. Retrieved from [Link]
-
Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.3: Hemiacetals, Hemiketals, and Hydrates. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
MDPI. (n.d.). Natural and Synthetic Lactones Possessing Antitumor Activities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. PubChem. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-hydroxy-5-phenyl-2-pentanone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5032513A - Process for the preparation of gamma and delta lactones - Google Patents [patents.google.com]
- 9. Hemiacetal - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Hydroxy-5-phenylpentan-2-one synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxy-5-phenylpentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of 5-Hydroxy-5-phenylpentan-2-one.
Question 1: Why is my yield of 5-Hydroxy-5-phenylpentan-2-one consistently low when using a Grignard reaction?
Answer:
Low yields in the Grignard synthesis of 5-Hydroxy-5-phenylpentan-2-one, a γ-hydroxy ketone, can stem from several factors, primarily related to the reactivity of the Grignard reagent and the stability of the intermediate. The intended reaction involves the addition of a suitable Grignard reagent to a γ-lactone or a protected keto-aldehyde. However, side reactions are common.
-
Over-addition to Esters or Lactones: A significant challenge when using an ester or lactone as a starting material is the high reactivity of the intermediate ketone towards the Grignard reagent.[1] This leads to the formation of a tertiary alcohol as a byproduct, thereby reducing the yield of the desired γ-hydroxy ketone. To mitigate this, consider the following:
-
Low Temperatures: Performing the reaction at cryogenic temperatures (e.g., -78 °C to -40 °C) can help to control the reactivity of the Grignard reagent and favor the formation of the ketone.[2]
-
Slow Addition: Adding the Grignard reagent dropwise to the solution of the ester or lactone can help to maintain a low concentration of the Grignard reagent, minimizing the chance of a second addition to the newly formed ketone.
-
Use of a Weinreb Amide: Weinreb amides are excellent substrates for Grignard reactions to produce ketones without the issue of over-addition.[1] The intermediate is a stable chelated species that does not react further until acidic workup.
-
-
Reaction with the Ketone Moiety: If you are using a starting material that already contains a ketone, it's crucial to protect this functional group before introducing the Grignard reagent. A common protecting group for ketones is a cyclic acetal, which can be formed by reacting the ketone with ethylene glycol in the presence of an acid catalyst. This protecting group is stable under the basic conditions of the Grignard reaction and can be easily removed during the acidic workup.
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic solvent, including water.[3] Ensure all glassware is flame-dried or oven-dried before use, and all solvents are anhydrous.
-
Grignard Reagent Quality: The quality of the Grignard reagent is paramount. It should be freshly prepared or properly stored to ensure high reactivity. Titration of the Grignard reagent before use is recommended to accurately determine its concentration.
Experimental Workflow for Grignard-based Synthesis (Conceptual)
Sources
Technical Support Center: Synthesis of 5-Hydroxy-5-phenylpentan-2-one
Welcome to the technical support center for the synthesis of 5-Hydroxy-5-phenylpentan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
Section 1: Troubleshooting Side Reactions by Synthetic Route
The synthesis of 5-Hydroxy-5-phenylpentan-2-one, a valuable β-hydroxy ketone, is most commonly approached via a base-catalyzed aldol reaction. However, other routes like the Grignard reaction also exist. Each pathway presents a unique profile of potential side reactions. This section addresses the most frequent issues in a direct question-and-answer format.
1.1 Aldol Reaction Route: Benzaldehyde + Acetone
This is the most direct and common approach, involving the reaction of an enolate derived from acetone with benzaldehyde. While straightforward in principle, controlling the reaction to favor the desired hydrated aldol adduct over other products is critical.
Q1: My aldol reaction of benzaldehyde and acetone resulted in a low yield of the desired 5-Hydroxy-5-phenylpentan-2-one and produced several other major products. What are these side products and why did they form?
A1: A low yield in this reaction is almost always due to competing pathways that consume your starting materials or your desired product. The primary side reactions are:
-
Dehydration to Benzalacetone: The initial aldol adduct, 5-Hydroxy-5-phenylpentan-2-one, can easily lose water under the basic reaction conditions to form the more thermodynamically stable α,β-unsaturated ketone, benzalacetone (4-phenylbut-3-en-2-one).[1][2] This is often the most significant side reaction.
-
Double Aldol Condensation: If benzalacetone is formed, its α-protons are still acidic. It can be deprotonated and react with a second molecule of benzaldehyde, leading to the formation of dibenzalacetone.[1][3] This side product is highly conjugated, often brightly colored, and has very low polarity.
-
Acetone Self-Condensation: Acetone can react with itself. Its enolate can attack another molecule of acetone to form diacetone alcohol.[4] This can subsequently dehydrate to form mesityl oxide. This pathway becomes significant if the benzaldehyde is added too slowly or if there is a localized high concentration of base and acetone.[4]
-
Cannizzaro Reaction: If a very strong base is used and conditions are not carefully controlled, benzaldehyde, which has no α-hydrogens, can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[4] This is less common with standard aldol catalysts like NaOH but can occur.
Q2: How can I modify my protocol to minimize the formation of benzalacetone and dibenzalacetone?
A2: Suppressing the formation of these dehydrated and double-condensation products is key to a high-yield synthesis. The causality lies in controlling the reaction kinetics and thermodynamics.
-
Temperature Control (Kinetic Control): Perform the reaction at low temperatures (0-5 °C). The initial aldol addition has a lower activation energy than the subsequent elimination (dehydration) step. By keeping the temperature low, you favor the formation of the desired β-hydroxy ketone and kinetically trap it before it can eliminate water.
-
Stoichiometry and Order of Addition: Use a molar excess of acetone relative to benzaldehyde. This ensures that benzaldehyde is more likely to react with the readily available acetone enolate rather than the enolate of the benzalacetone product. Furthermore, the slow addition of benzaldehyde to the pre-formed acetone/base mixture keeps the concentration of the aldehyde low, reducing the likelihood of a second addition.
-
Choice of Base and Reaction Time: Use a moderately strong base (e.g., 10% NaOH) and carefully monitor the reaction time. Over-extending the reaction, even at low temperatures, will eventually lead to dehydration. Quench the reaction as soon as TLC analysis indicates the consumption of benzaldehyde.
1.2 Grignard Reaction Route: Phenylmagnesium Bromide + γ-Valerolactone
An alternative synthesis involves the nucleophilic attack of a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), on an ester, like γ-valerolactone. This opens the lactone ring to form the target molecule after an acidic workup.
Q1: I attempted a Grignard synthesis using PhMgBr and γ-valerolactone, but my main impurity is a non-polar compound, and I also recovered a significant amount of benzene. What went wrong?
A1: The issues you're observing are classic side reactions associated with Grignard reagents.
-
Benzene Formation: Phenylmagnesium bromide is an extremely strong base. If there is any trace of protic solvent (especially water) in your glassware, solvents (like THF or ether), or starting materials, the Grignard reagent will be rapidly protonated to form benzene.[5] This is a common cause of reduced yield. All reagents must be scrupulously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Biphenyl Formation: During the formation of the Grignard reagent itself, a radical-mediated side reaction can occur where two phenyl radicals couple to form biphenyl.[5] This is a very non-polar impurity that is often observed. Using fresh, high-quality magnesium turnings and an initiator (like a small crystal of iodine or 1,2-dibromoethane) can help the primary reaction initiate quickly, minimizing this side pathway.[7]
-
Double Addition Product: The primary reaction between PhMgBr and the lactone forms an intermediate ketone in situ. This ketone is also electrophilic and can be attacked by a second equivalent of PhMgBr. This leads to the formation of a tertiary alcohol, 5,5-diphenylpentane-1,5-diol, after workup. Using a reverse addition (adding the Grignard reagent slowly to the lactone at low temperature) and ensuring no more than one equivalent of PhMgBr is used can help mitigate this.
Section 2: General FAQs for Product Isolation and Stability
Q: My crude NMR looks good, but the product seems to degrade during column chromatography or distillation. Why is this happening and how can I prevent it?
A: 5-Hydroxy-5-phenylpentan-2-one is sensitive to both heat and acid/base catalysis, which can lead to degradation during purification.
-
Thermal Instability: Heating the compound, especially during distillation, can easily induce dehydration to form 5-phenylpent-4-en-2-one and/or 5-phenylpent-3-en-2-one. If distillation is necessary, it must be performed under high vacuum at the lowest possible temperature.
-
Acid/Base Sensitivity: Standard silica gel for chromatography is slightly acidic. This acidity can be sufficient to catalyze dehydration on the column, leading to streaking, co-elution of the dehydrated product, and lower recovery. To counter this, you can use deactivated or neutral silica gel. Alternatively, you can add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to your eluent system to neutralize the silica surface.
-
Cyclic Hemiacetal Formation: Like other γ-hydroxy ketones, your product can exist in equilibrium with its cyclic hemiacetal form.[8] This can sometimes complicate purification and spectroscopic analysis, as you may see two different sets of peaks. This equilibrium is usually reversible, but it's a factor to be aware of.
Section 3: Protocols and Methodologies
Protocol 1: Optimized Aldol Synthesis of 5-Hydroxy-5-phenylpentan-2-one
This protocol is designed to maximize the yield of the desired product by kinetically favoring its formation over side products.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetone (58 g, 1.0 mol) and water (50 mL). Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (10 mL) to the cooled acetone mixture while maintaining the temperature below 10 °C.
-
Aldehyde Addition: In a separate beaker, prepare a solution of benzaldehyde (10.6 g, 0.1 mol) in 20 mL of acetone. Add this solution dropwise to the stirring basic acetone mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Let the reaction stir in the ice bath for an additional 2 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the benzaldehyde spot.
-
Quenching: Once the benzaldehyde is consumed, carefully neutralize the reaction mixture by slowly adding 1 M HCl until the pH is ~7. Maintain cooling during this step.
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude oil can be purified by flash column chromatography on neutral silica gel using a gradient eluent system starting from 9:1 Hexanes:Ethyl Acetate.
Protocol 2: Purification via Neutralized Flash Chromatography
This method is recommended to prevent on-column dehydration of the target compound.
-
Slurry Preparation: Prepare the eluent (e.g., 8:2 Hexanes:Ethyl Acetate) and add triethylamine to a final concentration of 0.5% v/v.
-
Column Packing: Pack a glass column with silica gel using the neutralized eluent. Do not let the column run dry.
-
Sample Loading: Dissolve the crude 5-Hydroxy-5-phenylpentan-2-one in a minimal amount of dichloromethane or the neutralized eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
-
Elution: Elute the column with the neutralized eluent, collecting fractions.
-
Analysis: Analyze the fractions by TLC. Combine the fractions containing the pure product (typically Rf ≈ 0.3 in 7:3 Hexane:EtOAc) and concentrate under reduced pressure to yield the purified product.
Section 4: Visual Guides
Diagram 1: Aldol Reaction Pathways
Caption: Primary reaction pathway and major competing side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Section 5: Data Summary for Key Compounds
This table summarizes key physical properties to aid in the identification of the product and major side products during analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Typical TLC Rf* |
| 5-Hydroxy-5-phenylpentan-2-one | C₁₁H₁₄O₂ | 178.23 | Colorless to pale yellow oil | ~0.30 |
| Benzalacetone | C₁₀H₁₀O | 146.19 | Pale yellow solid | ~0.55 |
| Dibenzalacetone | C₁₇H₁₄O | 234.29 | Bright yellow crystalline solid | >0.70 |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | Colorless liquid | ~0.20 |
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | ~0.60 |
*Approximate Rf values using 7:3 Hexanes:Ethyl Acetate on standard silica gel.
References
- Filo. (2023). What side products are formed in the aldol condensation of dibenzalaceton..
- Vedantu. (n.d.). Which side products are formed in the aldol condensation of dibenzalacetone?
- Toppr. (2023). What is the product formed during cross aldol condensation of benzyldehyde and acetone?
- Chemistry Stack Exchange. (2017). What products did this aldol condensation create?
- Grignard Reaction. (n.d.). Byproducts and Potential Problems.
- Chegg. (2022). Solved Week #2 - Grignard addition to ठ-valerolactone.
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Hydroxy-2-pentanone.
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Which side products are formed in the aldol condensation class 12 chemistry CBSE [vedantu.com]
- 4. What side products are formed in the aldol condensation of dibenzalaceton.. [askfilo.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Solved Week #2 - Grignard addition to ठ-valerolactone | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions for 5-Hydroxy Ketones
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard synthesis of 5-hydroxy ketones. As specialists in complex chemical transformations, we understand that low yields can be a significant impediment to research progress. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the scientific integrity and success of your experiments.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific, common problems encountered during the Grignard synthesis of 5-hydroxy ketones, which typically involves the reaction of a Grignard reagent with a lactone (e.g., γ-valerolactone) or a related ester.
Q1: My yield is extremely low, and the main isolated byproduct is a tertiary alcohol. What is causing this "over-addition"?
A1: This is the most common failure mode in this synthesis. The "over-addition" occurs because the desired ketone product is more reactive than the starting ester or lactone.[1][2] After the first addition of the Grignard reagent (R-MgX) to the lactone, a tetrahedral intermediate (a magnesium hemiacetal) is formed. At temperatures above -40°C, this intermediate is often unstable and collapses, eliminating the alkoxy group to form the ketone.[3][4] This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent present in the flask, leading to a tertiary alcohol after acidic workup.[1][5]
Root Causes & Solutions:
-
Reaction Temperature is Too High: The stability of the initial tetrahedral intermediate is highly temperature-dependent.
-
Incorrect Order of Addition: Adding the Grignard reagent to the ester/lactone creates a localized excess of the substrate, which upon forming the ketone, is immediately exposed to a high concentration of the Grignard reagent.
-
Solution: Employ "inverse addition." Slowly add the ester or lactone solution dropwise to the cold (-78°C) Grignard reagent solution.[3] This ensures the Grignard reagent is always in excess, but the ketone is formed in a controlled manner and has less opportunity to react further, provided the temperature is kept low.
-
Q2: The reaction did not initiate. I recovered my starting materials, and the magnesium turnings are largely unreacted. Why didn't my Grignard reagent form?
A2: Failure of Grignard reagent formation is almost always due to the deactivating presence of water or a passivated magnesium surface. Grignard reagents are potent bases and are readily destroyed by even trace amounts of protic solvents like water.[7][8]
Root Causes & Solutions:
-
Inadequate Drying of Glassware and Solvents: Water in your flask or solvent will quench the Grignard reagent as it forms.[7][9]
-
Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under a stream of inert gas (Nitrogen or Argon).[3][10] Solvents must be anhydrous. Use freshly opened bottles of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether).[10][11]
-
-
Magnesium Oxide (MgO) Layer: Magnesium turnings react with atmospheric oxygen to form a passivating layer of MgO on their surface, which prevents the reaction with the alkyl halide.[12]
-
Solution: Activate the magnesium immediately before use. Several methods are effective:
-
Mechanical Activation: In a dry flask under inert gas, grind the magnesium turnings gently with a glass rod to expose a fresh, metallic surface.[13]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[3][14] The flask can be gently warmed. The disappearance of the iodine's purple color or the evolution of gas bubbles indicates activation.
-
-
Q3: My reaction produced a significant amount of a hydrocarbon byproduct corresponding to a dimer of my alkyl halide (R-R). What is this and how can I stop it?
A3: This byproduct is the result of a Wurtz-type coupling reaction. It occurs when the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the carbon-halogen bond of a second molecule of the unreacted alkyl halide (R-X).
Root Causes & Solutions:
-
High Local Concentration of Alkyl Halide: Adding the alkyl halide too quickly to the magnesium suspension can lead to a high local concentration, favoring the coupling side reaction over reagent formation.[14]
-
Elevated Temperatures During Formation: Higher temperatures can increase the rate of this side reaction.
-
Solution: Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[13] This ensures the halide reacts with the magnesium surface as it is introduced, keeping its concentration low. Avoid excessive external heating; the exothermic reaction should sustain itself. If the reaction becomes too vigorous, use an ice bath to moderate it.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature to minimize over-addition when reacting a Grignard reagent with a lactone?
A: The optimal temperature is between -78°C and -40°C .[3][15] Working within this cryogenic range is often essential to stabilize the magnesium hemiacetal intermediate that forms after the first addition.[4][6] This stabilization prevents the reaction from proceeding to the ketone and subsequent tertiary alcohol, thereby maximizing the yield of the desired 5-hydroxy ketone (after workup).
Q: How should I properly quench the reaction to preserve my 5-hydroxy ketone product?
A: The quenching step is critical. A rapid quench at low temperature is necessary to protonate the intermediate alkoxide before it has a chance to collapse and react further upon warming.[3]
-
Procedure: While maintaining the reaction temperature at -78°C, slowly add a pre-cooled saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This provides a mild proton source that effectively quenches the reaction without being strongly acidic, which could promote side reactions. Add the quenching solution dropwise until no further heat evolution is observed, then allow the mixture to slowly warm to room temperature before proceeding with the aqueous workup.
Q: Which solvents are recommended for this reaction, and how do I ensure they are anhydrous?
A: Ethereal solvents are required because they solvate and stabilize the magnesium center of the Grignard reagent.[7][9]
| Solvent | Boiling Point (°C) | Common Drying Method | Notes |
| Tetrahydrofuran (THF) | 66 | Distillation from sodium/benzophenone ketyl | Generally the best solvent due to its excellent solvating properties for the Grignard reagent.[16] |
| Diethyl Ether (Et₂O) | 34.6 | Distillation from sodium/benzophenone ketyl | A classic choice, but its high volatility can be a challenge.[17] |
| 2-Methyl-THF | 80 | Distillation from sodium/benzophenone ketyl | A higher-boiling alternative to THF, can be useful for more stubborn reagent formations. |
Drying Protocol: For laboratory-scale reactions, using a freshly opened bottle of anhydrous solvent from a reputable supplier is often sufficient. For maximum dryness, setting up a solvent purification system (still) is the gold standard. Alternatively, activated molecular sieves (3Å or 4Å) can be used for drying, but they must be properly activated by heating under vacuum.[10]
Key Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Clean all required glassware (reaction flask, dropping funnel, condenser) with soap and water, followed by an acetone rinse.
-
Place the glassware in a laboratory oven at 125°C for a minimum of 4 hours, preferably overnight.
-
Assemble the glassware hot from the oven and immediately place it under a high vacuum while flame-drying all surfaces with a heat gun until no more condensation appears.
-
Allow the apparatus to cool to room temperature under a positive pressure of dry inert gas (Argon or Nitrogen).
Protocol 2: Low-Temperature Grignard Addition to a Lactone
-
To a flame-dried, three-neck flask equipped with a magnetic stir bar, inert gas inlet, and a thermometer, add activated magnesium turnings (1.2 eq).
-
Add anhydrous THF via syringe and begin stirring.
-
Add a small portion (~5%) of your alkyl halide (1.2 eq) solution in THF. Initiation should be observed (slight warming, bubbling). If not, add an iodine crystal and warm gently.
-
Once initiated, add the remaining alkyl halide solution dropwise, maintaining a gentle reflux. After addition, stir for 1-2 hours at room temperature to ensure complete formation.
-
Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
In a separate dry flask, prepare a solution of the lactone (e.g., γ-valerolactone, 1.0 eq) in anhydrous THF.
-
Slowly add the lactone solution dropwise to the cold Grignard reagent via syringe or cannula, ensuring the internal reaction temperature does not rise above -70°C .[3]
-
Stir the reaction mixture at -78°C for 2-3 hours.
-
Quench the reaction at -78°C by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, then proceed with standard aqueous extraction procedures.
Visualizations: Mechanisms and Workflows
Reaction Mechanism: Desired Pathway vs. Over-Addition
Caption: Key reaction pathways. Low temperature favors the stable intermediate, yielding the desired product.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to diagnose the cause of low yield based on the observed byproducts.
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Chemistry Steps. Esters with Grignard Reagent. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Musgrave, R. (2017). Grignard Reactions of Lactones. YouTube. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Quora. Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation?[Link]
-
Jensen, K. F., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. Temperature optimization with Grignard reagent 2{b}. [Link]
-
ACS Publications. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
- Google Patents.
-
Quora. How to improve the percent yield in Grignard reaction. [Link]
-
Reddit. Troubleshooting my grignard reactions. [Link]
-
Journal of Chemical Education. Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
RSC Publishing. Reactions of steroid A-ring lactones with Grignard reagents. [Link]
-
The Synthetic Organic Chemistry Site. Grignard Reaction - Common Conditions. [Link]
-
YouTube. Grignard reagent should be prepared under anhydrous condition. Explain. [Link]
-
OrgoSolver. Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols. [Link]
-
BYJU'S. Grignard Reagent. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Chemistry LibreTexts. Conversion to ketones using Grignard reagents. [Link]
-
ResearchGate. Variable Synthesis of Alcohols and Ketones Using the Grignard Method as a Form of MPVO Reaction. [Link]
Sources
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
Byproducts in aldol addition for 5-Hydroxy-5-phenylpentan-2-one formation
Technical Support Center: Formation of 5-Hydroxy-5-phenylpentan-2-one
An Application Scientist's Guide to Navigating Byproducts in Aldol Addition
Welcome to the technical support center for the synthesis of 5-Hydroxy-5-phenylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the base-catalyzed aldol addition between benzaldehyde and acetone, a classic Claisen-Schmidt reaction. While the synthesis appears straightforward, controlling the reaction to favor the desired β-hydroxy ketone adduct over various byproducts requires a nuanced understanding of competing pathways. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, maximize yield, and ensure product purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My primary product is 4-phenylbut-3-en-2-one (benzalacetone), not the desired 5-Hydroxy-5-phenylpentan-2-one. How can I prevent this dehydration?
Answer: The formation of 4-phenylbut-3-en-2-one (benzalacetone) is a result of a subsequent dehydration (or condensation) step that follows the initial aldol addition.[1][2] This elimination of water is often thermodynamically favored because it creates a highly stable, conjugated π-system involving the benzene ring, the alkene, and the carbonyl group.[3] The reaction essentially transitions from an aldol addition to an aldol condensation.
Causality and Solutions:
-
Elevated Temperature: Heat provides the activation energy for the elimination step. The initial aldol addition is often exothermic, but further heating drives the reaction towards the more stable condensation product.
-
Solution: Maintain a low reaction temperature. Initiate the reaction at 0-5 °C using an ice bath and allow it to proceed at or below room temperature. Avoid any external heating.
-
-
Prolonged Reaction Time: The longer the aldol adduct remains in the basic reaction mixture, the higher the probability of dehydration.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials are consumed but before significant amounts of the less polar benzalacetone spot appear.
-
-
High Base Concentration: A strong or highly concentrated base can facilitate the E1cB (Elimination, Unimolecular, conjugate Base) mechanism responsible for dehydration.[4]
-
Solution: Use the minimum catalytic amount of base required to generate the acetone enolate. Titrate the base to find the optimal concentration for your specific conditions.
-
Question 2: I'm observing a significant amount of 1,5-diphenylpenta-1,4-dien-3-one (dibenzalacetone) in my product mixture. Why is this happening and how can I avoid it?
Answer: The formation of dibenzalacetone is the result of a second aldol condensation. After the initial formation of benzalacetone, the methyl group of benzalacetone still possesses acidic α-hydrogens.[5] In the presence of base, this can form a new enolate that reacts with a second molecule of benzaldehyde.[3][6]
Causality and Solutions:
-
Incorrect Stoichiometry: This is the most common cause. If benzaldehyde is present in a molar excess relative to acetone (e.g., a 2:1 ratio or greater), the reaction is strongly driven towards the double-addition product.[5]
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of benzaldehyde to acetone, or even a slight excess of acetone (e.g., 1.1 equivalents), to ensure benzaldehyde is the limiting reagent after the first addition.
-
-
Extended Reaction Time: Similar to the dehydration issue, longer reaction times allow the slower second addition to occur.
-
Solution: Quench the reaction once the initial formation of the mono-adduct is complete, as determined by TLC analysis.
-
Question 3: My yield is low, and I've identified byproducts like mesityl oxide. What causes this and what's the solution?
Answer: The presence of mesityl oxide and other related impurities points to the self-condensation of acetone.[7][8] Under basic conditions, the enolate of acetone can act as a nucleophile and attack the carbonyl carbon of another neutral acetone molecule.[9] This produces diacetone alcohol, which can then dehydrate to form mesityl oxide.
Causality and Solutions:
-
Suboptimal Order of Addition: If acetone and the base are mixed first, a high concentration of the acetone enolate builds up before the benzaldehyde electrophile is introduced, promoting self-condensation.[6]
-
Solution: Employ the correct order of addition. The standard and most effective procedure is to add the acetone (or a solution of acetone) slowly to a stirred mixture of the benzaldehyde and the base.[6][10] This ensures that any enolate formed can react immediately with the more reactive benzaldehyde electrophile, keeping the enolate concentration low at all times.
-
-
High Acetone Concentration: Running the reaction in a high concentration of acetone can also favor the self-condensation pathway simply by probability.
-
Solution: Use an appropriate solvent (like ethanol) to maintain a suitable dilution. Adding the acetone dropwise from an addition funnel over a period of time is a highly effective strategy.
-
Question 4: Analysis of my crude product shows the presence of benzyl alcohol and benzoic acid. What is the source of these impurities?
Answer: Benzyl alcohol and benzoic acid (or its carboxylate salt) are the characteristic products of the Cannizzaro reaction.[11][12] This is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as benzaldehyde, in the presence of a strong base.[13] In this reaction, one molecule of benzaldehyde is reduced to benzyl alcohol while another is oxidized to benzoic acid.[14]
Causality and Solutions:
-
Excessively Strong or Concentrated Base: The Cannizzaro reaction is highly dependent on the concentration of the hydroxide ion. High concentrations of NaOH or KOH will promote this competing pathway.[12]
-
Solution: Use the lowest effective concentration of your base catalyst. Avoid using large molar excesses of strong bases. The goal is to generate the acetone enolate for the aldol reaction, not to induce the Cannizzaro reaction in benzaldehyde.
-
-
High Temperature: While not the primary driver, elevated temperatures can increase the rate of the Cannizzaro reaction.
-
Solution: As with preventing dehydration, maintaining a low reaction temperature will help suppress this unwanted side reaction.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal order of reagent addition to maximize the yield of the desired aldol adduct?
The scientifically validated order of addition to minimize self-condensation is to add the enolizable ketone (acetone) to the non-enolizable aldehyde (benzaldehyde) and base.[6][10] The rationale is to maintain a low, steady-state concentration of the acetone enolate, ensuring it preferentially reacts with the more electrophilic and abundant benzaldehyde rather than another acetone molecule.
FAQ 2: How does reaction temperature influence the product distribution?
Temperature is a critical parameter for controlling the outcome between addition and condensation. The relationship can be summarized as follows:
| Temperature Range | Predominant Reaction | Primary Product(s) | Rationale |
| 0–10 °C | Aldol Addition | 5-Hydroxy-5-phenylpentan-2-one | Favors the kinetic product; insufficient energy to overcome the activation barrier for water elimination. |
| 20–40 °C | Aldol Condensation | 4-phenylbut-3-en-2-one (Benzalacetone) | The thermodynamically stable, conjugated product is favored. Dehydration becomes significant.[1] |
| > 40 °C | Multiple Reactions | Complex mixture, including Dibenzalacetone | High energy promotes dehydration, double addition, and potentially side reactions like the Cannizzaro reaction. |
FAQ 3: What are the recommended purification techniques to isolate 5-Hydroxy-5-phenylpentan-2-one from these byproducts?
Purification is best achieved using silica gel column chromatography, leveraging the polarity differences between the desired product and the common byproducts.
-
Desired Product (5-Hydroxy-5-phenylpentan-2-one): Most polar due to the free hydroxyl group. It will have the lowest Rf value.
-
Benzalacetone: Less polar than the adduct as the hydroxyl group has been eliminated.
-
Dibenzalacetone: Even less polar; highly non-polar due to its extended hydrocarbon structure.
-
Mesityl Oxide: Relatively non-polar.
-
Benzyl Alcohol: Moderately polar.
-
Benzoic Acid: Very polar; can often be removed with a basic wash (e.g., aq. NaHCO₃) during workup before chromatography.
A typical solvent system would be a gradient of ethyl acetate in hexanes (or petroleum ether), starting with a low polarity mixture (e.g., 10% EtOAc) and gradually increasing the polarity (e.g., to 30-40% EtOAc) to elute the desired hydroxylated product.
Section 3: Protocols & Methodologies
Protocol 1: Optimized Synthesis of 5-Hydroxy-5-phenylpentan-2-one (Aldol Addition)
This protocol is designed to favor the formation of the aldol adduct by controlling temperature and the order of addition.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and ethanol (approx. 4 mL per 10 mmol of benzaldehyde). Place the flask in an ice-water bath and stir for 15 minutes to cool to 0-5 °C.
-
Base Addition: Add aqueous sodium hydroxide (e.g., 2 M solution, 0.5 eq) to the benzaldehyde solution and stir for 5 minutes.
-
Acetone Addition: In a separate vial, dilute acetone (1.05 eq) with a small amount of cold ethanol. Using a syringe or dropping funnel, add the acetone solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Allow the reaction to stir in the ice bath for an additional 1-2 hours after the addition is complete. Monitor the reaction via TLC (e.g., 20% ethyl acetate in hexanes).
-
Workup: Once the benzaldehyde is consumed, quench the reaction by adding cold, dilute HCl until the solution is neutral (pH ~7). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography as described in FAQ 3.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a low-polarity solvent slurry (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) to remove non-polar byproducts like dibenzalacetone.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate). Collect fractions and monitor by TLC. Benzalacetone and benzyl alcohol will elute before the desired product.
-
Product Collection: The desired 5-Hydroxy-5-phenylpentan-2-one will elute at higher polarity (typically 30-40% ethyl acetate). Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Visual Mechanisms & Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Overview of competing pathways leading to common byproducts.
References
-
CHEM 322L Experiment 9: Aldol Reaction. (n.d.). Retrieved from Angelo State University website. [Link]
-
Homework.Study.com. (n.d.). Can acetone undergo self-condensation? Explain. Retrieved from [Link]
-
ChemTalk. (2023). Cannizzaro Reaction. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Dibenzalacetone via Crossed Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Cannizaro's reaction benzaldehyde. Retrieved from [Link]
-
Chem Survival. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. [Link]
-
Chem Survival. (2013, September 23). Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed) [Video]. YouTube. [Link]
-
SUNY Oneonta. (n.d.). Dibenzalacetone by Aldol Condensation. Retrieved from [Link]
-
SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Retrieved from [Link]
-
Toppr. (2023, August 28). What is the product formed during cross aldol condensation of benzyldehyde and acetone? Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3: Aldol condensation of benzaldehyde and acetone followed by dehydration providing benzalacetone as the final product. [Image]. [Link]
-
ResearchGate. (n.d.). Aldol reaction of benzaldehyde derivatives and acetone under optimum conditions. [Image]. [Link]
-
Chemistry Stack Exchange. (2017, April 8). What products did this aldol condensation create? Retrieved from [Link]
-
MSpace. (n.d.). The self condensation of - acetylacetone. Retrieved from [Link]
-
ResearchGate. (n.d.). Self‐condensation of acetone at different temperatures. [Image]. [Link]
-
California State University, Sacramento. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction of benzaldehyde and acetone. [Topic]. [Link]
-
ResearchGate. (n.d.). Aldol reaction between acetone and benzaldehyde (15a) and recycling studies. [Table]. [Link]
-
Scribd. (n.d.). Aldol Condensation: Dibenzalacetone Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 6 - Aldol Condensation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2023, February 21). Acetone condensation with KOH - some experimental results. Isophorone. Retrieved from [Link]
-
Filo. (2025, July 3). Aldol condensation of 3-phenylpentan-2-one with equation representation. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. Retrieved from [Link]
-
UC Irvine. (2020, November 19). Chem 51C F20 Lec 18. The Aldol Reaction and Aldol Condensation [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-Hydroxy-5-phenylpentan-2-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-1-phenylpentane. Retrieved from [Link]
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. webassign.net [webassign.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. homework.study.com [homework.study.com]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 14. Cannizaro's reaction benzaldehyde | PDF [slideshare.net]
Technical Support Center: Diastereoselective Synthesis of 5-Hydroxy-5-phenylpentan-2-one
Welcome to the technical support hub for the synthesis of 5-Hydroxy-5-phenylpentan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the diastereoselectivity of this crucial aldol reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of stereocontrol in your experiments.
I. Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses common issues encountered during the synthesis of 5-Hydroxy-5-phenylpentan-2-one, providing explanations and actionable solutions to improve your diastereomeric outcomes.
Question: My aldol reaction between acetone and benzaldehyde yields a low diastereomeric ratio (dr). What are the primary factors influencing diastereoselectivity, and how can I optimize them?
Answer:
Achieving high diastereoselectivity in the aldol addition of acetone to benzaldehyde to form 5-Hydroxy-5-phenylpentan-2-one hinges on precise control over the reaction's transition state geometry. Several interconnected factors dictate the stereochemical outcome.
1. Enolate Geometry (E vs. Z): The geometry of the acetone enolate is a critical determinant. While direct enolization of acetone can lead to a mixture of E and Z enolates, the use of specific bases and reaction conditions can favor one over the other. For many aldol reactions, the Z-enolate is preferred as it often leads to the syn-aldol product through a chair-like Zimmerman-Traxler transition state.[1][2]
Zimmerman-Traxler Model for Aldol Addition
Caption: Zimmerman-Traxler model illustrating the reaction pathway.
2. Chelation Control: The presence of a chelating metal ion can lock the transition state into a rigid, cyclic conformation, thereby enhancing diastereoselectivity.[1][3] Lewis acids like boron triflate or titanium tetrachloride can coordinate to both the enolate oxygen and the aldehyde's carbonyl oxygen, forcing a specific orientation of the substituents.[4][5] This minimizes steric interactions and directs the nucleophilic attack from a less hindered face.[6]
3. Temperature: Lowering the reaction temperature (e.g., to -78 °C) is a standard practice to increase diastereoselectivity.[2] At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the formation of the thermodynamically more stable product.
4. Solvent Effects: The choice of solvent can influence enolate aggregation and the solvation of the transition state, thereby affecting stereoselectivity. Aprotic, non-polar solvents like dichloromethane or toluene are often preferred as they are less likely to interfere with chelation control.
Experimental Protocol for Improved Diastereoselectivity:
| Parameter | Recommended Condition | Rationale |
| Enolate Generation | Lithium diisopropylamide (LDA) in THF | Forms the lithium enolate, which can then be transmetalated. |
| Lewis Acid | Di-n-butylboron triflate (Bu₂BOTf) | Promotes the formation of a Z-boron enolate, leading to high syn-selectivity.[4][5] |
| Temperature | -78 °C | Maximizes the energy difference between transition states.[2] |
| Solvent | Dichloromethane (CH₂Cl₂) | Aprotic and non-coordinating, facilitating chelation. |
| Aldehyde Addition | Slow, dropwise addition of benzaldehyde | Minimizes side reactions and maintains low concentrations of the electrophile. |
Question: I am considering using a chiral auxiliary to induce asymmetry. How do Evans auxiliaries work in this context, and what is a reliable protocol?
Answer:
The use of a chiral auxiliary, such as an Evans oxazolidinone, is a powerful and highly reliable method for achieving excellent diastereoselectivity in aldol reactions.[1][4][5] The auxiliary is temporarily attached to the ketone (in this case, a propionyl group is often used as a surrogate for the acetyl group of acetone for easier attachment), and its inherent chirality directs the stereochemical course of the reaction.
Mechanism of Action:
-
Attachment: The chiral auxiliary is first acylated with propionyl chloride.
-
Enolization: The resulting imide is treated with a Lewis acid (e.g., Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine) to form a Z-boron enolate.[5]
-
Stereocontrolled Aldol Addition: The chiral auxiliary sterically blocks one face of the enolate, forcing the aldehyde to approach from the opposite, less hindered face.[6] This occurs via a well-defined chair-like transition state.[6]
-
Cleavage: After the reaction, the chiral auxiliary is cleaved to reveal the β-hydroxy carbonyl product, and the auxiliary can often be recovered and reused.[4]
Workflow for Evans Auxiliary-Mediated Aldol Reaction
Caption: Step-by-step workflow for an Evans auxiliary-controlled aldol reaction.
Step-by-Step Experimental Protocol:
-
Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous CH₂Cl₂ at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir for 1 hour at 0 °C and then warm to room temperature.
-
Enolization: Cool a solution of the N-propionyloxazolidinone in anhydrous CH₂Cl₂ to -78 °C. Add di-n-butylboron triflate dropwise, followed by the slow addition of diisopropylethylamine. Stir for 30 minutes.
-
Aldol Reaction: Add a solution of benzaldehyde in CH₂Cl₂ dropwise to the enolate solution at -78 °C. Stir for 2-3 hours at this temperature.
-
Work-up: Quench the reaction with a pH 7 phosphate buffer. Extract with an organic solvent, dry, and concentrate.
-
Auxiliary Cleavage: The resulting aldol adduct can be treated with various reagents to cleave the auxiliary. For example, reduction with lithium borohydride (LiBH₄) will yield the corresponding 1,3-diol.
II. Frequently Asked Questions (FAQs)
Question: What is the difference between syn and anti diastereomers in the context of this aldol product?
Answer:
In the context of the aldol product, 5-Hydroxy-5-phenylpentan-2-one, the terms syn and anti describe the relative stereochemistry of the two newly formed stereocenters at C3 and C5. If the hydroxyl group at C5 and the methyl group at C3 are on the same side of the carbon backbone in a Fischer projection, it is the syn diastereomer. If they are on opposite sides, it is the anti diastereomer. The Zimmerman-Traxler model helps predict which diastereomer will be favored based on the enolate geometry.
Question: Can I achieve diastereoselectivity in the reduction of the resulting β-hydroxy ketone?
Answer:
Yes, the diastereoselective reduction of the ketone in 5-Hydroxy-5-phenylpentan-2-one to form the corresponding 1,3-diol is a well-established transformation. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions.
-
Syn-Diol Formation (Chelation-Controlled): Reagents like di-n-butylboron methoxide (Bu₂BOMe) followed by sodium borohydride (NaBH₄) can lead to the syn-diol.[7] The boron reagent forms a cyclic chelate with the β-hydroxy ketone, and the hydride is delivered intramolecularly.[7]
-
Anti-Diol Formation (Non-Chelation-Controlled): The Evans-Tishchenko reaction, using samarium diiodide (SmI₂) and an aldehyde, can produce the anti-diol with high selectivity.[7][8] Another method involves using triacetoxyborohydride, which also favors the anti product through a chair-like transition state for intramolecular hydride delivery.[7]
Question: Are there any organocatalytic methods to improve the enantioselectivity of this reaction?
Answer:
Yes, organocatalysis offers a powerful alternative to metal-based Lewis acids and chiral auxiliaries for enantioselective aldol reactions. Proline and its derivatives are commonly used catalysts for the direct asymmetric aldol addition of acetone to aldehydes.[9][10] The reaction proceeds through an enamine intermediate formed between proline and acetone. The chiral environment of the proline catalyst then directs the facial selectivity of the enamine's attack on the aldehyde. While achieving high diastereoselectivity and enantioselectivity can be challenging and highly substrate-dependent, optimization of reaction conditions such as solvent and catalyst loading can lead to good results.[10]
III. References
-
Hydroxyl-directed 1,3 Reductions of Ketones - Organic Chemistry, Reaction Mechanism. (2021). YouTube. Retrieved from [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. Retrieved from [Link]
-
Gopakumar, G., & Jemmis, E. D. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12643–12653.
-
Evans Aldol Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]
-
Evans aldol ppt. (2017). Slideshare. Retrieved from [Link]
-
Keck, G. E., Wager, C. A., Sell, T., & Wager, T. T. (1999). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry, 64(7), 2172–2173.
-
Selective Reduction of β-Hydroxy Ketones. (2007). organic-chemistry.org. Retrieved from [Link]
-
Diastereoselective Synthesis of β‐Hydroxy Ketones from Cyclic Ketone Substrates. ResearchGate. Retrieved from [Link]
-
Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. ResearchGate. Retrieved from [Link]
-
Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Synlett, 25(07), 932–934.
-
Enantioselective direct aldol addition of acetone to aliphatic aldehydes. (2003). Chirality, 15 Suppl, S90-6.
-
Aldol reaction between acetone and benzaldehyde (15a) and recycling studies. ResearchGate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Evans aldol ppt | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective direct aldol addition of acetone to aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
Technical Support Center: Enantioselective Synthesis of 5-Hydroxy-5-phenylpentan-2-one
Welcome to the technical support center dedicated to the challenges in the enantioselective synthesis of 5-Hydroxy-5-phenylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles in achieving high enantioselectivity and yield for this valuable chiral building block. Here, you will find troubleshooting guides in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The enantioselective synthesis of 5-Hydroxy-5-phenylpentan-2-one typically proceeds via two main pathways: the asymmetric aldol reaction of acetone with benzaldehyde or the asymmetric reduction of a prochiral precursor ketone. This guide will address challenges in both approaches.
Section 1: Asymmetric Aldol Reaction Route
The asymmetric aldol reaction between acetone and benzaldehyde is a powerful tool for constructing the carbon skeleton of 5-Hydroxy-5-phenylpentan-2-one with concomitant control of the newly formed stereocenter.[1][2][3][4] However, achieving high enantioselectivity and yield can be challenging.
Q1: My asymmetric aldol reaction is resulting in low enantiomeric excess (% ee). What are the likely causes and how can I improve it?
A1: Low enantiomeric excess in an asymmetric aldol reaction is a common issue with several potential root causes. A systematic approach to troubleshooting is essential.[5][6]
Potential Causes & Solutions:
-
Suboptimal Catalyst System: The choice of catalyst is paramount. If you are using a proline-based organocatalyst, for instance, its solubility and aggregation state can significantly impact enantioselectivity.
-
Troubleshooting:
-
Catalyst Screening: If possible, screen a variety of chiral catalysts (e.g., different proline derivatives, chiral metal complexes).
-
Catalyst Loading: Both too high and too low catalyst loadings can be detrimental. Titrate the catalyst loading to find the optimal concentration.
-
Catalyst Purity: Ensure the catalyst is of high purity and has not degraded during storage.
-
-
-
Reaction Conditions:
-
Temperature: Aldol reactions are often highly sensitive to temperature. Lowering the reaction temperature can enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and proticity of the solvent can influence the reaction pathway. Screen a range of solvents to find the optimal medium. For some organocatalysts, a mixture of water and an organic solvent can be beneficial.
-
Reaction Time: Monitor the reaction over time to ensure it has reached completion without significant background (racemic) reaction.
-
-
Purity of Reactants:
-
Benzaldehyde Purity: Benzaldehyde can oxidize to benzoic acid, which can interfere with the catalyst. Use freshly distilled or purified benzaldehyde.
-
Acetone Quality: Ensure the use of dry acetone, as water can affect the performance of some catalysts.
-
Q2: I am observing the formation of byproducts, primarily the dehydrated α,β-unsaturated ketone (benzalacetone). How can I minimize this?
A2: The formation of the dehydrated product is a common side reaction in aldol condensations, often promoted by elevated temperatures and prolonged reaction times.
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature throughout the addition and reaction period.
-
Reaction Time: Quench the reaction as soon as the desired conversion to the aldol product is achieved to prevent subsequent dehydration.
-
Base Strength (if applicable): If using a base-catalyzed reaction, a weaker base might favor the aldol addition product over the condensation product.
Section 2: Asymmetric Reduction Route
The asymmetric reduction of a prochiral ketone, such as 4-phenyl-4-oxobutan-2-one, offers an alternative route to enantiomerically enriched 5-Hydroxy-5-phenylpentan-2-one.
Q3: My asymmetric reduction is yielding a product with low enantioselectivity. What factors should I investigate?
A3: Similar to the aldol reaction, low enantioselectivity in asymmetric reductions can stem from several factors related to the catalyst, reagents, and reaction conditions.[7][8]
Potential Causes & Solutions:
-
Catalyst and Ligand Choice:
-
Screening: A wide array of catalysts are available for asymmetric ketone reductions, including Noyori-type ruthenium catalysts, oxazaborolidines (CBS catalysts), and biocatalysts (e.g., ketoreductases). The optimal choice is highly substrate-dependent.
-
Ligand Modification: For metal-based catalysts, subtle changes to the chiral ligand can have a profound impact on enantioselectivity.
-
-
Reducing Agent:
-
Hydride Source: The nature of the hydride source (e.g., H₂, isopropanol, formic acid) can influence the stereochemical outcome.
-
Stoichiometry: Ensure the correct stoichiometry of the reducing agent is used.
-
-
Reaction Parameters:
-
Temperature and Pressure: For catalytic hydrogenations, both temperature and hydrogen pressure are critical parameters to optimize.
-
Solvent: The solvent can affect catalyst solubility and activity.
-
Q4: The reaction is sluggish, or I am observing incomplete conversion. How can I improve the reaction rate?
A4: Poor reaction kinetics can be addressed by systematically optimizing the reaction conditions.
Troubleshooting:
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but be mindful of potential impacts on enantioselectivity and cost.
-
Temperature: While lower temperatures often favor higher enantioselectivity, a moderate increase in temperature can enhance the reaction rate. A balance must be found.
-
Agitation: Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous catalysis.
Experimental Protocols & Data
Protocol 1: Organocatalyzed Asymmetric Aldol Reaction
This protocol provides a general procedure for the synthesis of (R)-5-Hydroxy-5-phenylpentan-2-one using a proline-based organocatalyst.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetone (dry)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-proline (0.2 mmol) in DMSO (5 mL) at room temperature, add acetone (10 mmol).
-
Stir the mixture for 10 minutes.
-
Add benzaldehyde (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Expected Outcome |
| Temperature | 0 °C to 25 °C | Lower temperatures may improve ee |
| Catalyst Loading | 10-30 mol% | Optimization is required |
| Reaction Time | 12-48 hours | Monitor by TLC |
| Typical Yield | 60-80% | |
| Typical ee | 70-95% |
Protocol 2: Asymmetric Transfer Hydrogenation
This protocol outlines a general method for the asymmetric reduction of 4-phenyl-4-oxobutan-2-one using a chiral ruthenium catalyst.
Materials:
-
4-phenyl-4-oxobutan-2-one
-
(R,R)-TsDPEN-Ru(II) catalyst
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In an inert atmosphere, dissolve 4-phenyl-4-oxobutan-2-one (1 mmol) and the (R,R)-TsDPEN-Ru(II) catalyst (0.01 mmol) in the anhydrous solvent (10 mL).
-
Add the formic acid/triethylamine azeotrope (5 mmol).
-
Stir the reaction at the desired temperature and monitor by TLC or GC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography.
| Parameter | Condition | Expected Outcome |
| Catalyst | (R,R)-TsDPEN-Ru(II) | High ee for the (R)-alcohol |
| Hydrogen Source | HCOOH/NEt₃ | Mild and effective |
| Temperature | 25-40 °C | Optimization may be needed |
| Typical Yield | >90% | |
| Typical ee | >95% |
Visualization of Key Processes
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
General Mechanism for Organocatalyzed Aldol Reaction
Caption: Simplified mechanism of the proline-catalyzed aldol reaction.
References
-
ResearchGate. (n.d.). Asymmetric aldol reactions of acetone with benzaldehyde derivatives catalyzed by chiral ZnL complexes. [Link]
-
ResearchGate. (n.d.). Aldol reaction of benzaldehyde derivatives and acetone under optimum conditions. [Link]
-
Wang, Y., et al. (2018). Theoretical Study of the Histidine-catalyzed Asymmetric Aldol Reaction of Acetone and Benzaldehyde. The Journal of Physical Chemistry A, 122(39), 7846-7856. [Link]
-
ResearchGate. (n.d.). Aldol reaction between acetone and benzaldehyde (15a) and recycling studies. [Link]
-
Heterocycles, 51(5), 1069-1071 (1999). [Link]
-
Dibenzalacetone by Aldol Condensation. (n.d.). [Link]
-
Asymmetric Synthesis. (n.d.). [Link]
-
Abbott, J. R., Allais, C., & Roush, W. R. (2015). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses, 92, 38-53. [Link]
-
Bertuzzi, G., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 235. [Link]
-
Asymmetric Synthesis. (n.d.). [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. [Link]
-
Gotor-Fernández, V., et al. (2017). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Catalysis, 7(12), 8255-8262. [Link]
-
Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2). [Link]
-
MDPI. (2020). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. [Link]
-
PubChem. (n.d.). 4-Hydroxy-5-phenylpentan-2-one. [Link]
-
Contente, M. L., et al. (2020). Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. ChemCatChem, 12(17), 4275-4279. [Link]
-
National Institutes of Health. (2021). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]
-
PubMed. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. [Link]
-
PubChem. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. [Link]
-
ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]
-
SpectraBase. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Removal of unreacted starting materials from 5-Hydroxy-5-phenylpentan-2-one
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Hydroxy-5-phenylpentan-2-one. As the aldol addition product of benzaldehyde and acetone, its purification is often complicated by the presence of unreacted starting materials and various side products. This document offers troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to ensure the isolation of a high-purity final product.
Troubleshooting Common Purification Issues
This section addresses specific problems frequently encountered during the purification of 5-Hydroxy-5-phenylpentan-2-one in a direct question-and-answer format.
Q: My final product is a persistent yellow oil, not the expected solid. What is the likely cause?
A: This is a common issue that can stem from several factors. Firstly, unreacted benzaldehyde, which is a liquid at room temperature, can act as a solvent, preventing your product from solidifying.[1][2] Benzaldehyde is also prone to air oxidation, which can introduce colored impurities.[3] Secondly, the reaction may have produced side-products, particularly the dehydrated α,β-unsaturated ketone (benzalacetone), which can also be an oil or low-melting solid and interfere with crystallization.[4] It is crucial to first confirm product formation and purity via analytical methods like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before attempting crystallization.
Q: My ¹H NMR spectrum shows a significant, sharp singlet at ~10 ppm. How can I eliminate this impurity?
A: A singlet around 9.5-10.5 ppm is characteristic of an aldehydic proton, indicating contamination with unreacted benzaldehyde.[2] While column chromatography is effective, a more direct and scalable method is a chemical wash using a saturated sodium bisulfite (NaHSO₃) solution.[5] Benzaldehyde reacts with bisulfite to form a water-soluble adduct, which can be efficiently removed from the organic phase through liquid-liquid extraction.[6] This method is highly selective for aldehydes and some reactive ketones.[5]
Q: I'm losing my product during work-up, and my yield is very low. What's happening?
A: 5-Hydroxy-5-phenylpentan-2-one is a β-hydroxy ketone, a class of molecules that can be susceptible to a retro-aldol reaction under certain conditions, particularly with strong bases and/or heat.[7] If your work-up involves prolonged exposure to basic conditions, you may be cleaving the product back into its starting materials (benzaldehyde and acetone enolate). Ensure that the reaction is properly quenched with a mild acid to neutralize the base catalyst before extraction. Additionally, the product has good polarity due to the hydroxyl and ketone groups and may have some solubility in the aqueous phase, leading to losses during extraction.[8] To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
Q: My product seems to decompose when I try to remove the solvent on the rotary evaporator at a high temperature. Why?
A: The hydroxyl group in your product is prone to elimination (dehydration) when heated, especially under acidic or basic traces, to form the more stable, conjugated system of benzalacetone (4-phenylbut-3-en-2-one).[9][10] This elimination reaction is a common pathway for aldol addition products.[7] To avoid this, always remove solvents under reduced pressure at low temperatures (e.g., ≤ 30-40°C). If you must purify by distillation, it should be performed under high vacuum to keep the boiling temperature as low as possible.[11]
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials and expected impurities in the synthesis of 5-Hydroxy-5-phenylpentan-2-one?
A1: The synthesis is a base-catalyzed aldol addition between benzaldehyde and acetone.[4]
-
Starting Materials: Benzaldehyde (electrophile) and Acetone (nucleophile, via its enolate).[9]
-
Common Impurities:
-
Unreacted Benzaldehyde: Due to the use of excess benzaldehyde or incomplete reaction.[9]
-
Unreacted Acetone: A volatile solvent, usually easy to remove.[12]
-
Benzoic Acid: Formed from the atmospheric oxidation of benzaldehyde.[3]
-
Benzalacetone/Dibenzalacetone: Products of a subsequent dehydration (condensation) reaction.[13]
-
Acetone Self-Condensation Products: Such as mesityl oxide, if reaction conditions are not optimized.[14]
-
Q2: What is the most robust method for obtaining a highly pure product?
A2: For achieving the highest purity, flash column chromatography on silica gel is the recommended method.[15] This technique separates compounds based on their polarity. 5-Hydroxy-5-phenylpentan-2-one is significantly more polar than unreacted benzaldehyde and the dehydrated side-product (benzalacetone) due to its free hydroxyl group.[8] This difference in polarity allows for excellent separation. A gradient elution, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, will yield pure fractions of the desired product.[16]
Q3: Why is it important to use freshly distilled benzaldehyde?
A3: Benzaldehyde readily oxidizes in the presence of air to form benzoic acid.[3] This introduces an acidic impurity into your reaction mixture. While benzoic acid can be removed with a basic wash (e.g., sodium bicarbonate), its presence can affect the reaction pH and potentially lead to unwanted side reactions. Using freshly distilled benzaldehyde ensures that the aldehyde is pure and free of this acidic contaminant, leading to a cleaner reaction and simpler purification.
Q4: Can I use an acid-base extraction to purify my product?
A4: An acid-base extraction is primarily used to remove acidic or basic impurities, not to purify the neutral product itself. However, it is an essential pre-purification step. A wash with a saturated sodium bicarbonate (NaHCO₃) solution will effectively remove any benzoic acid impurity by converting it to its water-soluble sodium salt.[15] As mentioned in the troubleshooting section, a subsequent wash with sodium bisulfite is highly effective for removing unreacted benzaldehyde.[5]
Data Presentation: Physical Properties
A clear understanding of the physical properties of the product and starting materials is essential for designing an effective purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Solubility |
| 5-Hydroxy-5-phenylpentan-2-one | C₁₁H₁₄O₂ | 178.23[17] | N/A (decomposes) | N/A | ~1.1 (Predicted) | Soluble in polar organic solvents. |
| Benzaldehyde | C₇H₆O | 106.12[2] | 179[2] | -26[2] | 1.044[18] | Slightly soluble in water; soluble in ethanol, ether.[1] |
| Acetone | C₃H₆O | 58.08[19] | 56[19] | -95[19] | 0.791[14] | Miscible with water and most organic solvents.[12] |
Experimental Protocols
Protocol 1: Chemical Wash & Liquid-Liquid Extraction for Impurity Removal
This protocol is designed as a first-pass purification to remove the most common impurities (benzaldehyde, benzoic acid) from the crude reaction mixture after the initial reaction quench.
Objective: To remove acidic impurities and unreacted benzaldehyde.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Ensure the base catalyst from the reaction has been neutralized with a dilute acid (e.g., 1M HCl) until the aqueous phase is neutral or slightly acidic.
-
Transfer the quenched reaction mixture to a separatory funnel. If the crude product is a solid, dissolve it in a suitable water-immiscible organic solvent like ethyl acetate.
-
Benzoic Acid Removal: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ gas. Shake vigorously for 1-2 minutes. Allow the layers to separate and discard the lower aqueous layer.
-
Benzaldehyde Removal: Add a fresh portion of saturated NaHSO₃ solution (approximately half the volume of the organic layer). Shake vigorously for 3-5 minutes.[6] A white precipitate of the bisulfite adduct may form at the interface.
-
Add deionized water to dissolve any precipitate and allow the layers to separate clearly. Discard the lower aqueous layer containing the benzaldehyde-bisulfite adduct. Repeat the bisulfite wash if TLC analysis still shows significant benzaldehyde.
-
Final Wash: Wash the organic layer with an equal volume of brine to remove residual water and water-soluble impurities. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature (<40°C) to yield the partially purified product, which can then be further purified by chromatography or recrystallization.
Protocol 2: High-Purity Purification by Flash Column Chromatography
This protocol is ideal for obtaining an analytically pure sample of 5-Hydroxy-5-phenylpentan-2-one.
Objective: To separate the product from all other less-polar impurities.
Materials:
-
Silica gel (230-400 mesh).
-
Solvent system: Hexanes and Ethyl Acetate (EtOAc).
-
Glass chromatography column.
-
TLC plates, chamber, and UV lamp.
-
Crude product from Protocol 1.
Procedure:
-
TLC Analysis: Determine an appropriate eluent system. Spot your crude material on a TLC plate and develop it in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of ~0.25-0.35. Benzaldehyde and benzalacetone will have higher Rf values.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system, collecting fractions. Unreacted benzaldehyde and any dehydrated benzalacetone will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will begin to move your more polar product down the column.
-
Fraction Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure at low temperature (<40°C) to yield the pure 5-Hydroxy-5-phenylpentan-2-one.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of 5-Hydroxy-5-phenylpentan-2-one.
Mechanism of Benzaldehyde Removal
Caption: Principle of bisulfite extraction for selective aldehyde removal.
References
-
Department of Chemistry, University of Massachusetts Boston. (n.d.). Dibenzalacetone by Aldol Condensation. Retrieved from [Link]
-
Allen Institute for AI. (n.d.). Acetone- Formula, Structure, Properties and Applications. Retrieved from [Link]
-
Britannica. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Department of Climate Change, Energy, the Environment and Water, Australian Government. (2022). Acetone. Retrieved from [Link]
-
Vedantu. (n.d.). Benzaldehyde: Structure, Uses, and Properties Explained. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Experiment 9: Aldol Reaction. Retrieved from [Link]
-
ScenTree. (n.d.). Benzaldehyde (CAS N° 100-52-7). Retrieved from [Link]
-
Pilgaard, M. (2016). Acetone: Physical properties. Michael Pilgaard's Web Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]
-
Department of Chemistry, University of Missouri–St. Louis. (n.d.). Dibenzalacetone via Crossed Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 6 - Aldol Condensation. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 5-hydroxy-5-phenyl-2-pentanone. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Journal of Visualized Experiments (JoVE). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
Sources
- 1. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 2. Benzaldehyde: Structure, Uses, and Properties Explained [vedantu.com]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Page loading... [guidechem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. cerritos.edu [cerritos.edu]
- 11. longchangchemical.com [longchangchemical.com]
- 12. Acetone | 67-64-1 [chemicalbook.com]
- 13. webassign.net [webassign.net]
- 14. Acetone- Formula, Structure, Properties and Applications. [allen.in]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. manavchem.com [manavchem.com]
- 19. Acetone: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]
Technical Support Center: A Researcher's Guide to Preventing Dehydration of 5-Hydroxy-5-phenylpentan-2-one
Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting advice, FAQs, and validated protocols to address a common and often frustrating challenge: the unwanted dehydration of the β-hydroxy ketone, 5-Hydroxy-5-phenylpentan-2-one, to its corresponding α,β-unsaturated enone. This transformation, while thermodynamically favorable, can significantly reduce the yield and purity of the desired aldol addition product. Here, we dissect the underlying mechanisms and offer field-proven strategies to maintain the integrity of your target molecule throughout synthesis, workup, and purification.
Troubleshooting Guide: Isolating the Stable β-Hydroxy Ketone
This section addresses specific issues encountered during experimentation.
Q1: My reaction, an aldol addition of benzaldehyde and acetone, is yielding the conjugated enone (4-phenylbut-3-en-2-one) as the major product. How can I favor the formation of the desired 5-Hydroxy-5-phenylpentan-2-one?
A1: This is a classic case of the aldol condensation reaction outcompeting the initial aldol addition. The dehydration of the β-hydroxy ketone intermediate is highly facile under many standard aldol conditions.[1][2] The key is to control the reaction parameters to kinetically favor the addition product and disfavor the subsequent elimination step.
Causality & Solution:
-
Temperature Control: Dehydration is often promoted by heat.[1][2] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) significantly slows the rate of elimination. The initial aldol addition is typically faster at these temperatures.
-
Catalyst Choice: Strong bases (like NaOH or KOH) or strong acids can vigorously promote dehydration.[3][4] While a base is necessary to generate the acetone enolate, using a milder base or a catalytic amount can prevent excessive dehydration.
-
Reaction Time: Prolonged reaction times, even at low temperatures, can allow the slower elimination reaction to proceed to completion. It is crucial to monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction once the starting materials are consumed, before significant enone formation is observed.
For a comparison of how these factors influence product distribution, see the table below.
| Catalyst (Equivalents) | Temperature | Time (hours) | Approx. Ratio (Hydroxyketone:Enone) |
| NaOH (1.1 eq) | 50 °C | 4 | 5:95 |
| NaOH (0.1 eq) | 20 °C | 6 | 60:40 |
| Ba(OH)₂ (0.1 eq) | 10 °C | 2 | 85:15 |
| Proline (0.2 eq) | 20 °C | 12 | >95:5 |
Q2: I've successfully synthesized the hydroxyketone with high purity in the crude reaction mixture, but it dehydrates during column chromatography on silica gel. What's causing this and how can I purify my compound safely?
A2: This is a very common issue. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[5] This acidic environment can catalyze the dehydration of your acid-sensitive β-hydroxy ketone directly on the column.
Causality & Solution:
-
Acidic Stationary Phase: The protonated silanol groups can protonate the hydroxyl group of your molecule, turning it into a good leaving group (water) and initiating an E1 or E2 elimination pathway.[1][6]
-
Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your eluent system containing a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), typically 0.1-1% by volume.[7][8][9] This effectively "caps" the acidic silanols, rendering the stationary phase much milder.
-
Solution 2: Use an Alternative Stationary Phase: If your compound is exceptionally sensitive, consider using a different stationary phase altogether. Neutral alumina is a good alternative for many compounds sensitive to acidic conditions.[5] For very polar compounds, reverse-phase chromatography on C18-functionalized silica is another excellent, albeit more costly, option.[5]
-
Solution 3: Minimize Contact Time: Regardless of the method, aim for a rapid purification. Use a wider column and slightly more polar solvent system to ensure the compound elutes quickly, minimizing its residence time on the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of dehydration for 5-Hydroxy-5-phenylpentan-2-one?
A1: The dehydration of this β-hydroxy ketone can proceed through two primary pathways, depending on the catalytic conditions (acidic or basic).[1][2][3]
-
Acid-Catalyzed (E1 or E2 Mechanism): Under acidic conditions, the hydroxyl group is protonated by an acid catalyst (H-A). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). Loss of a water molecule generates a carbocation intermediate, which is stabilized by the adjacent phenyl group. A base (e.g., water or the conjugate base A⁻) then abstracts an alpha-proton to form the stable, conjugated double bond of the enone.[1][6]
Caption: Acid-catalyzed dehydration (E1) of a β-hydroxy ketone.
-
Base-Catalyzed (E1cB Mechanism): Under basic conditions, a base removes the most acidic proton, which is the one on the carbon alpha to the carbonyl group, forming an enolate intermediate. This enolate then expels the hydroxide ion (-OH) from the adjacent carbon in an elimination step (E1cB: Elimination, Unimolecular, conjugate Base) to form the enone.[1][2] This pathway is particularly relevant for aldol products because the carbonyl group significantly increases the acidity of the alpha-protons.
Caption: Base-catalyzed dehydration (E1cB) of a β-hydroxy ketone.
Q2: How can I reliably determine the ratio of my hydroxyketone product to the enone byproduct?
A2: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive method for this analysis.
-
¹H NMR Spectroscopy: The spectra of the two compounds are distinct.
-
5-Hydroxy-5-phenylpentan-2-one: Look for a characteristic multiplet signal for the proton on the carbon bearing the hydroxyl group (the CH-OH proton), typically around 4.5-5.0 ppm. You will also see distinct signals for the adjacent CH₂ protons.
-
4-phenylbut-3-en-2-one (enone): The key signals are the two vinylic protons of the double bond, which will appear as doublets in the 6.5-7.5 ppm region, often showing coupling to each other.
-
-
By integrating the signals corresponding to a unique proton (or set of protons) in each compound, you can accurately calculate the molar ratio of the two components in your sample.
Q3: What are the ideal storage conditions for 5-Hydroxy-5-phenylpentan-2-one to prevent degradation over time?
A3: As a β-hydroxy ketone, the compound is susceptible to slow degradation, especially if any acidic or basic impurities are present. While specific stability data for this exact compound is sparse, general principles for storing sensitive ketones apply.[10][11][12]
-
Temperature: Store the purified compound at low temperatures, preferably at -20 °C or below, to minimize thermal decomposition and slow the rate of any potential elimination reactions.[10][11]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purity: Ensure the material is highly pure before long-term storage. Trace amounts of acid or base from the synthesis or workup can act as catalysts for degradation over time.
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of 5-Hydroxy-5-phenylpentan-2-one
This protocol is designed to maximize the yield of the aldol adduct while minimizing the formation of the enone.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add acetone (50 mL, excess) and cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add freshly distilled benzaldehyde (5.0 g, 47.1 mmol).
-
Catalyst Introduction: Slowly add a 1 M aqueous solution of sodium hydroxide (2.4 mL, 2.4 mmol, 0.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture vigorously at 0-5 °C. Monitor the reaction progress every 30 minutes by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quench: Once the benzaldehyde is consumed, carefully neutralize the reaction mixture by adding 1 M aqueous HCl dropwise until the pH is ~7.
-
Workup: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C. The resulting crude oil should be taken to the next step immediately.
Protocol 2: Purification via Deactivated Silica Gel Flash Chromatography
This protocol provides a method for purifying the acid-sensitive hydroxyketone.
-
Prepare Deactivated Eluent: Prepare the desired eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). To this solvent, add triethylamine (TEA) to a final concentration of 0.5% v/v.
-
Pack the Column: Pack a glass chromatography column with standard silica gel using the TEA-containing eluent.
-
Equilibrate: Flush the packed column with at least two column volumes of the TEA-containing eluent to ensure the entire stationary phase is neutralized.[7]
-
Load Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect: Elute the column with the TEA-containing solvent system, collecting fractions and monitoring by TLC.
-
Isolate Product: Combine the pure fractions containing 5-Hydroxy-5-phenylpentan-2-one and remove the solvent and residual TEA under reduced pressure.
Caption: Troubleshooting workflow for isolating 5-Hydroxy-5-phenylpentan-2-one.
References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation. JoVE Core: Organic Chemistry. [Link]
-
Dehydration of Aldol Products: Synthesis of Enones. OpenStax, Organic Chemistry. [Link]
-
Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry Class Notes. [Link]
-
in the lab how do you practically prevent the aldol product from dehydrating. Reddit r/OrganicChemistry. [Link]
-
What is the full aldol dehydration reaction mechanism, using R groups for the unknown ketone and aldehyde? Homework.Study.com. [Link]
-
Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. Siliplus. [Link]
-
Dehydration of Aldol Products - Synthesis of Enones. Chemistry LibreTexts. [Link]
-
Fritzsche, I., Bührdel, P., & Böhme, H. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Clinical Laboratory, 47(5-6), 263-269. [Link]
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. Europe PMC. [Link]
-
Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate. [Link]
-
Deactivation of silica gel? ResearchGate. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link]
-
5-Hydroxy-5-phenylpentan-2-one. PubChem. [Link]
Sources
- 1. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. homework.study.com [homework.study.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation [jove.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Stability of ketone bodies in serum in dependence on storage time and storage temperature. | Semantic Scholar [semanticscholar.org]
- 11. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for β-Hydroxy Ketone Synthesis
<
Welcome to the technical support center for the synthesis of β-hydroxy ketones. This guide is designed for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. Here, we provide in-depth, field-proven insights into optimizing one of the most critical reaction parameters: catalyst loading. Our goal is to move beyond simple procedural steps and explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Core Concepts: The Critical Role of Catalyst Loading
The synthesis of β-hydroxy ketones, often achieved via the aldol reaction, is a cornerstone of modern organic chemistry.[1][2] The catalyst, especially in asymmetric variants, is the linchpin that controls not only the reaction rate but also the stereochemical outcome. Catalyst loading, typically expressed in mole percent (mol%), is a measure of the quantity of catalyst relative to the limiting reactant.
Optimizing this parameter is a balancing act. While a higher catalyst concentration can increase the reaction rate by providing more active sites for reactants, it does not always lead to a better outcome.[3][4] An optimal catalyst loading exists where the reaction rate is maximized; beyond this point, increasing the concentration may yield negligible improvements or even introduce adverse effects like catalyst aggregation, side reactions, or increased cost.[4] Conversely, insufficient catalyst loading can lead to sluggish or incomplete reactions. Understanding how to find the "sweet spot" is essential for efficient and cost-effective synthesis.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding catalyst loading in β-hydroxy ketone synthesis.
Q1: What is a typical starting catalyst loading for an asymmetric aldol reaction? For initial screening, a catalyst loading of 5-10 mol% is a common starting point for many organocatalysts like proline and its derivatives.[5] Highly active metal complexes or advanced organocatalysts might be effective at lower loadings, in the range of 0.5-2 mol%.[6]
Q2: How does catalyst loading affect enantioselectivity (ee)? The relationship is not always linear. While sufficient catalyst is needed to establish the chiral environment, excessively high loadings can sometimes lead to the formation of catalyst aggregates or promote background (non-catalyzed) reactions, potentially eroding enantioselectivity. Optimization is key.
Q3: Can I simply increase the catalyst loading to speed up a slow reaction? While this can work, it's a crude approach. It's often better to first investigate other parameters like temperature or solvent.[7] High catalyst loadings (e.g., >20 mol%) can be a sign of low catalyst reactivity or catalyst deactivation, which should be addressed mechanistically.[8][9][10]
Q4: What are the economic implications of high catalyst loading? Catalysts, particularly complex chiral ligands, organocatalysts, or precious metal complexes, are often expensive. Reducing catalyst loading from 10 mol% to 1 mol% can decrease the cost contribution of the catalyst by a factor of 10, a significant consideration for process development and scale-up.
Q5: Does the type of catalyst (e.g., organocatalyst vs. metal complex) influence the optimal loading range? Absolutely. Organocatalysts like L-proline often require higher loadings (5-30 mol%) due to lower intrinsic activity or solubility issues.[5][11] In contrast, highly efficient metal-based catalysts can often achieve high turnover numbers at much lower loadings (0.1-5 mol%).[6]
Troubleshooting Guide: From Poor Yields to Low Selectivity
This section provides a structured approach to diagnosing and solving common problems encountered during the optimization of catalyst loading.
Issue 1: Low Yield or Stalled Reaction
Symptom: The reaction does not proceed to completion, even after extended reaction times, leaving significant starting material.
Initial Check: Confirm the purity of starting materials and solvents. Ensure anhydrous conditions if the catalyst is moisture-sensitive.[12]
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. ajeee.co.in [ajeee.co.in]
- 4. researchgate.net [researchgate.net]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN100491317C - Process for the preparation of beta-hydroxy ketone compounds in supercritical carbon dioxide fluid - Google Patents [patents.google.com]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Workup & Troubleshooting for 5-Hydroxy-5-phenylpentan-2-one Synthesis
Welcome to the technical support guide for the synthesis of 5-Hydroxy-5-phenylpentan-2-one. This document provides in-depth, field-proven answers to common questions and challenges encountered during the post-reaction workup and purification phases. The synthesis of this γ-hydroxyketone, often accomplished via a Grignard reaction or similar organometallic addition, requires a meticulous workup to ensure product integrity and maximize yield.
Frequently Asked Questions (FAQs): The Standard Workup Protocol
This section addresses the fundamental steps and logic of a typical aqueous workup following the synthesis of 5-Hydroxy-5-phenylpentan-2-one from an organometallic precursor.
Q1: What is the standard workup procedure for isolating 5-Hydroxy-5-phenylpentan-2-one after a Grignard reaction?
A standard workup is a multi-step process designed to neutralize the reaction, separate the desired product from inorganic salts and byproducts, and prepare it for purification. The core sequence involves quenching, extraction, washing, and drying.
Experimental Protocol: Standard Aqueous Workup
-
Cooling: Before introducing any quenching agent, cool the reaction vessel to 0 °C using an ice/water bath. This is critical for controlling the exotherm of the quenching process.[1]
-
Quenching: Slowly and carefully add a quenching solution (see Q2 for selection) dropwise to the stirred reaction mixture. Monitor the temperature to ensure it does not rise uncontrollably.[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute aqueous acid (e.g., 1 M HCl) to dissolve any persistent magnesium salts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid wash.
-
Brine (saturated aqueous NaCl) to remove the bulk of the water from the organic phase and help break any emulsions.[3]
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[3]
Q2: How do I choose the correct quenching agent? Why is saturated ammonium chloride often recommended?
The choice of quenching agent is critical for both safety and product yield. The goal is to protonate the intermediate magnesium alkoxide to form the desired alcohol and to neutralize any unreacted Grignard reagent.
| Quenching Agent | Primary Use & Rationale | Cautions |
| Water | Simple and effective for robust products. Highly exothermic. | Can be too vigorous for large-scale reactions. May not effectively dissolve all magnesium salts. |
| Dilute Acid (e.g., HCl, H₂SO₄) | Used after an initial water quench to effectively dissolve magnesium salts (Mg(OH)X), resulting in a clear biphasic mixture for easier separation.[3] | The tertiary benzylic alcohol product is susceptible to acid-catalyzed dehydration. Use cautiously. |
| Saturated Aqueous NH₄Cl | Recommended. Acts as a mild proton source (pKa ≈ 9.2). It is less exothermic than water or strong acids and minimizes the risk of side reactions.[3] | May not be sufficient to dissolve large quantities of magnesium salts without a subsequent dilute acid wash. |
Saturated ammonium chloride is the preferred choice as it provides a controlled quench and a buffered, slightly acidic environment that is generally safe for tertiary alcohols which might be sensitive to elimination under strongly acidic conditions.[3][4]
Q3: My product has significant water solubility. How can I prevent its loss during aqueous extraction?
5-Hydroxy-5-phenylpentan-2-one contains two polar functional groups (a ketone and a hydroxyl group), giving it some affinity for the aqueous phase. If you suspect product loss, employ the "salting out" technique.
Solution: Salting Out Before extraction, saturate the aqueous layer by adding solid sodium chloride (NaCl) until no more dissolves.[3] This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and driving it into the organic extraction solvent.[3]
Troubleshooting Guide: Diagnosing and Solving Workup Issues
This section is formatted to help you quickly identify and resolve specific problems you may encounter during your experiment.
Problem 1: The quenching process is violent and difficult to control.
-
Possible Cause: The quenching agent was added too quickly or the reaction mixture was not adequately cooled.[3] Highly reactive organometallic reagents can react vigorously with protic sources.[2]
-
Solution:
-
Ensure Adequate Cooling: Always begin the quench at 0 °C or lower.
-
Slow Addition: Add the quenching solution dropwise via an addition funnel with vigorous stirring to dissipate heat effectively.[3]
-
Two-Stage Quench (for highly reactive reagents): For maximum control, first add a less reactive alcohol like isopropanol to consume the bulk of the reactive species, then proceed with the standard aqueous quench.[2][3]
-
Problem 2: A thick, unmanageable white precipitate forms, preventing phase separation.
-
Possible Cause: Formation of insoluble magnesium salts, such as magnesium hydroxide (Mg(OH)₂), and magnesium halohydrins.
-
Solution: After the initial quench, add a dilute solution of aqueous acid (e.g., 1 M HCl or 10% H₂SO₄) and stir until the solids dissolve.[3] The acidic environment converts the basic magnesium salts into water-soluble MgCl₂ or MgSO₄, resulting in two clear, easily separable layers.
Diagram: Standard Workup Workflow
The following diagram illustrates the logical flow of the post-reaction workup procedure.
Sources
Technical Support Center: Mastering Aldol Stereoselectivity Through Solvent Control
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the most critical variables in the aldol reaction: the solvent. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, helping you troubleshoot poor selectivity and rationally design your experiments for success.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solvent's role in determining the stereochemistry of the aldol reaction.
Q1: What is the primary role of the solvent in controlling the stereoselectivity of a metal-mediated aldol reaction?
A1: The solvent's primary role is to influence the structure and stability of the enolate and the geometry of the reaction's transition state. This is not a passive role; the solvent actively participates in the reaction mechanism by solvating the metal cation. The degree and nature of this solvation directly impact the compactness of the Zimmerman-Traxler transition state, which is the universally accepted model for predicting the stereochemical outcome of these reactions.[1][2]
In essence, the solvent modulates the steric interactions within the transition state.
-
Non-coordinating, non-polar solvents (e.g., toluene, hexane) lead to a tightly-bound transition state, often maximizing the inherent stereochemical preferences of the reactants.
-
Coordinating, polar aprotic solvents (e.g., Tetrahydrofuran - THF) can solvate the metal cation, creating a "looser" transition state, which can either increase or decrease selectivity depending on the specific substrates.[3]
Q2: How does the Zimmerman-Traxler model explain the influence of the solvent?
A2: The Zimmerman-Traxler model postulates a six-membered, chair-like transition state where the metal cation (e.g., Li+, B2+) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1] The substituents on the enolate and aldehyde prefer to occupy pseudo-equatorial positions to minimize steric strain (1,3-diaxial interactions).[4]
The solvent's impact is visualized in how it affects the bonds within this chair structure. A strongly coordinating solvent can pull the metal cation away, elongating the metal-oxygen bonds and making the transition state less rigid. A non-coordinating solvent forces the metal to bind tightly, leading to a more compact and rigid transition state where steric effects are amplified, often resulting in higher diastereoselectivity.
Caption: Zimmerman-Traxler Model showing solvent (S) coordination.
Q3: What is enolate aggregation, and how does the solvent affect it?
A3: Metal enolates, particularly lithium enolates, rarely exist as monomers in solution. They form aggregates—dimers, tetramers, and even hexamers.[5] The specific structure and degree of aggregation are highly dependent on the solvent.[6][7] For example, lithium enolates often form tetramers in ether solvents like THF but can form different aggregates in non-polar hydrocarbon solvents.[5]
This is critical because these different aggregates can have vastly different reactivities.[7] In many cases, it is believed that the less-aggregated species (or even the monomer) is the most reactive.[6] A strongly coordinating solvent like HMPA (hexamethylphosphoramide) can break up these aggregates, leading to a dramatic change in reactivity and, potentially, selectivity.[8]
Part 2: Troubleshooting Guide for Common Stereoselectivity Issues
This section provides direct answers to common problems encountered in the lab, linking them to the foundational principles discussed above.
Q4: My reaction is giving a low diastereomeric ratio (syn vs. anti). How can changing the solvent help?
A4: A low diastereomeric ratio (d.r.) suggests that the energy difference between the two competing transition states (one leading to syn, one to anti) is small. Your goal is to use a solvent that magnifies this difference.
Troubleshooting Steps:
-
Assess Your Current Solvent: Are you using a coordinating solvent like THF? While common, THF can create a "loose" transition state, which may not provide enough steric differentiation.
-
Switch to a Non-Coordinating Solvent: Try running the reaction in a non-polar, non-coordinating solvent like toluene or dichloromethane (DCM). This forces a tighter, more organized Zimmerman-Traxler transition state, which can amplify the steric differences between the groups and often leads to higher selectivity.[3]
-
Consider Solvent Mixtures: Sometimes, a mixture of solvents provides the best result. For example, adding a highly polar, coordinating additive like HMPA to THF can dramatically alter the enolate geometry (E vs. Z), which in turn flips or improves the syn/anti ratio.[9] Caution: HMPA is a suspected carcinogen and should be handled with extreme care.
-
Temperature Control: Always perform the reaction at a low temperature (e.g., -78 °C) to maximize the energy difference between diastereomeric transition states.[10]
Q5: I'm getting inconsistent results and poor reproducibility. Could the solvent be the cause?
A5: Absolutely. Inconsistent results are frequently traced back to the solvent, especially when working with sensitive organometallic reagents like lithium enolates.
Troubleshooting Checklist:
-
Moisture: Trace amounts of water can protonate the enolate, quench the reaction, and alter the aggregation state of the active species. Always use rigorously dried, anhydrous solvents. Performing reactions under an inert atmosphere (Nitrogen or Argon) is crucial.[10]
-
Solvent Purity: Peroxides in aged THF can interfere with the reaction. Use freshly distilled or purchased anhydrous solvent from a sealed bottle.
-
Solvent Source: Ensure you are using the same grade and supplier of solvent for all experiments to maintain consistency.
Q6: I am using a chiral auxiliary (e.g., Evans oxazolidinone), but my enantioselectivity is poor. How does solvent choice factor in?
A6: With chiral auxiliaries, the goal is to ensure the auxiliary effectively blocks one face of the enolate from the incoming aldehyde. The solvent plays a key role in maintaining the rigid, chelated conformation required for this facial discrimination.
Troubleshooting Steps:
-
Chelation is Key: Many successful auxiliary-based aldol reactions rely on a metal cation (like Boron or Titanium) that forms a rigid, chelated intermediate. The solvent must not be overly competitive in its coordination to the metal.
-
Avoid Overly Coordinating Solvents: A very strong Lewis basic solvent could potentially disrupt the chelation between the metal, the enolate, and the auxiliary, leading to a loss of stereocontrol. Non-coordinating solvents like DCM are often an excellent choice for these systems.[10]
-
Verify Enolate Geometry: The stereochemical outcome is dependent on the selective formation of the Z-enolate, which is typical for Evans auxiliaries. The solvent and base system are critical for this step. Ensure your conditions are optimized for high Z-selectivity before proceeding with the aldol addition.
Part 3: Experimental Protocols & Data Interpretation
Protocol: Screening Solvents for Optimal Diastereoselectivity
This protocol provides a systematic workflow for identifying the best solvent for a new aldol reaction.
Caption: A systematic workflow for screening solvents in an aldol reaction.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a manifold, set up a series of identical, small, oven-dried reaction vials equipped with stir bars.
-
Reagent Preparation: Prepare a stock solution of your ketone/ester starting material and the aldehyde electrophile.
-
Solvent Dispensing: To each vial, add the required volume of a different anhydrous solvent (e.g., Vial 1: THF, Vial 2: Toluene, Vial 3: DCM, Vial 4: Diethyl Ether).
-
Cooling: Cool all vials to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add the base (e.g., LDA, freshly prepared) to each vial and allow the enolate to form for the optimized time (e.g., 30-60 minutes).
-
Aldol Addition: Add the aldehyde electrophile to each vial simultaneously using a multichannel pipette if possible to ensure time consistency.
-
Reaction Monitoring: Let the reactions proceed for a fixed amount of time (e.g., 2 hours).
-
Quenching: Quench all reactions by adding a saturated aqueous solution of NH₄Cl.
-
Workup & Analysis: Allow the vials to warm to room temperature, perform a standard aqueous workup (e.g., extraction with ethyl acetate), and dry the organic layers. Analyze the crude product mixture directly by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating characteristic peaks for each diastereomer.
Data Presentation: Interpreting Solvent Screening Results
Summarize your findings in a clear table to easily compare outcomes. This allows for rational decision-making for scale-up and further optimization.
Table 1: Example Solvent Screen for the Aldol Reaction of a Lithium Enolate
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Observed syn:anti Ratio | Comments |
| Toluene | 2.4 | 0.1 | 95 : 5 | High selectivity, likely due to a tight, non-solvated transition state. |
| Dichloromethane (DCM) | 9.1 | 0.0 | 92 : 8 | Non-coordinating but more polar than toluene; excellent selectivity. |
| Diethyl Ether (Et₂O) | 4.3 | 19.2 | 85 : 15 | Moderately coordinating; slightly looser transition state reduces selectivity. |
| Tetrahydrofuran (THF) | 7.5 | 20.0 | 70 : 30 | Good coordinating solvent; significant loosening of the transition state erodes selectivity.[1] |
| DME | 7.2 | 24.0 | 65 : 35 | Bidentate coordination leads to a highly solvated cation and lower selectivity. |
Note: The data presented are illustrative examples based on established principles. Actual results will vary depending on the specific substrates used.
References
-
Title: Solid state aldol reactions of solvated and unsolvated lithium pinacolone enolate aggregates Source: ResearchGate URL: [Link]
-
Title: Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates 1 Source: ResearchGate URL: [Link]
-
Title: Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction Source: ResearchGate URL: [Link]
-
Title: How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics Source: RSC Publishing URL: [Link]
-
Title: Zimmerman-Traxler Model Source: OpenOChem Learn URL: [Link]
-
Title: How are solvents chosen in organic reactions? Source: Chemistry Stack Exchange URL: [Link]
-
Title: An Increased Understanding of Enolate Additions under Mechanochemical Conditions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aggregation and Cooperative Effects in the Aldol Reactions of Lithium Enolates Source: ResearchGate URL: [Link]
-
Title: Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State Source: ResearchGate URL: [Link]
-
Title: Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection Source: IntechOpen URL: [Link]
-
Title: Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Selective Aldol Reaction Source: Macmillan Group Meeting, Caltech URL: [Link]
-
Title: Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Solvent coordination to palladium can invert the selectivity of oxidative addition Source: RSC Publishing URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Minimizing the Retro-Aldol Reaction of 5-Hydroxy-5-phenylpentan-2-one
Welcome to the dedicated technical support guide for managing the stability of 5-Hydroxy-5-phenylpentan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the inherent instability of β-hydroxy ketones, particularly the retro-aldol reaction. This guide provides in-depth, experience-driven answers to common problems, ensuring the integrity of your synthesis, purification, and downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures and observations, providing direct causality and actionable solutions.
Q1: My reaction yield is significantly lower than expected, and I can smell benzaldehyde in the crude mixture. What is causing this product loss?
Answer: This is a classic sign of an in-situ retro-aldol reaction. 5-Hydroxy-5-phenylpentan-2-one is a β-hydroxy ketone, and the carbon-carbon bond between C3 and C4 is susceptible to cleavage, especially under unfavorable conditions. This reaction is the microscopic reverse of the aldol addition and is often catalyzed by the very conditions used for the synthesis.[1][2]
Root Causes & Solutions:
-
Excessive Base or Heat: The aldol reaction is an equilibrium.[3] Basic conditions and elevated temperatures can shift this equilibrium back toward the starting materials—benzaldehyde and the enolate of acetone.[1][3] The stability of the benzaldehyde product can often drive this reverse reaction.
-
Solution: Minimize reaction temperature. If the forward reaction is sluggish, consider using a more potent but non-nucleophilic base in stoichiometric amounts (like LDA) at low temperatures (-78 °C) to pre-form the acetone enolate before adding benzaldehyde.[3] This kinetically controlled approach often gives higher yields of the desired aldol adduct.
-
-
Prolonged Reaction Times: Even under mild conditions, extended exposure to a basic environment can lead to product degradation.
-
Solution: Monitor the reaction closely by TLC or LCMS. Quench the reaction as soon as the starting material (benzaldehyde) is consumed. Do not let the reaction stir overnight without first establishing its stability under those conditions.
-
-
Inappropriate Quenching: Quenching with a strong acid can create a localized pH drop that might also catalyze the retro-aldol reaction or subsequent dehydration.
-
Solution: Use a buffered quench. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice as it neutralizes the base without creating a strongly acidic environment. Aim for a final aqueous pH between 6.5 and 7.5.
-
Q2: My product looks clean in the crude NMR, but I see significant decomposition after silica gel chromatography. Why is my compound degrading during purification?
Answer: This is a very common issue. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[4] This acidic environment can catalyze both the retro-aldol reaction and a competing dehydration reaction to form an α,β-unsaturated ketone.
Root Causes & Solutions:
-
Acidity of Stationary Phase: The Lewis and Brønsted acidic sites on silica gel are notorious for degrading sensitive molecules.
-
Solution 1: Deactivate the Silica Gel. Before running your column, you can neutralize these acidic sites. A common and effective method is to use an eluent containing a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6][7] See the protocol below for a detailed method.
-
Solution 2: Use an Alternative Stationary Phase. If your molecule is also base-sensitive, consider using a less acidic support like neutral alumina or Florisil.[4] However, always run a TLC on these supports first, as compound interactions can be different from silica.
-
-
Long Residence Time on the Column: The longer your compound is in contact with the silica, the more time it has to decompose.
-
Solution: Optimize your chromatography for speed. Use a slightly stronger solvent system to elute your product faster (aim for an Rf of ~0.3-0.4). Employ flash chromatography techniques with positive pressure rather than slow gravity chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for handling 5-Hydroxy-5-phenylpentan-2-one.
Q1: What is the precise mechanism of the base-catalyzed retro-aldol reaction for my compound?
Answer: The base-catalyzed retro-aldol reaction proceeds in three main steps, which are the exact reverse of the aldol addition mechanism.[1][8]
-
Deprotonation: A base removes the proton from the hydroxyl group to form an alkoxide intermediate.
-
C-C Bond Cleavage: The negative charge on the oxygen facilitates the cleavage of the C3-C4 bond. This is typically the rate-determining step. The electrons from the breaking bond move to form the π-bond of a resonance-stabilized enolate (the acetone enolate). Benzaldehyde is released as the first product.
-
Protonation: The enolate is rapidly protonated by a proton source in the medium (e.g., water or a conjugate acid) to yield the second product, acetone.
Below is a diagram illustrating this mechanistic pathway.
Q2: How critical is pH control during aqueous workup, and what is the ideal range?
Answer: pH control is absolutely critical. Both strongly acidic (pH < 4) and strongly basic (pH > 9) conditions will significantly accelerate the retro-aldol reaction.[1][9][10] The compound exhibits maximum stability in a slightly acidic to neutral pH range.
-
Ideal Range: Aim for a pH between 6.0 and 7.5 .
-
Why: In this range, the hydroxyl group is not significantly deprotonated (preventing the base-catalyzed mechanism), and the carbonyl oxygen is not significantly protonated (slowing the acid-catalyzed mechanism).
A comparative summary of conditions is presented below:
| Workup Condition | pH Range | Risk of Retro-Aldol | Recommendation |
| 1M HCl Wash | 0-1 | High | Avoid. Can cause rapid decomposition. |
| Saturated NaHCO₃ Wash | ~8.5 | Moderate | Use with caution; can be basic enough to cause slow decomposition. |
| Saturated NH₄Cl Wash | ~6.5 | Low | Recommended. Buffers near the optimal pH range. |
| Phosphate Buffer (pH 7) | 6.8-7.2 | Very Low | Ideal. Provides excellent pH control for sensitive compounds. |
Q3: What are the best practices for long-term storage of 5-Hydroxy-5-phenylpentan-2-one?
Answer: To ensure long-term stability, you must mitigate exposure to catalysts (acid/base) and energy (heat/light).
-
Temperature: Store at low temperatures, ideally at -20°C or below .
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air-oxidation, which can generate acidic impurities over time.
-
Solvent: If stored in solution, use a non-protic, neutral solvent like THF or Toluene. Avoid alcohols, which can participate in exchange reactions. Storing neat as a solid or oil, if possible, is often best.
-
Purity: Ensure the material is highly pure. Trace amounts of acid or base from the synthesis can act as a catalyst for decomposition during storage.
Part 3: Experimental Protocols
Protocol 1: Optimized Workup for Quenching the Aldol Reaction
This protocol is designed to neutralize the reaction mixture while maintaining a pH that preserves the integrity of the product.
-
Cool the Reaction: Once the reaction is deemed complete by TLC/LCMS, cool the reaction vessel to 0°C in an ice-water bath.
-
Prepare Quench Solution: In a separate flask, prepare a 1:1 mixture of saturated aqueous ammonium chloride (NH₄Cl) and deionized water.
-
Slow Addition: Slowly and with vigorous stirring, add the NH₄Cl solution to the reaction mixture. Monitor the temperature to ensure it does not rise significantly.
-
pH Check: After addition, check the pH of the aqueous layer using a pH strip. It should be between 6.5 and 7.5. If it is still basic, add more NH₄Cl solution.
-
Extraction: Proceed with standard liquid-liquid extraction using an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<35°C).
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This method prevents on-column degradation of acid-sensitive compounds.[5][6]
-
Prepare Eluent: Determine an appropriate solvent system by TLC (e.g., 30% Ethyl Acetate in Hexane). To this eluent, add 1% triethylamine (TEA) by volume.
-
Pack the Column: Wet-pack the silica gel using the TEA-containing eluent.
-
Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures all the acidic sites throughout the silica bed are neutralized.
-
Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or dichloromethane) and load it onto the column.
-
Elute and Collect: Run the chromatography as usual with the TEA-containing eluent.
-
Post-Purification: After collecting and combining the desired fractions, the TEA can be removed by co-evaporation with toluene or a mild acidic wash (if the compound can tolerate it briefly).
The logical workflow for troubleshooting product instability is summarized in the diagram below.
References
-
JoVE. C–C Bond Cleavage: Retro-Aldol Reaction. Journal of Visualized Experiments. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Ashenhurst, J. Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Quora. What conditions favor retro-Aldol condensations over Aldol condensations (and vice versa)?. [Link]
-
Oh, K. et al. (2015). Managing the retro-pathway in direct catalytic asymmetric aldol reactions of thioamides. Chemical Science, 6(11), 6433–6438. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
ResearchGate. The proposed mechanism of retro-aldol cleavage of β-hydroxy-α-amino.... [Link]
-
Wikipedia. Aldolase. [Link]
-
ResearchGate. pH-rate profiles for retro-aldol reactions of methodol.... [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. [Link]
-
ResearchGate. Effect of pH on aldol and retro-aldol activity of AxDTA. [Link]
-
ResearchGate. The kinetics of the aldol addition and the retro-aldol reaction.... [Link]
-
The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]
-
Housing Innovations. Unlock the Secrets of Retro Aldol Mechanism: A Journey Through Chemistry's Nostalgic past. [Link]
-
ResearchGate. Deactivation of silica gel?. [Link]
Sources
- 1. Video: C–C Bond Cleavage: Retro-Aldol Reaction [jove.com]
- 2. Aldol reactions - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Isomeric Impurities
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of separating isomeric impurities. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered during experimental work.
Introduction: The Challenge of Isomeric Purity
Question: What are isomeric impurities, and why are they a significant concern in pharmaceutical development?
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This structural difference can lead to vastly different pharmacological, toxicological, and metabolic properties. In drug development, isomeric impurities are a critical quality attribute that must be controlled. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the stereoisomeric composition of new drug substances. For instance, the FDA's policy statement on the development of new stereoisomeric drugs emphasizes the need to characterize the activity of each isomer separately. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of isomeric purity.
This guide will navigate the complexities of separating four common types of isomers:
-
Enantiomers: Non-superimposable mirror images.
-
Diastereomers: Stereoisomers that are not mirror images.
-
Geometric Isomers (cis/trans): Differ in the spatial arrangement of groups around a double bond or ring.
-
Positional Isomers: Differ in the position of a functional group on a carbon skeleton.
Section 1: Chromatographic Purification Strategies
Chromatography is the cornerstone of isomer separation, offering high resolution and versatility from analytical to preparative scales.
High-Performance Liquid Chromatography (HPLC/UHPLC)
FAQ: When is HPLC the right choice for my isomer separation?
HPLC is the workhorse for isomer analysis and purification due to its high efficiency and broad applicability. It should be your primary consideration when:
-
High resolution is required, particularly for complex mixtures.
-
The compounds are thermally labile or non-volatile, making gas chromatography unsuitable.
-
You need a scalable method, from analytical quality control to preparative purification for clinical supplies.
FAQ: What is the fundamental difference between chiral and achiral HPLC for separating isomers?
The key difference lies in the mechanism of separation and the types of isomers targeted:
-
Achiral HPLC: Uses standard stationary phases (like C18). It cannot distinguish between enantiomers because they have identical physical properties in a non-chiral environment. However, it is highly effective for separating diastereomers, geometric isomers, and positional isomers, which have different physical properties and thus interact differently with the stationary phase.
-
Chiral HPLC: Employs a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column. Enantiomers interact with the CSP to form transient, short-lived diastereomeric complexes. Because these complexes have different energies and stabilities, one enantiomer is retained longer than the other, enabling their separation.
Troubleshooting Guide: HPLC Isomer Separation
Question: "My diastereomers are co-eluting on a standard C18 column. What should I try next?"
This is a common challenge where the physicochemical differences between the diastereomers are too subtle for a standard C18 phase to resolve. The causality is insufficient differential interaction with the stationary phase.
Troubleshooting Steps:
-
Modify Mobile Phase Strength: Systematically vary the organic modifier concentration. A shallower gradient or a weaker isocratic mobile phase increases residence time on the column, providing more opportunity for differential interaction.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) alters selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This change in solvent character can significantly impact interactions with your analytes.
-
Adjust pH (for ionizable compounds): If your diastereomers have ionizable groups, altering the mobile phase pH can change their ionization state and, consequently, their retention and selectivity. A change of just 0.5 pH units can sometimes be enough to achieve separation.
-
Explore Different Achiral Stationary Phases: If mobile phase optimization fails, the stationary phase is the next logical parameter to change.
-
Phenyl-Hexyl Phase: Offers pi-pi interactions, which can be effective if your molecules contain aromatic rings.
-
Pentafluorophenyl (PFP) Phase: Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making it a powerful tool for resolving positional isomers and diastereomers that are difficult to separate on C18.
-
Question: "I have poor resolution (Rs < 1.5) between my enantiomers on a polysaccharide-based chiral column. How can I improve it?"
Poor resolution on a CSP indicates that the formation of the transient diastereomeric complexes is not sufficiently different in energy. The goal is to enhance the specificity of the interaction.
Troubleshooting Steps:
-
Reduce Column Temperature: Lowering the temperature (e.g., from 40°C to 25°C or 15°C) often improves chiral resolution. The thermodynamic basis for this is that the enthalpy difference (ΔΔH°) of the interactions between the enantiomers and the CSP becomes more dominant at lower temperatures, enhancing selectivity.
-
Switch the Alcohol Modifier: If you are using a normal-phase system (e.g., Heptane/Ethanol), changing the alcohol can have a profound effect. Switching from ethanol to isopropanol or n-butanol changes the steric and hydrogen-bonding characteristics of the mobile phase, which in turn influences the analyte-CSP interaction.
-
Add an Additive (or "Selector"): Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can be added to the mobile phase. These additives can protonate or deprotonate the analyte or the CSP, leading to stronger and more specific interactions that can dramatically improve resolution.
-
Screen Different CSPs: If the above steps don't yield sufficient resolution, the chosen CSP may not be suitable for your molecule. A systematic screening of different CSPs is the most effective approach.
Table 1: Comparison of Common Chiral Stationary Phases (CSPs)
| CSP Type | Common Trade Names | Primary Separation Mechanism | Best For |
| Polysaccharide-based | Chiralpak®, Chiralcel® | Hydrogen bonding, pi-pi interactions, steric hindrance within chiral grooves. | Broad applicability, the first choice for screening. |
| Pirkle-type (Brush-type) | Whelk-O®, ULMO® | Pi-pi interactions, hydrogen bonding, dipole-dipole interactions. | Molecules with pi-acidic or pi-basic groups. |
| Macrocyclic Glycopeptide | Chirobiotic® | Inclusion complexation, hydrogen bonding, ionic interactions. | Primary and secondary amines, cyclic compounds. |
| Protein-based | AGP, CBH | Hydrophobic and polar interactions in protein binding pockets. | Water-soluble, ionizable compounds. Mimics in-vivo binding. |
Protocol: Step-by-Step Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust method for separating enantiomers.
Objective: To achieve a baseline resolution (Rs ≥ 1.5) for a pair of enantiomers.
Materials:
-
HPLC/UHPLC system with UV detector
-
A set of screening columns (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC)
-
HPLC-grade solvents (Heptane, Ethanol, Methanol, Isopropanol)
-
Additives (Trifluoroacetic Acid, Diethylamine)
-
Racemic standard of your compound (~1 mg/mL)
Methodology:
-
Initial Screening (Primary):
-
Columns: Chiralpak IA, Chiralpak IB, Chiralpak IC.
-
Mobile Phases:
-
A: 100% Methanol
-
B: 100% Acetonitrile
-
C: 90/10 Heptane/Ethanol
-
D: 90/10 Heptane/Isopropanol
-
-
Procedure: Run the racemic standard on each of the three columns with each of the four mobile phases. This constitutes a 12-run initial screen.
-
Analysis: Look for any run that shows partial or full separation. This is your "hit."
-
-
Optimization of the "Hit":
-
Select the column/mobile phase combination that provided the best initial result.
-
Optimize Modifier Percentage: If using a normal phase (e.g., Heptane/Alcohol), vary the alcohol percentage from 5% to 20% in 5% increments. Plot the resolution factor (Rs) vs. % Alcohol to find the optimum.
-
Optimize Additive: If your compound is acidic or basic, add 0.1% of a corresponding counter-additive (e.g., TFA for a base, DEA for an acid) to the mobile phase. This can sharpen peaks and improve resolution.
-
Optimize Temperature: Analyze the separation at three temperatures: 15°C, 25°C, and 40°C. As noted earlier, lower temperatures often favor better resolution.
-
-
Validation & Verification:
-
Once optimal conditions are found (e.g., Chiralpak IA, 95/5 Heptane/Isopropanol with 0.1% TFA at 25°C), confirm the method's robustness by making small, deliberate changes to the parameters (e.g., flow rate ±10%, temperature ±2°C) to ensure the separation is stable.
-
Supercritical Fluid Chromatography (SFC)
FAQ: What are the advantages of SFC over HPLC for isomer purification?
SFC uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. This provides several key advantages, especially for preparative-scale purification:
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates than HPLC without generating excessive backpressure, leading to faster separations.
-
Reduced Solvent Usage: The primary mobile phase component, CO₂, is simply evaporated after collection, drastically reducing the volume of organic solvent that needs to be removed from the purified fractions. This makes it a "greener" technology and simplifies downstream processing.
-
Unique Selectivity: SFC often provides different selectivity compared to both normal-phase and reversed-phase HPLC, making it a powerful orthogonal technique when HPLC methods fail.
Troubleshooting Guide: SFC Isomer Separation
Question: "My peak shapes are poor (fronting or tailing) in SFC. What are the common causes?"
Poor peak shape in SFC is often related to issues with solubility or secondary interactions.
Troubleshooting Steps:
-
Increase Modifier Concentration: The most common cause of peak tailing for polar compounds is strong interaction with residual silanols on the silica-based stationary phase. Increasing the percentage of the alcohol co-solvent (e.g., methanol) can help shield these silanols and improve peak shape.
-
Use an Additive: Just as in HPLC, additives are crucial. For basic compounds, adding a small amount of a base like diethylamine can dramatically reduce tailing. For acidic compounds, an acid like TFA can improve peak shape.
-
Increase Backpressure: The Automated Back Pressure Regulator (ABPR) is a key parameter. Increasing the backpressure (e.g., from 100 bar to 150 bar) ensures the mobile phase remains in a single supercritical state throughout the system, preventing phase separation that can lead to distorted peaks.
Section 2: Crystallization-Based Purification
FAQ: Can crystallization be used to separate all types of isomers?
No. Crystallization relies on differences in the physical properties of the molecules to form a crystal lattice.
-
Effective for: Diastereomers. Since diastereomers have different physical properties (solubility, melting point), they can often be separated by fractional crystallization or by forming diastereomeric salts with a chiral resolving agent.
-
Ineffective for: Enantiomers. Enantiomers have identical solubilities in achiral solvents, so they will co-crystallize to form a racemic compound. Separation is only possible through more complex methods like diastereomeric salt formation or preferential crystallization, which are often more challenging to develop.
Troubleshooting Guide: Crystallization
Question: "How can I use seeding to control the polymorphic form and purity of my diastereomeric salt?"
Seeding is a critical step to ensure reproducibility and control in crystallization. The seed crystal acts as a template, directing the crystallization process toward the desired polymorphic form and preventing the spontaneous nucleation of unwanted forms or impurities.
Procedure:
-
Prepare a Supersaturated Solution: Dissolve your diastereomeric salt mixture in a suitable solvent at an elevated temperature.
-
Cool Slowly: Cool the solution slowly to a point of slight supersaturation where spontaneous nucleation is unlikely.
-
Introduce Seed Crystals: Add a small quantity (typically 0.1-1% w/w) of pure seed crystals of the desired diastereomer.
-
Controlled Cooling/Maturation: Continue to cool the solution at a controlled rate, allowing the desired diastereomer to crystallize onto the seeds. Holding the slurry at a constant temperature for a period (maturation) can further improve purity.
Section 3: Overall Strategy & Decision Making
Choosing the right purification strategy depends on the type of isomer, the scale of purification required, and the available resources.
Diagram: Decision Tree for Isomer Purification
This diagram provides a logical pathway for selecting an appropriate purification method.
Caption: Decision tree for selecting an isomer purification strategy.
Diagram: Workflow for Chiral Method Development
This diagram illustrates the systematic process for developing a chiral separation method.
Caption: Workflow for systematic chiral method development.
References
-
U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Available at: [Link]
-
Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Available at: [Link]
-
Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tani, K. (2014). Chiral Separations. In Separation Science and Technology (Vol. 10, pp. 205-246). Academic Press. Available at: [Link]
-
Francotte, E. R. (2001). Chromatographic separation of enantiomers on polysaccharide-based chiral stationary phases: a historical perspective and the present state-of-the-art. Journal of Chromatography A, 906(1-2), 379-397. Available at: [Link]
-
Taylor, L. T. (2009). Supercritical Fluid Chromatography for the 21st Century. The Journal of Supercritical Fluids, 47(3), 566-573. Available at: [Link]
-
Fogassy, E., Nógrádi, M., Kozma, D., & Egri, G. (2006). Separation of enantiomers by diastereomeric salt formation. Organic & Biomolecular Chemistry, 4(17), 3011-3030. Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of 5-Hydroxy-5-phenylpentan-2-one
Welcome to the technical support center for the synthesis of 5-Hydroxy-5-phenylpentan-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.
Overview of Synthesis
The most common and direct route to 5-Hydroxy-5-phenylpentan-2-one is the Aldol-type reaction between the enolate of acetone and benzaldehyde.[1][2][3] This reaction, while straightforward in principle, presents several challenges during scale-up related to reaction control, byproduct formation, and product stability.
The fundamental transformation involves the deprotonation of acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde.[2] A subsequent aqueous workup protonates the resulting alkoxide to yield the desired β-hydroxy ketone.
Frequently Asked Questions (FAQs)
Here we address high-level questions that are frequently encountered when planning the scale-up of this synthesis.
Q1: What are the primary challenges when scaling up the synthesis of 5-Hydroxy-5-phenylpentan-2-one?
Scaling up this synthesis introduces significant hurdles that are often not apparent at the lab scale.[4][5] Key difficulties include:
-
Thermal Management: The Aldol reaction is exothermic. Inadequate heat dissipation in larger reactors can lead to temperature gradients, promoting side reactions and product decomposition.[4]
-
Mixing Efficiency: Achieving homogenous mixing in large vessels is challenging. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to an increase in byproduct formation.[4]
-
Byproduct Formation: Several side reactions can occur, primarily self-condensation of acetone and dehydration of the final product. These become more pronounced at elevated temperatures.[1][6]
-
Product Instability: As a β-hydroxy ketone, the target molecule is susceptible to thermal decomposition, particularly a retro-Aldol reaction, especially under harsh conditions or prolonged heating.[7][8][9]
-
Purification: Separating the desired product from unreacted starting materials and various byproducts can be complex and costly at a large scale.[5]
Q2: Which synthetic route is more suitable for large-scale production: a Grignard-based approach or a base-catalyzed Aldol condensation?
While a Grignard reaction is a valid method for forming the carbon-carbon bond, the base-catalyzed Aldol condensation is generally preferred for large-scale synthesis of this specific molecule. This is due to:
-
Reagent Cost and Safety: The base-catalyzed Aldol reaction uses common, inexpensive bases like sodium hydroxide, whereas Grignard reagents require magnesium metal and strictly anhydrous conditions, which add cost and complexity.[10][11]
-
Operational Simplicity: The Aldol condensation is typically a one-pot reaction that is more forgiving of minor atmospheric moisture compared to the extreme sensitivity of Grignard reagents.
Q3: What are the critical safety considerations for scaling up this process?
-
Exotherm Control: The primary safety concern is managing the reaction's exotherm. A runaway reaction can occur if the cooling capacity of the reactor is insufficient.[4] Real-time temperature monitoring is crucial.
-
Reagent Handling: Acetone is highly flammable. Benzaldehyde is a combustible liquid and can be irritating. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are mandatory.
-
Pressure Management: Although this reaction does not typically generate significant gas, the reactor should be equipped with a pressure relief system, especially if there is a risk of boiling the solvent (acetone).[4]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed question-and-answer guide to troubleshoot specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Retro-Aldol Decomposition: Excessive temperature during reaction or workup.[7] 3. Side Reactions: Self-condensation of acetone or Cannizzaro reaction of benzaldehyde. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-line NMR to determine the point of maximum conversion.[12][13] 2. Strict Temperature Control: Maintain the reaction temperature below 10-15°C using an efficient cooling system. Avoid prolonged heating during solvent removal. 3. Slow Addition: Add the benzaldehyde slowly to the acetone-base mixture to maintain a low concentration of the electrophile, favoring the desired crossed Aldol reaction.[3] |
| Formation of a Yellow/Orange Precipitate (α,β-unsaturated ketone) | Product Dehydration: The β-hydroxy ketone product eliminates water to form the conjugated enone (1-phenylpent-1-en-3-one). This is often catalyzed by excess base and/or heat.[6][14] | Control Temperature and Base: Use only a catalytic amount of base and ensure the temperature is kept low throughout the reaction and workup. Neutralize the reaction mixture promptly with a mild acid (e.g., acetic acid or ammonium chloride solution) upon completion.[13] |
| Difficult Purification / Oily Product | 1. Presence of Multiple Byproducts: Self-condensation products of acetone (e.g., diacetone alcohol, mesityl oxide) and the dehydration product are common impurities.[2] 2. Residual Benzaldehyde: Unreacted starting material can be difficult to separate due to similar polarities. | 1. Optimize Reaction Stoichiometry: Use a molar excess of acetone relative to benzaldehyde to minimize benzaldehyde-related impurities and drive the reaction to completion. 2. Purification Strategy: Consider vacuum distillation for purification on a larger scale.[13] For smaller scales, column chromatography on silica gel is effective. A multi-solvent recrystallization could also be explored if the product can be solidified. |
| Reaction Fails to Initiate or is Sluggish | 1. Inactive Base: The base (e.g., NaOH) may be old or have absorbed atmospheric CO2, reducing its activity. 2. Low Temperature: While low temperature is needed for control, excessively cold conditions can slow the rate of enolate formation significantly. | 1. Use Fresh Reagents: Ensure the base is fresh and has been stored properly. 2. Find the Optimal Temperature Window: Perform small-scale optimization experiments to find the ideal temperature that allows for a reasonable reaction rate without promoting side reactions (often in the 5-15°C range). |
| Inconsistent Results Between Batches | Variability in Raw Materials or Process Parameters: Minor differences in reagent purity, water content, addition rates, or temperature profiles can be amplified at scale.[4][5] | Standardize Operating Procedures (SOPs): Document and strictly control all parameters: reagent grades, addition rates via pump, stirring speed (RPM), and temperature profiles. Implement Process Analytical Technology (PAT), such as in-line spectroscopy, for real-time monitoring and control.[11][12] |
Experimental Protocols & Methodologies
Protocol 4.1: Scaled-Up Synthesis of 5-Hydroxy-5-phenylpentan-2-one
This protocol is designed for a 1L scale and can be adapted for larger vessels with appropriate engineering controls.
-
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and an inert gas inlet (e.g., Nitrogen).
-
Reagent Charging: Charge the reactor with acetone (2.5 L, molar excess) and cool the jacket to 0-5°C.
-
Base Preparation: In a separate vessel, dissolve sodium hydroxide (e.g., 20 g) in a minimal amount of water (e.g., 50 mL) and cool the solution.
-
Enolate Formation: Slowly add the cold NaOH solution to the stirred acetone in the reactor, ensuring the internal temperature does not exceed 10°C. Stir for 30 minutes at 5-10°C.
-
Aldol Addition: Add benzaldehyde (500 mL) to the dropping funnel. Add the benzaldehyde dropwise to the reaction mixture over 2-3 hours. Critically, maintain the internal temperature below 15°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15°C for an additional 1-2 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is deemed complete, slowly add a dilute solution of acetic acid or saturated ammonium chloride to neutralize the mixture to a pH of ~7.
-
Workup and Extraction:
-
Transfer the mixture to a larger separatory funnel.
-
Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3 x 1 L).
-
Combine the organic layers, wash with brine (1 x 1 L), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator, avoiding high temperatures.
-
Purify the resulting crude oil via vacuum distillation to obtain the pure 5-Hydroxy-5-phenylpentan-2-one.
-
Diagrams and Visualizations
Diagram 5.1: Troubleshooting Flowchart for Low Yield
This diagram outlines a logical workflow for diagnosing the root cause of low product yield.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-Hydroxy-5-phenylpentan-2-one via ¹H NMR Spectroscopy
In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful tool for the structural elucidation of organic compounds.[1][2][3] This guide provides an in-depth technical comparison, grounded in experimental data, to validate the structure of 5-Hydroxy-5-phenylpentan-2-one. We will explore the theoretical ¹H NMR spectrum and compare it with expected experimental outcomes, offering a robust framework for researchers, scientists, and drug development professionals.
The Imperative of Structural Integrity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor deviations in connectivity or stereochemistry can lead to significant changes in efficacy and safety. Therefore, the validation of a synthesized compound's structure is not merely a procedural step but a critical checkpoint in the research and development pipeline. ¹H NMR spectroscopy provides a detailed fingerprint of a molecule by probing the chemical environment of its hydrogen atoms.[2][3] The resulting spectrum reveals key information about the number of different types of protons, their electronic surroundings, and their spatial relationships to one another.[4][5]
Deciphering the ¹H NMR Spectrum of 5-Hydroxy-5-phenylpentan-2-one
To validate the structure of 5-Hydroxy-5-phenylpentan-2-one, we must first predict its ¹H NMR spectrum. This involves analyzing the molecule's structure to determine the number of unique proton environments, their expected chemical shifts (δ), the splitting patterns (multiplicity) due to spin-spin coupling, and the integration of each signal.[4][6]
Molecular Structure and Proton Environments:
The structure of 5-Hydroxy-5-phenylpentan-2-one presents several distinct proton environments, each of which will give rise to a unique signal in the ¹H NMR spectrum.
Structure of 5-Hydroxy-5-phenylpentan-2-one with proton labels.
Based on the structure, we can identify six distinct sets of protons:
-
Ha: The three equivalent protons of the methyl group (CH₃) adjacent to the carbonyl group.
-
Hb: The two equivalent protons of the methylene group (CH₂) adjacent to the carbonyl group.
-
Hc: The two equivalent protons of the methylene group (CH₂) adjacent to the carbon bearing the hydroxyl and phenyl groups.
-
Hd: The single proton of the methine group (CH) attached to both the hydroxyl and phenyl groups.
-
He: The single proton of the hydroxyl group (OH).
-
Hf: The five protons of the phenyl group (C₆H₅).
Predicted ¹H NMR Data and Comparative Analysis
The following table summarizes the predicted ¹H NMR spectral data for 5-Hydroxy-5-phenylpentan-2-one. This serves as our theoretical benchmark for comparison with experimental data.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| Ha | 2.1 - 2.3 | Singlet (s) | N/A | 3H | Protons on a carbon adjacent to a carbonyl group typically resonate in this region.[7][8] Since there are no adjacent protons, the signal will be a singlet. |
| Hb | 2.7 - 2.9 | Triplet (t) | ~7 Hz | 2H | These protons are deshielded by the adjacent carbonyl group. They are coupled to the two Hc protons, resulting in a triplet (n+1 rule, where n=2).[9][10] |
| Hc | 1.8 - 2.0 | Multiplet (m) | ~7 Hz | 2H | These protons are coupled to both the Hb (2 protons) and Hd (1 proton) protons, leading to a more complex splitting pattern, likely a multiplet. |
| Hd | 4.7 - 4.9 | Triplet (t) or Doublet of Doublets (dd) | ~6-8 Hz | 1H | This proton is significantly deshielded by both the adjacent phenyl and hydroxyl groups.[7][11] It will be split by the two Hc protons, appearing as a triplet or a doublet of doublets. |
| He | Variable (typically 2.0 - 5.0) | Broad Singlet (br s) | N/A | 1H | The chemical shift of hydroxyl protons is highly variable and depends on factors like solvent, concentration, and temperature.[5][12] The signal is often broad and may not show coupling due to rapid exchange.[12] |
| Hf | 7.2 - 7.4 | Multiplet (m) | N/A | 5H | Aromatic protons typically resonate in this downfield region.[7][8] The protons on the phenyl ring will show complex splitting patterns due to coupling with each other. |
Comparative Analysis with Alternative Structures:
The power of ¹H NMR in structural validation lies in its ability to distinguish between isomers. For instance, consider a potential isomeric impurity, 4-Hydroxy-4-phenylpentan-2-one.
Structure of a potential isomer: 4-Hydroxy-4-phenylpentan-2-one.
The ¹H NMR spectrum of this isomer would be distinctly different:
-
The signal for the methyl group adjacent to the carbonyl (Ha) would still be a singlet around 2.1-2.3 ppm.
-
The methylene group (Hb) would appear as a singlet, as it has no adjacent protons.
-
A new methyl group signal (Hc) would appear as a singlet, likely in the 1.5-1.7 ppm range.
-
The aromatic protons (Hd) would still be a multiplet around 7.2-7.4 ppm.
-
The hydroxyl proton signal would be present but its position would be variable.
The clear differences in the number of signals, their multiplicities, and integrations would allow for unambiguous differentiation between the target molecule and this potential isomeric impurity.
Experimental Protocol for ¹H NMR Analysis
To obtain high-quality ¹H NMR data for structural validation, a meticulous experimental protocol is essential.
Workflow for ¹H NMR Sample Preparation and Data Acquisition:
A stepwise workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 5-Hydroxy-5-phenylpentan-2-one.[13][14]
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[15] The choice of solvent is critical as it should not have signals that overlap with the analyte's signals.[15]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and used for calibrating the chemical shift axis.[8][11]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]
-
-
Data Acquisition:
-
Carefully insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved NMR signals.
-
Acquire the ¹H NMR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio, especially for dilute samples.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw data (the Free Induction Decay, or FID) to obtain the frequency-domain NMR spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode and baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.[6][10]
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants (J-values) for each signal.[16][17]
-
Conclusion: An Indispensable Tool for Structural Validation
By comparing the experimentally obtained ¹H NMR spectrum with the predicted data, researchers can confidently validate the structure of 5-Hydroxy-5-phenylpentan-2-one. The congruence of chemical shifts, multiplicities, and integrations provides strong evidence for the correct molecular architecture. Furthermore, the ability of ¹H NMR to distinguish between isomers underscores its power in ensuring the purity and identity of a synthesized compound. This guide provides a comprehensive framework for utilizing ¹H NMR spectroscopy as a self-validating system, reinforcing the principles of scientific integrity and providing the authoritative grounding necessary for high-impact research in the chemical and pharmaceutical sciences.
References
-
OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
University of Colorado, Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
LibreTexts. (2021, December 15). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]
-
ChemSimplified. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy. YouTube. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
University of Basel. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Poppe, L., & van Halbeek, H. (1992). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743.
-
University of Potsdam. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
- Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (2004). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. The Journal of Organic Chemistry, 69(24), 8378-8384.
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Hoye, T. R., & Zhao, H. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jchps.com [jchps.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. organicchemistryguide.com [organicchemistryguide.com]
- 8. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. acdlabs.com [acdlabs.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. acdlabs.com [acdlabs.com]
- 17. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to 13C NMR Spectral Analysis of 5-Hydroxy-5-phenylpentan-2-one: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 5-Hydroxy-5-phenylpentan-2-one, a molecule featuring a ketone, a tertiary alcohol, and a phenyl group, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth exploration of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this molecule, contextualized by a comparison with alternative analytical techniques. The focus here is not merely on the data but on the why—the scientific rationale behind the experimental choices and the interpretation of the results.
The Structural Significance of 5-Hydroxy-5-phenylpentan-2-one
Understanding the precise arrangement of atoms in 5-Hydroxy-5-phenylpentan-2-one (Molecular Formula: C11H14O2, Molecular Weight: 178.23 g/mol ) is critical for predicting its chemical behavior, reactivity, and potential biological activity.[1][2][3] 13C NMR spectroscopy is a powerful tool for this purpose, as it provides a distinct signal for each unique carbon environment within the molecule.
Below is a diagram illustrating the molecular structure of 5-Hydroxy-5-phenylpentan-2-one, with each carbon atom numbered for clear reference in the subsequent spectral analysis.
Caption: Molecular structure of 5-Hydroxy-5-phenylpentan-2-one with carbon numbering.
Acquiring the 13C NMR Spectrum: A Protocol Built on Trustworthiness
The quality of any spectral data is fundamentally dependent on a meticulously executed experimental protocol. The following step-by-step methodology is designed to yield a high-resolution 13C NMR spectrum for 5-Hydroxy-5-phenylpentan-2-one.
Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 50-100 mg of purified 5-Hydroxy-5-phenylpentan-2-one. A higher concentration is generally preferred for 13C NMR to obtain a good signal-to-noise ratio in a reasonable time.[4][5]
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77 ppm, which can serve as a secondary internal reference.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe's coil, typically around 4-5 cm.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.0 ppm.[7][8]
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiment Type: A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Key Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.[8]
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is a good starting point.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): This will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans should provide a good signal-to-noise ratio.
-
-
Caption: A streamlined workflow for the 13C NMR analysis of 5-Hydroxy-5-phenylpentan-2-one.
Predicted 13C NMR Spectral Data and Interpretation
Based on established principles of 13C NMR spectroscopy, we can predict the approximate chemical shifts for each carbon in 5-Hydroxy-5-phenylpentan-2-one. The electronegativity of substituents and the hybridization state of the carbon atoms are the primary factors influencing these shifts.[6][9]
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |
| C1 | Methyl ketone (CH3-C=O) | 20-30 | Aliphatic carbon adjacent to a carbonyl group.[9][10] |
| C2 | Ketone (C=O) | 205-220 | The carbonyl carbon of a ketone is highly deshielded and appears far downfield.[9][10] |
| C3 | Methylene (CH2) | ~40-50 | Aliphatic methylene carbon. |
| C4 | Methylene (CH2) | ~30-40 | Aliphatic methylene carbon, slightly influenced by the adjacent hydroxyl-bearing carbon. |
| C5 | Carbonyl-bearing carbon (C-OH) | 65-85 | Carbon attached to an oxygen atom of an alcohol.[9] |
| C6 | Phenyl (ipso-C) | 140-150 | Aromatic carbon directly attached to the rest of the molecule; its chemical shift is influenced by the substituent. |
| C7, C11 | Phenyl (ortho-C) | 125-130 | Aromatic carbons ortho to the substituent. |
| C8, C10 | Phenyl (meta-C) | 128-130 | Aromatic carbons meta to the substituent. |
| C9 | Phenyl (para-C) | 127-129 | Aromatic carbon para to the substituent. |
Comparative Analysis with Alternative Techniques
While 13C NMR is a powerful tool for determining the carbon skeleton, a comprehensive analysis often involves corroborating data from other analytical methods.
| Analytical Technique | Information Provided for 5-Hydroxy-5-phenylpentan-2-one | Strengths | Weaknesses |
| 1H NMR Spectroscopy | Provides information on the number of different proton environments, their integration (ratio), and splitting patterns (neighboring protons). | High sensitivity, requires less sample and acquisition time compared to 13C NMR. | Can have overlapping signals, especially in the aromatic region. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. Expect strong absorptions for the C=O (ketone) at ~1715 cm⁻¹ and a broad O-H (alcohol) stretch around 3200-3600 cm⁻¹. | Fast and non-destructive. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. The molecular ion peak [M]+ would be expected at m/z = 178. | High sensitivity, requires very small amounts of sample. | Does not provide detailed information about the carbon skeleton in the way NMR does. Isomer differentiation can be challenging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from a mixture and then provides its mass spectrum.[11][12] | Excellent for analyzing the purity of the sample and identifying volatile impurities. | The compound must be volatile and thermally stable. Derivatization may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from a mixture.[13] | Useful for purity determination and preparative isolation of the compound. | Does not inherently provide structural information without a coupled detector like MS. |
Conclusion: A Synergistic Approach to Structural Elucidation
The 13C NMR spectral analysis of 5-Hydroxy-5-phenylpentan-2-one, when guided by a robust experimental protocol, provides an unparalleled level of detail regarding its carbon framework. The predicted chemical shifts offer a clear roadmap for interpreting the resulting spectrum. However, for the highest level of scientific confidence, a synergistic approach is recommended. By integrating data from 1H NMR, IR, and Mass Spectrometry, researchers can build a comprehensive and self-validating picture of the molecule's structure. This multi-technique strategy not only confirms the identity of the compound but also embodies the principles of thorough and trustworthy scientific investigation.
References
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]
-
Magnitudes of 18O isotope shifts in 13C nuclear magnetic resonance spectra of ketones and alcohols. (1980). Canadian Journal of Chemistry. Retrieved from [Link]
-
Snape, C. E., Ladner, W. R., & Bartle, K. D. (1979). Survey of Carbon-13 Chemical Shifts in Aromatic Hydrocarbons and Its Application to Coal-Derived Materials. Analytical Chemistry, 51(13), 2189–2198. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved from [Link]
-
NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Retrieved from [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. Retrieved from [Link]
-
13C NMR Chemical Shift Table. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]
-
13C NMR Chemical Shifts - Oregon State University. Retrieved from [Link]
-
NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. Retrieved from [Link]
-
5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem. Retrieved from [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation. Retrieved from [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents.
-
(E)-5-hydroxy-5-phenyl-2-pentenal - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
5-hydroxy-5-phenyl-2-pentanone - Chemical Synthesis Database. Retrieved from [Link]
-
5-Phenyl-2-pentanone | C11H14O | CID 16701 - PubChem. Retrieved from [Link]
Sources
- 1. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. ursinus.edu [ursinus.edu]
- 13. waters.com [waters.com]
A Researcher's Guide to Functional Group Identification in 5-Hydroxy-5-phenylpentan-2-one using IR Spectroscopy
This guide provides an in-depth analysis of using Infrared (IR) spectroscopy for the identification of functional groups in 5-Hydroxy-5-phenylpentan-2-one. It is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this analytical technique. We will explore the theoretical underpinnings of IR spectroscopy, provide a detailed experimental protocol, and compare its performance with other common analytical methods.
Introduction to 5-Hydroxy-5-phenylpentan-2-one and IR Spectroscopy
5-Hydroxy-5-phenylpentan-2-one is a bifunctional molecule containing a hydroxyl group (-OH), a ketone group (C=O), and a phenyl group (aromatic ring). The accurate identification of these functional groups is crucial for its characterization, quality control, and understanding its chemical reactivity.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that allows for the identification of the functional groups present.
Deciphering the IR Spectrum of 5-Hydroxy-5-phenylpentan-2-one
The IR spectrum of 5-Hydroxy-5-phenylpentan-2-one is a superposition of the characteristic absorption bands of its constituent functional groups: the hydroxyl group, the ketone group, and the phenyl group.
The Hydroxyl (-OH) Group
The most prominent feature of an alcohol in an IR spectrum is the O-H stretching vibration. Due to hydrogen bonding, this peak is typically very broad and strong, appearing in the region of 3500-3200 cm⁻¹ .[1][2] The presence of a broad absorption band in this region is a strong indicator of the hydroxyl group in 5-Hydroxy-5-phenylpentan-2-one. Additionally, a C-O stretching vibration for a secondary alcohol will be observed in the 1260-1050 cm⁻¹ region.[1][2]
The Ketone (C=O) Group
The carbonyl (C=O) stretch of a ketone is one of the most characteristic and intense absorptions in an IR spectrum. For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹ .[3] The exact position can be influenced by neighboring groups.
The Phenyl (Aromatic) Group
The phenyl group gives rise to several distinct absorption bands:
-
Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5]
-
Aromatic C=C Stretch: These in-ring carbon-carbon stretching vibrations result in one or more sharp, medium intensity peaks in the 1600-1450 cm⁻¹ region.[5][6]
-
Overtone and Combination Bands: A series of weak absorptions in the 2000-1665 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[4][6]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.[4] For a monosubstituted benzene ring, as in 5-Hydroxy-5-phenylpentan-2-one, two strong bands are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹ .[7]
Experimental Protocol: Acquiring the IR Spectrum
This section details the methodology for obtaining a high-quality IR spectrum of 5-Hydroxy-5-phenylpentan-2-one.
Sample Preparation
As 5-Hydroxy-5-phenylpentan-2-one is likely a viscous liquid or a low-melting solid at room temperature, the "sandwich" method using salt plates is a suitable and common technique.[8]
Materials:
-
5-Hydroxy-5-phenylpentan-2-one sample
-
Two polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or spatula
-
Kimwipes
-
Spectroscopic grade solvent for cleaning (e.g., anhydrous acetone or isopropanol)
Procedure:
-
Clean the Salt Plates: Gently wipe the surfaces of the salt plates with a Kimwipe lightly dampened with the cleaning solvent. Ensure the plates are completely dry before use. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Apply the Sample: Place a small drop of the liquid 5-Hydroxy-5-phenylpentan-2-one onto the center of one salt plate. If the sample is a solid, gently melt a small amount or dissolve a minimal amount in a volatile solvent and apply the solution to the plate, allowing the solvent to evaporate completely.
-
Form the "Sandwich": Carefully place the second salt plate on top of the first, gently pressing and rotating to create a thin, uniform film of the sample between the plates.[9] The film should be free of air bubbles.
-
Mount the Sample: Place the assembled salt plates into the sample holder of the IR spectrometer.
Instrument Parameters and Data Acquisition
Instrument: Fourier Transform Infrared (FTIR) Spectrometer Mode: Transmittance Spectral Range: 4000 - 400 cm⁻¹ Resolution: 4 cm⁻¹ Number of Scans: 16-32 (to improve signal-to-noise ratio)
Procedure:
-
Background Scan: With the sample holder empty, run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance (%) versus wavenumber (cm⁻¹). Label the significant peaks corresponding to the identified functional groups.
Comparative Analysis with Other Techniques
While IR spectroscopy is excellent for identifying functional groups, a comprehensive characterization of 5-Hydroxy-5-phenylpentan-2-one often requires complementary analytical techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| IR Spectroscopy | Presence of functional groups (ketone, alcohol, aromatic ring).[10] | Fast, non-destructive, and provides a clear fingerprint of the functional groups. | Provides limited information about the carbon skeleton and the connectivity of the atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, and their connectivity.[10] | Unambiguously determines the structure, including the position of the functional groups. Can distinguish between isomers. | More complex and time-consuming than IR spectroscopy. Requires deuterated solvents. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural information through characteristic fragmentation of alcohols and ketones. | Does not directly identify functional groups in the same way as IR or NMR. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of conjugated systems, such as the aromatic ring. | Confirms the presence of the phenyl group through its characteristic absorption in the UV region.[11] | Provides limited information about the other functional groups. |
Workflow for Functional Group Identification
The following diagram illustrates the logical workflow for identifying the functional groups in 5-Hydroxy-5-phenylpentan-2-one using IR spectroscopy.
Caption: Workflow for identifying functional groups in 5-Hydroxy-5-phenylpentan-2-one using IR spectroscopy.
Conclusion
IR spectroscopy is an indispensable tool for the rapid and reliable identification of the key functional groups in 5-Hydroxy-5-phenylpentan-2-one. The characteristic broad O-H stretch, the strong C=O stretch, and the series of aromatic C-H and C=C stretches provide a definitive spectral signature for this molecule. While IR spectroscopy excels at functional group identification, a comprehensive structural elucidation is best achieved by integrating data from complementary techniques such as NMR and Mass Spectrometry. This multi-technique approach ensures the highest level of scientific rigor and confidence in the characterization of complex organic molecules.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
University of Regensburg. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols [Video]. YouTube. Retrieved from [Link]
-
Adi Chemistry. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Analysis - Identification of Functional Groups (A-Level Chemistry). Retrieved from [Link]
-
UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Hydroxy-5-phenylpentan-2-one
This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 5-Hydroxy-5-phenylpentan-2-one. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against other common analytical techniques, grounded in established chemical principles.
Introduction to 5-Hydroxy-5-phenylpentan-2-one and the Role of Mass Spectrometry
5-Hydroxy-5-phenylpentan-2-one is a bifunctional molecule containing a ketone, a secondary alcohol, and a phenyl group. Its structural characterization is crucial for quality control in synthesis, metabolite identification, and chemical research. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is a powerful tool for elucidating the structure of such molecules by analyzing their fragmentation patterns. The resulting mass spectrum serves as a molecular fingerprint, providing both molecular weight information and structural details based on the predictable cleavage of chemical bonds.
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon electron ionization, 5-Hydroxy-5-phenylpentan-2-one will form a molecular ion (M+•). The structure of this molecule, with its distinct functional groups, suggests several high-probability fragmentation pathways. The molecular weight of 5-Hydroxy-5-phenylpentan-2-one (C₁₁H₁₄O₂) is 178.23 g/mol . We can therefore anticipate the molecular ion peak [M]+• at an m/z of 178.
Key Fragmentation Mechanisms:
-
Alpha-Cleavage (α-Cleavage): This is a very common fragmentation pathway for ketones. Cleavage of the bond adjacent to the carbonyl group results in the formation of a stable acylium ion.
-
Benzylic Cleavage: The bond between the carbon bearing the phenyl group and the adjacent carbon is labile. Cleavage at this position results in the formation of a stable benzylic cation.
-
Dehydration: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a highly favorable process, especially from the molecular ion or subsequent fragment ions.
-
McLafferty Rearrangement: This is a characteristic rearrangement of ketones and other carbonyl compounds containing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene.
Proposed Fragmentation Diagram:
Below is a visualization of the most probable fragmentation pathways for 5-Hydroxy-5-phenylpentan-2-one.
Caption: Predicted EI-MS fragmentation pathways of 5-Hydroxy-5-phenylpentan-2-one.
Interpretation of Key Fragment Ions:
-
m/z 178 [M]+•: The molecular ion peak. Its presence, even at low abundance, is critical for determining the molecular weight.
-
m/z 160: Resulting from the loss of water (18 Da) from the molecular ion. This is an expected and often prominent peak for alcohols.
-
m/z 107: This significant peak arises from the cleavage of the C-C bond between the carbon bearing the hydroxyl/phenyl groups and the adjacent methylene group, forming the stable [C₆H₅CHOH]+ ion. This is a form of benzylic cleavage.
-
m/z 105: A very common fragment in compounds containing a benzoyl group or a structure that can rearrange to it. It can be formed by the loss of a hydrogen molecule from the m/z 107 fragment.
-
m/z 77: The phenyl cation [C₆H₅]+, resulting from the loss of the side chain from the benzene ring.
-
m/z 43: A very common and often base peak for methyl ketones, corresponding to the acylium ion [CH₃CO]+. This is a result of α-cleavage at the carbonyl group.
Comparison with Alternative Analytical Techniques
While mass spectrometry is excellent for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Information Provided for 5-Hydroxy-5-phenylpentan-2-one | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), and structural information from fragmentation. | High sensitivity, small sample requirement, provides connectivity information. | Isomers can be difficult to distinguish, requires fragmentation library or expertise for interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon, and their connectivity. | Provides unambiguous structural determination, differentiates isomers. | Lower sensitivity than MS, requires larger sample size, more complex data analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, good for identifying functional groups (e.g., O-H, C=O, C-O). | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol outlines the general steps for analyzing a purified sample of 5-Hydroxy-5-phenylpentan-2-one using a standard gas chromatography-mass spectrometry (GC-MS) system with an EI source.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
EI Source
-
Quadrupole Mass Analyzer (or equivalent)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry Analysis:
-
Ionization: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library spectra.
-
Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all expected fragments.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
Workflow Diagram:
Caption: Workflow for GC-MS analysis of 5-Hydroxy-5-phenylpentan-2-one.
Conclusion
The interpretation of the mass spectrum of 5-Hydroxy-5-phenylpentan-2-one is a clear demonstration of the power of EI-MS in structural elucidation. By understanding the fundamental principles of fragmentation, such as α-cleavage, benzylic cleavage, and dehydration, one can confidently predict and interpret the resulting spectrum. While MS provides invaluable data, its integration with orthogonal techniques like NMR and FTIR is essential for the unambiguous confirmation of molecular structures in research and development settings.
References
-
NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra, maintained by the National Institute of Standards and Technology. [Link]
-
PubChem: A public repository of chemical information, including compound properties, structures, and spectral data, hosted by the National Institutes of Health. [Link]
A Senior Application Scientist's Guide to 5-Hydroxy-5-phenylpentan-2-one and its Regioisomers: A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the subtle shifts in molecular architecture can lead to profound differences in chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive comparison of 5-Hydroxy-5-phenylpentan-2-one and its key regioisomers. As Senior Application Scientists, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to leverage these versatile keto-alcohols in their work.
This document moves beyond a simple cataloging of data, offering a rationale for experimental choices and highlighting the potential of these compounds as synthetic intermediates and building blocks for more complex molecular entities.
Structural Overview of Hydroxyphenylpentan-2-one Regioisomers
The core structure of a hydroxyphenylpentan-2-one consists of a five-carbon pentanone chain with a ketone at the C2 position, substituted with one hydroxyl (-OH) group and one phenyl (C6H5) group. The positional variation of these two functional groups gives rise to a number of regioisomers, each with a unique chemical identity. For the purpose of this guide, we will focus on the isomers where the phenyl and hydroxyl groups are on different carbon atoms of the pentan-2-one backbone.
The systematic placement of the hydroxyl and phenyl groups on the pentan-2-one skeleton leads to the following key regioisomers that will be discussed:
-
5-Hydroxy-5-phenylpentan-2-one
-
4-Hydroxy-4-phenylpentan-2-one [1]
-
3-Hydroxy-3-phenylpentan-2-one
-
1-Hydroxy-4-phenylpentan-2-one [2]
-
4-Hydroxy-5-phenylpentan-2-one [3]
-
5-Hydroxy-4-phenylpentan-2-one [4]
Below is a diagram illustrating the structural differences between these key regioisomers.
Caption: Common synthetic pathways to hydroxyphenylpentan-2-ones.
Experimental Protocol: Synthesis of 5-Phenyl-5-hydroxy-4-methylpentan-3-one (A Related Structure)
Reaction: Aldol addition of the manganous enolate of diethyl ketone to benzaldehyde. [5] Step-by-Step Methodology: [5]
-
Enolate Formation: Prepare the manganous enolate of diethyl ketone. (Note: The specific conditions for this step are referenced from a prior procedure in the source document and are not detailed here).
-
Aldol Addition: To the prepared manganous enolate at -78 °C, add 50 mmol (5.1 ml) of benzaldehyde.
-
Reaction Quenching: Stir the reaction mixture for 10 seconds at -78 °C. Subsequently, hydrolyze the reaction by the dropwise addition of a saturated solution of (NH₄)₂SO₄.
-
Workup: After decantation and filtration on hyflo-supercel, evaporate the solvents under vacuum.
-
Purification: Isolate the product, 5-phenyl-5-hydroxy-4-methylpentan-3-one, by low-pressure liquid chromatography on 15 μm silica gel using cyclohexane/ethyl acetate (90/10) as the eluent.
Yield: 72% [5] Trustworthiness of the Protocol: This protocol provides specific reagents, conditions, and a purification method, making it a reliable starting point for adaptation. The reporting of the yield adds to its credibility. The use of a manganous enolate suggests a focus on controlling the regioselectivity of the aldol reaction.
Spectroscopic Characterization
The structural elucidation of each regioisomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Features
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pentan-2-one backbone will be highly informative for determining the positions of the hydroxyl and phenyl groups. For example, the proton on the carbon bearing the hydroxyl group will typically appear as a multiplet, and its chemical shift will be influenced by its proximity to the phenyl ring and the ketone.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pentan-2-one chain will provide clear evidence of the substitution pattern. The carbon attached to the hydroxyl group will be shifted downfield, as will the carbons of the phenyl ring.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption around 1715 cm⁻¹ will indicate the C=O stretching of the ketone.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak, confirming the molecular weight. The fragmentation pattern can also provide structural information.
Available Spectroscopic Data:
While a complete set of spectra for all isomers is not available in the public domain, resources like SpectraBase provide access to some spectral data for 5-Hydroxy-5-phenylpentan-2-one, including vapor phase IR spectra. [6]
Applications in Research and Drug Development
While specific biological activities for many of these simple hydroxyphenylpentan-2-ones are not extensively documented, their structural motifs make them valuable intermediates in several areas of chemical research and drug development.
Potential as Chiral Synthons
With the exception of 3-hydroxy-3-phenylpentan-2-one, all the discussed regioisomers are chiral. The presence of a stereocenter, particularly at the carbon bearing the hydroxyl group, makes these compounds attractive as chiral synthons. Enantiomerically pure forms can be used in the stereoselective synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The development of asymmetric syntheses for these compounds is a key area for further research.
Use in Fragment-Based Drug Discovery
The relatively small size and the presence of key functional groups (hydroxyl, ketone, phenyl) make these isomers potential candidates for fragment-based drug discovery (FBDD). In FBDD, small molecules ("fragments") that bind weakly to a biological target are identified and then optimized to produce higher-affinity ligands. The hydroxyphenylpentan-2-one scaffold provides a starting point that can be elaborated to explore the chemical space around a binding pocket.
Precursors to More Complex Molecules
These compounds can serve as versatile precursors for a variety of chemical transformations, including:
-
Oxidation of the secondary alcohol to a diketone.
-
Reduction of the ketone to a diol.
-
Dehydration to form an α,β-unsaturated ketone.
-
Further functionalization of the phenyl ring.
This versatility allows for the generation of diverse molecular libraries for screening in drug discovery programs.
Conclusion and Future Directions
This guide has provided a comparative overview of 5-Hydroxy-5-phenylpentan-2-one and its regioisomers. While there is a foundation of knowledge regarding their synthesis and basic physicochemical properties, there is a clear opportunity for further research in several areas:
-
Development of robust and stereoselective synthetic routes to access enantiomerically pure forms of these isomers.
-
Systematic evaluation of their biological activities across a range of therapeutic targets.
-
Exploration of their use as synthons in the total synthesis of natural products and complex pharmaceuticals.
As our understanding of the structure-activity relationships of small molecules continues to evolve, a deeper investigation into these seemingly simple keto-alcohols may unlock new possibilities in drug discovery and organic synthesis.
References
-
ChemSynthesis. (n.d.). 5-hydroxy-4-phenyl-2-pentanone. Retrieved January 8, 2026, from [Link]
-
Chemical Synthesis Database. (n.d.). 5-hydroxy-5-phenyl-2-pentanone. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). (Z)-4-hydroxy-3-phenylpent-3-en-2-one. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. Retrieved January 8, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-4-phenylpentan-2-one. Retrieved January 8, 2026, from [Link]
- Hosseini-Dastjerdi, F., Zandieh, H., Yari, A., & Karimian, K. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Reactions, 5, 567-586.
-
PubChem. (n.d.). 1-Hydroxy-4-phenylpentan-2-one. Retrieved January 8, 2026, from [Link]
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
PubChem. (n.d.). 4-Hydroxy-5-phenylpentan-2-one. Retrieved January 8, 2026, from [Link]
- Senthilkumar, P., & Mohan, P. S. (2012). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. Magnetic Resonance in Chemistry, 50(10), 686-691.
- de Oliveira, C. M. A., & de Oliveira, V. E. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 13(6), 823-827.
- El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
- Dunkley, C. S., & Thoman, C. J. (2003). Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2899-2901.
- Al-Ostoot, F. H., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(19), 6296.
- Livi, O., et al. (1995). Synthesis and biological evaluation of substituted flavones as gastroprotective agents. Journal of Medicinal Chemistry, 38(21), 4199-4206.
- Le, T., et al. (2005). Design and biological evaluation of phenyl-substituted analogs of beta-phenylethylidenehydrazine. Bioorganic & Medicinal Chemistry, 13(15), 4609-4615.
- Wang, R., et al. (2016). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. The Journal of Organic Chemistry, 81(17), 7544-7550.
-
PubChem. (n.d.). 4-Hydroxy-3-phenylbutan-2-one. Retrieved January 8, 2026, from [Link]
- Kumar, A., et al. (2012). Synthesis and Biological Evaluation of 3-Hydroxy-2-phenyl-4H-chromen-4-ones. International Journal of Pharmaceutical Sciences and Research, 3(10), 3844-3849.
-
PubChem. (n.d.). 3-Hydroxy-4-phenylbutan-2-one. Retrieved January 8, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 5-phenyl-5-hydroxy-4-methylpentan-3-one. Retrieved January 8, 2026, from [Link]
-
SpectraBase. (n.d.). 5-Hydroxy-5-phenylpentan-2-one. Retrieved January 8, 2026, from [Link]
-
SpectraBase. (n.d.). (1RS,2RS)-1-HYDROXY-2-METHYL-1-PHENYLPENTAN-3-ONE. Retrieved January 8, 2026, from [Link]
- Stoyanov, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3298.
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 8, 2026, from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.
- Gupta, S., et al. (2012). 3-HYDROXY-2-(SUBSTITUTED PHENYL)-4H-CHROMEN-4-ONE DERIVATIVES- SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL SCREENING.
- Gutzov, S., et al. (2015). Synthesis, Crystal Structure and Physico-chemical Properties of 3,3'-[(4-hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one). Journal of Solution Chemistry, 44(3-4), 621-636.
- Fischer, N., & Karaghiosoff, K. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
-
PubChem. (n.d.). 1-Hydroxy-5-phenyl-3-pentanone. Retrieved January 8, 2026, from [Link]
Sources
- 1. 4-Hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 12591617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hydroxy-4-phenylpentan-2-one | C11H14O2 | CID 46916078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 71358444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to the Biological Activity of 5-Hydroxy-5-phenylpentan-2-one and its Analogs
This guide provides a comprehensive analysis of the potential biological activities of 5-Hydroxy-5-phenylpentan-2-one, a β-hydroxy ketone, by drawing comparisons with structurally analogous compounds. While direct experimental data on 5-Hydroxy-5-phenylpentan-2-one is limited in publicly available literature, its chemical structure strongly suggests potential for anticonvulsant and histone deacetylase (HDAC) inhibitory activities. This guide will explore these potential activities by examining the established biological profiles of related molecules and will provide detailed experimental protocols for researchers to validate these hypotheses.
Introduction: The Therapeutic Potential of β-Hydroxy Ketones
β-Hydroxy ketones are a class of organic compounds characterized by a ketone functional group and a hydroxyl group on the β-carbon. This structural motif is found in various biologically active molecules, including natural products and synthetic compounds. A significant body of research has highlighted the therapeutic potential of this class, particularly in the fields of neurology and oncology. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O) in close proximity allows for specific interactions with biological targets, such as enzymes and receptors.
5-Hydroxy-5-phenylpentan-2-one (Figure 1) is a simple aromatic β-hydroxy ketone. Its structure is analogous to several compounds with known biological activities, which provides a strong basis for predicting its pharmacological profile. This guide will focus on two primary potential activities: anticonvulsant effects and HDAC inhibition.
Comparative Analysis of Biological Activities
To elucidate the potential biological activities of 5-Hydroxy-5-phenylpentan-2-one, we will compare it with three classes of analogous compounds for which experimental data are available:
-
Anticonvulsant Aromatic Ketones: Compounds that share the core aromatic ketone structure and have been evaluated for their ability to prevent seizures.
-
β-Hydroxy Ketone HDAC Inhibitors: Molecules containing the β-hydroxy ketone moiety that have been shown to inhibit histone deacetylases.
-
Raspberry Ketone and its Analogs: Structurally similar natural products with a range of reported biological effects.
Anticonvulsant Activity: A Plausible Therapeutic Avenue
The structural similarity of 5-Hydroxy-5-phenylpentan-2-one to known anticonvulsants, particularly those effective in the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models, suggests it may possess similar properties. These models are well-established for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively[1][2].
Dehydrozingerone , a vanillyl ketone found in ginger, has demonstrated dose-dependent anticonvulsant activity in the MES model[3][4]. This suggests that the aromatic ketone scaffold can confer neuroprotective effects. Furthermore, studies on β-hydroxyketo esters have also indicated anticonvulsant properties[1][5].
Table 1: Comparison of Anticonvulsant Activity of Analogous Compounds
| Compound | Structure | Animal Model | Route of Administration | Effective Dose (ED50) or % Protection | Reference |
| Dehydrozingerone | Rat | Intraperitoneal | 80% protection at 100 mg/kg | [3][4] | |
| Acetone | Mouse | Intraperitoneal | ED50 = 26.3 mmol/kg (4-AP model) | [6] | |
| β-Hydroxybutyrate | Various | Various | Varies with model | [7] |
The proposed mechanism for the anticonvulsant activity of ketone bodies, including β-hydroxybutyrate, involves multiple pathways, such as enhancement of GABAergic inhibition, modulation of ATP-sensitive potassium channels, and reduction of oxidative stress[7]. It is plausible that 5-Hydroxy-5-phenylpentan-2-one could act through similar mechanisms.
Histone Deacetylase (HDAC) Inhibition: An Epigenetic Regulatory Role
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for the treatment of cancer and neurodegenerative diseases[8][9]. Several classes of HDAC inhibitors have been identified, including those containing a zinc-binding group. The β-hydroxy ketone moiety can act as a zinc-binding group, suggesting that 5-Hydroxy-5-phenylpentan-2-one could function as an HDAC inhibitor[10][11].
The ketone body β-hydroxybutyrate (BHB) has been identified as an endogenous inhibitor of class I HDACs[12]. This activity is believed to contribute to its neuroprotective effects[13][14]. The structural similarity of 5-Hydroxy-5-phenylpentan-2-one to BHB, with the addition of a phenyl group, suggests it could also interact with the active site of HDAC enzymes.
Table 2: Comparison of HDAC Inhibitory Activity of Analogous Compounds
| Compound | Structure | Target HDAC Class | In Vitro Assay | IC50 | Reference |
| β-Hydroxybutyrate | Class I | Recombinant HDACs | 2.4–5.3 mM | [12] | |
| Acyclic Alkyl Ketones | (General Structure) | Class I (selective for HDAC1, 2, 3) | Cellular Assays | Varies | [8] |
The phenyl group in 5-Hydroxy-5-phenylpentan-2-one could potentially enhance its binding affinity and selectivity for specific HDAC isoforms compared to the smaller alkyl group in BHB.
Raspberry Ketone: A Structurally Related Natural Product
Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) is a natural phenolic compound structurally similar to 5-Hydroxy-5-phenylpentan-2-one. It is widely used in the food and cosmetic industries and has been investigated for various biological activities, including anti-obesity, hepatoprotective, and anti-inflammatory effects[15][16][17]. While not directly demonstrating anticonvulsant or potent HDAC inhibitory activity, its diverse pharmacological profile highlights the potential for aromatic ketones to interact with multiple biological targets. The primary mechanism of action for raspberry ketone is believed to be the activation of peroxisome proliferator-activated receptor-α (PPAR-α)[18][19].
Experimental Protocols
To validate the hypothesized biological activities of 5-Hydroxy-5-phenylpentan-2-one, the following detailed experimental protocols are provided.
In Vivo Anticonvulsant Screening
1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures[8][20].
-
Animals: Male ICR mice (20-25 g).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound (5-Hydroxy-5-phenylpentan-2-one, dissolved in a suitable vehicle) or vehicle control via intraperitoneal (i.p.) injection. A range of doses should be tested to determine the ED50.
-
At the time of peak effect (predetermined in pilot studies, typically 30-60 minutes post-injection), apply a drop of topical anesthetic to the corneas of the mouse.
-
Deliver an electrical stimulus (50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
-
Data Analysis: Calculate the ED50 value, the dose at which 50% of the animals are protected from the tonic hindlimb extension.
2. Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify compounds that raise the seizure threshold, predictive of efficacy against absence seizures[21][22][23][24].
-
Animals: Male ICR mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle control i.p.
-
At the time of peak effect, administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in control animals (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds).
-
Record the latency to the first clonic seizure and the percentage of animals protected from seizures.
-
-
Data Analysis: Determine the dose that protects 50% of the animals from clonic seizures (ED50).
In Vitro HDAC Inhibition Assay
A fluorescence-based assay can be used to screen for HDAC inhibitory activity[12][25][26][27][28].
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease, such as trypsin, and a known HDAC inhibitor like Trichostatin A as a positive control).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
In the wells of the microplate, add the assay buffer, the test compound (at various concentrations), and the recombinant HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, the concentration at which 50% of the HDAC activity is inhibited.
Sources
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization reactions leading to beta-hydroxyketo esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant activity of acetone, the major ketone body in the ketogenic diet, is not dependent on its metabolites acetol, 1,2-propanediol, methylglyoxal, or pyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketone Bodies as Anti-Seizure Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. From natural products to small molecule ketone histone deacetylase inhibitors: development of new class specific agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxyl Ketone-Based Histone Deacetylase Inhibitors To Gain Insight into Class I HDAC Selectivity versus That of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. community.gethealthspan.com [community.gethealthspan.com]
- 15. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. selleckchem.com [selleckchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 22. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 23. archepilepsy.org [archepilepsy.org]
- 24. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. caymanchem.com [caymanchem.com]
- 27. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. epigentek.com [epigentek.com]
A Comparative Analysis of Synthetic Pathways to 5-Hydroxy-5-phenylpentan-2-one: A Guide for the Research Scientist
Introduction
5-Hydroxy-5-phenylpentan-2-one is a valuable ketone-alcohol bifunctional molecule that serves as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a terminal methyl ketone and a tertiary benzylic alcohol, presents both opportunities and challenges for synthetic chemists. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as starting material availability, desired yield, scalability, and stereochemical control. This guide provides a comparative analysis of several key synthetic strategies for the preparation of 5-Hydroxy-5-phenylpentan-2-one, offering insights into the underlying chemical principles and providing experimental context to aid researchers in their synthetic planning.
Retrosynthetic Analysis
A retrosynthetic analysis of 5-Hydroxy-5-phenylpentan-2-one reveals several potential bond disconnections, suggesting a variety of forward synthetic approaches. The primary disconnections are at the C4-C5 bond, the C5-phenyl bond, and the C2-C3 bond, leading to strategies based on nucleophilic additions to carbonyls, aromatic electrophilic substitutions, and enolate chemistry.
Caption: Retrosynthetic analysis of 5-Hydroxy-5-phenylpentan-2-one.
Synthetic Route 1: Friedel-Crafts Alkylation of Benzene with γ-Valerolactone
This approach represents a direct and atom-economical pathway to the target molecule by forming the C5-phenyl bond through an electrophilic aromatic substitution.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts alkylation of benzene with γ-valerolactone is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The reaction is initiated by the coordination of the Lewis acid to the lactone carbonyl oxygen, which facilitates the opening of the lactone ring to generate a resonance-stabilized acylium ion intermediate. This electrophilic species is then attacked by the nucleophilic π-system of the benzene ring. A subsequent proton abstraction restores the aromaticity of the ring, and upon aqueous workup, the desired 5-hydroxy-5-phenylpentan-2-one is obtained.[1]
The choice of a potent Lewis acid like AlCl₃ is crucial to drive the reaction, as lactones are generally less reactive than acyl halides in Friedel-Crafts reactions. The solvent can also play a significant role, with less coordinating solvents often favoring the reaction.
Caption: Friedel-Crafts Alkylation of Benzene with γ-Valerolactone.
Experimental Protocol (Representative)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent such as nitrobenzene or 1,2-dichloroethane.
-
Reagent Addition: The flask is cooled in an ice bath, and a solution of γ-valerolactone (1 equivalent) in the chosen solvent is added dropwise from the dropping funnel.
-
Benzene Addition: Subsequently, dry benzene (a large excess may be used, serving as both reactant and solvent) is added dropwise at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation.
Performance and Considerations
| Parameter | Observation |
| Yield | Moderate to good yields can be anticipated, though optimization is likely required. |
| Purity | Purification by chromatography or distillation is generally necessary. |
| Scalability | Scalable, but the exothermic nature of the reaction requires careful temperature control. |
| Safety | Aluminum chloride is corrosive and reacts violently with water. The reaction generates HCl gas. |
Advantages: This method is conceptually straightforward and utilizes readily available starting materials.
Disadvantages: The use of stoichiometric amounts of a strong Lewis acid can lead to waste generation. The reaction may suffer from side reactions such as polyalkylation or rearrangement, although the use of a lactone can mitigate some of these issues.
Synthetic Route 2: Grignard Reaction of Phenylmagnesium Halide with γ-Valerolactone
This classic organometallic approach involves the nucleophilic addition of a phenyl group to the electrophilic carbonyl carbon of γ-valerolactone.
Reaction Mechanism and Scientific Rationale
The Grignard reaction is a powerful tool for carbon-carbon bond formation. In this synthesis, phenylmagnesium bromide (or a similar organometallic reagent) acts as a potent nucleophile, attacking the carbonyl carbon of γ-valerolactone. This initial addition leads to the opening of the lactone ring, forming a magnesium alkoxide intermediate. Crucially, a second equivalent of the Grignard reagent can then add to the newly formed ketone, leading to a di-addition product. To favor the desired mono-addition product, careful control of stoichiometry and reaction temperature is essential. A subsequent acidic workup protonates the alkoxide to yield the final 5-hydroxy-5-phenylpentan-2-one.[2]
Caption: Grignard Reaction of Phenylmagnesium Bromide with γ-Valerolactone.
Experimental Protocol (Representative)
Based on general procedures for Grignard reactions with lactones, the following protocol can be outlined:
-
Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of bromobenzene in the same anhydrous solvent is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Reaction with Lactone: The freshly prepared or commercial Grignard reagent is cooled in an ice-salt bath. A solution of γ-valerolactone (1 equivalent) in anhydrous THF is added dropwise at a rate that maintains a low reaction temperature (e.g., -10 to 0 °C) to minimize di-addition.
-
Reaction Monitoring: The reaction is stirred at low temperature for a specified period, and the progress is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous ammonium chloride solution. The mixture is then acidified with a dilute acid (e.g., 1 M HCl) to dissolve the magnesium salts.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Performance and Considerations
| Parameter | Observation |
| Yield | Can be high, but is sensitive to reaction conditions and the prevention of di-addition. |
| Purity | Byproducts from di-addition and side reactions of the Grignard reagent may be present. |
| Scalability | Readily scalable with appropriate cooling and inert atmosphere techniques. |
| Safety | Grignard reagents are highly reactive and pyrophoric. Anhydrous conditions are critical. |
Advantages: This is a versatile and widely applicable method for C-C bond formation.
Disadvantages: Requires strict anhydrous conditions. The high reactivity of the Grignard reagent can lead to side reactions and the potential for over-addition to form a tertiary alcohol.
Comparative Summary
| Synthetic Route | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Alkylation | Benzene, γ-Valerolactone, AlCl₃ | Atom-economical, uses readily available starting materials. | Requires a strong Lewis acid, potential for side reactions, generation of acidic waste. |
| Grignard Reaction | Phenylmagnesium Bromide, γ-Valerolactone | High-yielding, versatile for C-C bond formation. | Requires strict anhydrous conditions, risk of di-addition, pyrophoric reagents. |
Conclusion
Both the Friedel-Crafts alkylation and the Grignard reaction represent viable synthetic pathways to 5-Hydroxy-5-phenylpentan-2-one. The choice between these routes will depend on the specific requirements of the synthesis. The Friedel-Crafts approach is attractive for its directness, while the Grignard reaction offers the potential for higher yields under carefully controlled conditions. Further optimization of either of these routes could lead to an efficient and scalable synthesis of this valuable keto-alcohol. It is recommended that researchers carefully evaluate the safety and handling requirements associated with each method before proceeding.
References
-
Khalaf, A. A.; Roberts, R. M. The Mechanism of Friedel–Crafts Alkylations by Lactones. J. Chem. Soc. D Chem. Commun.1969 , (19), 1133-1134. [Link]
-
Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2010 . [Link]
Sources
A Researcher's Guide to the Spectroscopic Nuances of β-Hydroxy Ketone Diastereomers
For researchers in organic synthesis and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity and therapeutic efficacy. The aldol reaction, a cornerstone of carbon-carbon bond formation, frequently yields β-hydroxy ketones with two new stereocenters, leading to the formation of syn and anti diastereomers. Distinguishing between these isomers is paramount, and spectroscopic techniques offer a powerful, non-destructive means to achieve this. This guide provides an in-depth comparison of the spectroscopic signatures of syn and anti β-hydroxy ketones, grounded in experimental data and mechanistic rationale, to empower researchers in their stereochemical assignments.
The Decisive Role of Conformation in Spectroscopic Distinction
The key to differentiating syn and anti diastereomers lies in their preferred solution-state conformations, which are largely governed by intramolecular hydrogen bonding between the hydroxyl proton and the ketone's carbonyl oxygen. This interaction creates a six-membered ring-like structure, and the relative orientations of the substituents on the α and β carbons in this conformation directly influence the spectroscopic parameters we observe.
In the anti diastereomer, the alkyl groups (R¹ and R²) can both occupy pseudo-equatorial positions in the chair-like conformation, leading to a relatively stable, hydrogen-bonded state. Conversely, the syn diastereomer experiences greater steric strain in a similar hydrogen-bonded conformation, as one of the substituents is forced into a pseudo-axial orientation. This fundamental conformational difference is the root of the distinct spectroscopic signatures discussed below.
Caption: Conformational differences between syn and anti β-hydroxy ketones.
¹H NMR Spectroscopy: The Gold Standard for Diastereomer Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for assigning the relative stereochemistry of β-hydroxy ketones. The key diagnostic parameter is the vicinal coupling constant, ³JHα,Hβ, between the protons on the α and β carbons.
The magnitude of this coupling constant is dictated by the dihedral angle between the two C-H bonds, as described by the Karplus equation. Due to the conformational differences mentioned earlier, the dihedral angle between Hα and Hβ in the more stable, hydrogen-bonded conformation of the anti diastereomer is typically close to 180°, resulting in a larger coupling constant. In contrast, the corresponding dihedral angle in the syn isomer is around 60°, leading to a smaller coupling constant.
Table 1: Comparative ¹H NMR Data for Syn and Anti β-Hydroxy Ketones
| Parameter | Syn Diastereomer | Anti Diastereomer | Rationale |
| ³JHα,Hβ | Typically 2-5 Hz | Typically 6-10 Hz | Reflects the different dihedral angles in the preferred hydrogen-bonded conformations. |
| δ(Hα) | Often slightly downfield | Often slightly upfield | The relative chemical shifts can vary depending on the specific substituents and solvent. |
| δ(Hβ) | Often slightly upfield | Often slightly downfield | Anisotropic effects from the carbonyl group and substituents play a role. |
¹³C NMR Spectroscopy: Subtle but Consistent Differences
While less dramatic than in ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy also reveals subtle but consistent differences between syn and anti diastereomers. These differences arise from the varying steric environments of the carbon atoms in the two isomers. The γ-gauche effect is a key principle here; a substituent in a gauche position relative to a carbon atom will cause an upfield (shielding) shift of that carbon's resonance.
In the syn isomer, the steric compression due to the pseudo-axial substituent can lead to a slight shielding of the α and β carbons compared to the less sterically hindered anti isomer.
Table 2: Comparative ¹³C NMR Data for Syn and Anti β-Hydroxy Ketones
| Carbon Atom | Syn Diastereomer (δ, ppm) | Anti Diastereomer (δ, ppm) | Rationale |
| Cα | Generally slightly upfield | Generally slightly downfield | Increased steric shielding in the syn isomer due to the γ-gauche effect. |
| Cβ | Generally slightly upfield | Generally slightly downfield | Similar steric effects as on Cα. |
| Carbonyl (C=O) | Minimal, inconsistent shifts | Minimal, inconsistent shifts | The carbonyl carbon is less sensitive to the stereochemistry at the α and β positions. |
Note: The exact chemical shifts are highly dependent on the specific molecular structure and solvent.
Infrared (IR) Spectroscopy: Probing the Intramolecular Hydrogen Bond
Infrared (IR) spectroscopy provides valuable information about the strength and nature of the intramolecular hydrogen bond, which, as established, differs between the two diastereomers. The key spectral regions to examine are the O-H and C=O stretching frequencies.
A stronger hydrogen bond leads to a greater weakening of the O-H bond, resulting in a lower stretching frequency (a redshift). Conversely, the C=O bond is also slightly weakened by the hydrogen bond, causing a redshift in its stretching frequency as well. Since the anti isomer can more readily adopt a conformation that allows for a stronger intramolecular hydrogen bond, we can expect to see more pronounced shifts in its IR spectrum compared to the syn isomer.
Table 3: Comparative IR Spectral Data for Syn and Anti β-Hydroxy Ketones
| Vibrational Mode | Syn Diastereomer (cm⁻¹) | Anti Diastereomer (cm⁻¹) | Rationale |
| O-H Stretch | ~3500-3450 (weaker H-bond) | ~3450-3400 (stronger H-bond) | The less sterically hindered conformation of the anti isomer allows for a stronger intramolecular hydrogen bond. |
| C=O Stretch | ~1710-1700 | ~1705-1695 | The stronger hydrogen bond in the anti isomer slightly weakens the C=O bond, lowering its stretching frequency. |
Note: These are approximate ranges and can be influenced by solvent and concentration. It is crucial to acquire spectra under identical conditions for a valid comparison.
Experimental Protocol: Synthesis and Analysis of a β-Hydroxy Ketone
The following is a representative protocol for a base-catalyzed aldol addition that can yield a mixture of syn and anti diastereomers, providing a practical example for spectroscopic analysis.
Reaction: Aldol addition of propiophenone to benzaldehyde
Materials:
-
Benzaldehyde (1.0 eq)
-
Propiophenone (1.2 eq)
-
Sodium hydroxide (NaOH, 0.2 eq)
-
Ethanol (solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chloroform (CHCl₃) for IR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde in ethanol at room temperature.
-
Addition of Ketone: Add propiophenone to the solution and stir for 5 minutes.
-
Initiation of Reaction: Add a freshly prepared aqueous solution of NaOH dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the syn and anti diastereomers.
Caption: Workflow for the synthesis and analysis of β-hydroxy ketone diastereomers.
Spectroscopic Analysis of the Purified Diastereomers:
-
¹H NMR: Dissolve each purified diastereomer in CDCl₃ and acquire the ¹H NMR spectrum. Determine the coupling constant ³JHα,Hβ for each isomer. The isomer with the larger coupling constant is assigned as the anti diastereomer, and the one with the smaller coupling constant is the syn diastereomer.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectra for each isomer in CDCl₃. Compare the chemical shifts of the α and β carbons to support the stereochemical assignment.
-
IR: Acquire the IR spectra of each diastereomer as a thin film or in a suitable solvent (e.g., CHCl₃). Compare the positions of the O-H and C=O stretching bands to corroborate the assignments based on the strength of the intramolecular hydrogen bonding.
Conclusion
The stereochemical assignment of syn and anti β-hydroxy ketones is a critical task in organic synthesis. By leveraging the subtle yet significant differences in their conformational preferences, researchers can confidently distinguish between these diastereomers using a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides the foundational knowledge and practical insights necessary to interpret these spectroscopic data with a high degree of certainty, ultimately contributing to the successful advancement of chemical research and development.
References
-
Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111–212. [Link]
-
Evans, D. A.; Nelson, J. V.; Taber, T. R. Stereoselective Aldol Condensations. Top. Stereochem.1982 , 13, 1–115. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Hoffmann, R. W. Diastereogenic Carbonyl Addition Reactions. Angew. Chem. Int. Ed. Engl.1987 , 26, 489–503. [Link]
A Comparative Guide to the Validation of Enantiomeric Excess for 5-Hydroxy-5-phenylpentan-2-one
For researchers, scientists, and professionals in the field of drug development and asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a cornerstone of robust chemical analysis. The stereochemical purity of a chiral molecule, such as 5-Hydroxy-5-phenylpentan-2-one, is not merely a quality metric but a critical determinant of its pharmacological activity, efficacy, and safety profile. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of 5-Hydroxy-5-phenylpentan-2-one: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The causality behind our experimental choices and the inherent self-validating nature of each described protocol are emphasized to provide a framework of expertise, authoritativeness, and trustworthiness.
The Criticality of Enantiomeric Excess in Chiral Molecules
5-Hydroxy-5-phenylpentan-2-one possesses a stereocenter at the carbon bearing the hydroxyl group, giving rise to two enantiomers. In drug development, these enantiomers can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of the enantiomeric purity of chiral drug candidates.[1][2] This underscores the necessity for reliable and accurate analytical methods to quantify the enantiomeric excess.
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical technique for determining the enantiomeric excess of 5-Hydroxy-5-phenylpentan-2-one is contingent on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific stage of research or development.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3] | Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.[4] | Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinguishable signals in the NMR spectrum.[5] |
| Sample Throughput | Moderate to High | High | High |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Low to Moderate |
| Resolution | Excellent | Excellent | Moderate |
| Sample Preparation | Minimal (dissolution in mobile phase) | May require derivatization for non-volatile analytes. | Simple mixing with a chiral solvating agent or derivatization. |
| Non-destructive | Yes | Yes | Yes |
| Instrumentation | Widely available | Widely available | Widely available |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[3] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP result in different retention times, allowing for their separation and quantification.[6]
Causality of Method Design
For a molecule like 5-Hydroxy-5-phenylpentan-2-one, which contains both a hydroxyl and a ketone functional group, polysaccharide-based CSPs are often the first choice for method development. These phases, typically derived from cellulose or amylose, offer a broad range of enantioselectivity for various classes of compounds, including alcohols and ketones.[7] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Experimental Workflow: Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol: Chiral HPLC Method Development
Objective: To develop a robust chiral HPLC method for the separation of the enantiomers of 5-Hydroxy-5-phenylpentan-2-one.
Materials:
-
5-Hydroxy-5-phenylpentan-2-one sample
-
HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Chiral stationary phase columns (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H)
-
HPLC system with UV detector
Procedure:
-
Column Screening:
-
Prepare a stock solution of 5-Hydroxy-5-phenylpentan-2-one (1 mg/mL) in a 1:1 mixture of n-Hexane and IPA.
-
Screen both Chiralpak AD-H and Chiralcel OD-H columns.
-
Start with a mobile phase of 90:10 (v/v) n-Hexane:IPA at a flow rate of 1.0 mL/min.
-
Monitor the separation at 254 nm.
-
-
Method Optimization:
-
Based on the initial screening, select the column that shows better separation or at least partial resolution.
-
Optimize the mobile phase composition by varying the ratio of n-Hexane to the alcohol modifier (IPA or EtOH). A lower percentage of the alcohol modifier generally increases retention and may improve resolution.
-
Evaluate the effect of the alcohol modifier. Sometimes, switching from IPA to EtOH can significantly alter the selectivity.
-
Adjust the flow rate to optimize the balance between resolution and analysis time. Lower flow rates can sometimes improve resolution.[8]
-
-
Method Validation (as per ICH Q2(R2) guidelines): [9]
-
Specificity: Demonstrate that the method is able to resolve the two enantiomers from each other and from any impurities.
-
Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.
-
Accuracy: Determine the closeness of the measured ee to the true value by analyzing samples with known enantiomeric compositions.
-
Precision: Assess the repeatability and intermediate precision of the ee measurements.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified.
-
II. Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[4] For 5-Hydroxy-5-phenylpentan-2-one, direct analysis might be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to enhance volatility and improve chromatographic performance.
Causality of Method Design
The presence of a hydroxyl group in 5-Hydroxy-5-phenylpentan-2-one makes it a candidate for derivatization. Silylation or acylation are common derivatization techniques that replace the active hydrogen of the hydroxyl group, thereby reducing polarity and increasing volatility.[10] The choice of a chiral stationary phase is critical. Cyclodextrin-based CSPs are widely used in chiral GC and are effective for separating a broad range of enantiomers, including those of derivatized alcohols and ketones.[9]
Experimental Workflow: Chiral GC
Caption: Workflow for Chiral GC Analysis.
Detailed Protocol: Chiral GC with Derivatization
Objective: To determine the enantiomeric excess of 5-Hydroxy-5-phenylpentan-2-one by chiral GC after derivatization.
Materials:
-
5-Hydroxy-5-phenylpentan-2-one sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Chiral GC column (e.g., a cyclodextrin-based column like Astec CHIRALDEX® G-TA)
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of 5-Hydroxy-5-phenylpentan-2-one in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before injection.
-
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Column: Astec CHIRALDEX® G-TA (or similar cyclodextrin-based column), 30 m x 0.25 mm ID, 0.12 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min, and hold for 5 min.
-
Detector Temperature (FID): 280 °C
-
-
Method Validation:
-
Similar validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOQ) should be assessed for the GC method.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[5] The principle relies on converting the pair of enantiomers into a pair of diastereomers by using a chiral auxiliary. These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Causality of Method Design
For 5-Hydroxy-5-phenylpentan-2-one, the hydroxyl group is the primary site for interaction with a chiral auxiliary.
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte. The differential interactions lead to separate signals for the enantiomers in the NMR spectrum. For alcohols, chiral auxiliaries containing hydrogen bond donors and acceptors are effective.
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. A classic example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with alcohols to form diastereomeric esters.[6] The presence of the trifluoromethyl group allows for analysis in both ¹H and ¹⁹F NMR spectra.
Experimental Workflow: NMR with a Chiral Auxiliary
Caption: Workflow for NMR Analysis with a Chiral Auxiliary.
Detailed Protocol: NMR using Mosher's Acid Derivatization
Objective: To determine the enantiomeric excess of 5-Hydroxy-5-phenylpentan-2-one by ¹H NMR after derivatization with Mosher's acid chloride.
Materials:
-
5-Hydroxy-5-phenylpentan-2-one sample (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine
-
NMR tube
Procedure:
-
Derivatization:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of 5-Hydroxy-5-phenylpentan-2-one in 0.5 mL of anhydrous CDCl₃.
-
Add a small drop (approx. 5-10 µL) of anhydrous pyridine.
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix. Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the reaction mixture.
-
Identify a proton signal that is well-resolved for the two diastereomeric Mosher's esters. Protons close to the stereocenter, such as the methine proton or the methylene protons adjacent to the ester, are good candidates.
-
Carefully integrate the signals corresponding to each diastereomer.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = |(Integral₁ - Integral₂)| / (Integral₁ + Integral₂) * 100
-
Conclusion and Recommendations
The choice of method for validating the enantiomeric excess of 5-Hydroxy-5-phenylpentan-2-one should be guided by the specific requirements of the analysis.
-
Chiral HPLC is a robust and widely applicable technique that often serves as the gold standard due to its high resolution and reliability. It is particularly well-suited for quality control and release testing where high accuracy and precision are paramount.
-
Chiral GC offers excellent sensitivity and high throughput, making it a valuable tool for reaction monitoring and screening, especially when dealing with small sample sizes. However, the potential need for derivatization adds an extra step to the workflow.
-
NMR Spectroscopy provides a rapid and straightforward method for ee determination without the need for chromatographic separation. It is an excellent choice for quick checks of enantiomeric purity and for high-throughput screening of reaction outcomes. While its sensitivity is lower than chromatographic methods, the wealth of structural information it provides can be invaluable.
For a comprehensive validation package, it is often beneficial to use orthogonal methods. For instance, an initial ee determination by NMR can be confirmed by a validated chiral HPLC or GC method. This multi-faceted approach provides the highest level of confidence in the stereochemical purity of 5-Hydroxy-5-phenylpentan-2-one, ensuring the integrity of research findings and the safety and efficacy of potential pharmaceutical products.
References
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
Dale, J. A.; Dull, D. L.; Mosher, H. S. α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. J. Org. Chem.1969 , 34 (9), 2543–2549. [Link]
-
Wenzel, T. J.; Wilcox, J. D. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality2003 , 15 (3), 256-270. [Link]
-
Schurig, V. Separation of enantiomers by gas chromatography. J. Chromatogr. A2001 , 906 (1-2), 275-299. [Link]
-
Aboul-Enein, H. Y.; Ali, I. Chiral Separations by Liquid Chromatography and Related Technologies; Marcel Dekker: New York, 2003. [Link]
-
Blau, K.; Halket, J. M. Handbook of Derivatives for Chromatography; John Wiley & Sons: Chichester, 1993. [Link]
-
Seco, J. M.; Quiñoá, E.; Riguera, R. The assignment of absolute configuration by NMR. Chem. Rev.2004 , 104 (1), 17-118. [Link]
-
Okamoto, Y.; Yashima, E. Polysaccharide derivatives for chromatographic separation of enantiomers. Angew. Chem. Int. Ed.1998 , 37 (8), 1020-1043. [Link]
-
ICH. M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2022. [Link]
-
Pirkle, W. H.; Welch, C. J.; Lamm, B. Design, synthesis, and evaluation of a new class of chiral stationary phases for the liquid chromatographic separation of enantiomers. J. Org. Chem.1992 , 57 (13), 3854–3860. [Link]
-
Armstrong, D. W.; DeMond, W. Cyclodextrin bonded phases for the liquid chromatographic separation of enantiomers. J. Chromatogr. Sci.1984 , 22 (9), 411-415. [Link]
-
Wenzel, T. J. A review of chiral reagents for the determination of enantiomeric excess and absolute configuration using nuclear magnetic resonance spectroscopy. Concepts Magn. Reson.2001 , 13 (5), 295-321. [Link]
-
Parker, D. NMR determination of enantiomeric purity. Chem. Rev.1991 , 91 (7), 1441–1457. [Link]
-
Knapp, D. R. Handbook of analytical derivatization reactions. John Wiley & Sons, 1979. [Link]
-
ICH. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency; 2022. [Link]
-
ICH. ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency; 2022. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Armstrong, D. W.; He, L.; Liu, Y.-S. Chiral recognition in gas-phase ion-molecule reactions. Anal. Chem.1999 , 71 (19), 417A-423A. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparison of the reactivity of 5-Hydroxy-5-phenylpentan-2-one with other ketones
A Comparative Analysis of the Reactivity of 5-Hydroxy-5-phenylpentan-2-one
A Guide for Synthetic Chemists and Drug Development Professionals
In the landscape of organic synthesis, the reactivity of ketones is a cornerstone of molecular construction. This guide provides an in-depth comparison of the reactivity of 5-Hydroxy-5-phenylpentan-2-one with other ketones, offering insights for researchers, scientists, and professionals in drug development. By understanding its unique structural features, we can better predict and utilize its chemical behavior.
Structural Features Influencing Reactivity
5-Hydroxy-5-phenylpentan-2-one is a fascinating molecule due to its combination of functional groups. Its reactivity is a composite of these features:
-
The Ketone Carbonyl Group: This is the primary site for nucleophilic attack.
-
A γ-Hydroxyl Group: The presence of a hydroxyl group three carbons away from the carbonyl group opens the door for intramolecular reactions.
-
A Phenyl Group: Attached to the same carbon as the hydroxyl group, the phenyl ring influences the molecule's electronics and sterics.
-
An Aliphatic Chain: The flexible carbon chain allows the molecule to adopt conformations that can facilitate intramolecular interactions.
These elements collectively dictate how 5-Hydroxy-5-phenylpentan-2-one will behave in various chemical environments, setting it apart from simpler aliphatic or aromatic ketones.
Comparative Reactivity in Key Transformations
To understand the unique reactivity of 5-Hydroxy-5-phenylpentan-2-one, we will compare it to two representative ketones: 2-Pentanone (a simple aliphatic ketone) and Acetophenone (a simple aromatic ketone).
| Reaction Type | 5-Hydroxy-5-phenylpentan-2-one | 2-Pentanone (Aliphatic) | Acetophenone (Aromatic) |
| Nucleophilic Addition | Moderately reactive. The phenyl group offers some steric hindrance. | Most reactive due to minimal steric hindrance and no electronic deactivation. | Least reactive. The phenyl ring delocalizes the partial positive charge on the carbonyl carbon through resonance, reducing its electrophilicity.[1][2][3] |
| Reduction (e.g., with NaBH4) | Can undergo intramolecularly directed reduction. The hydroxyl group can coordinate with the reducing agent.[4][5] | Standard reduction to a secondary alcohol. | Slower reduction compared to aliphatic ketones due to resonance stabilization.[6] |
| Enolate Formation | Forms an enolate at the α-carbon. The acidity of the α-protons is comparable to other aliphatic ketones.[7][8][9] | Readily forms an enolate. | Forms an enolate, but the α-protons are slightly less acidic due to the influence of the aromatic ring. |
| Oxidation | The secondary alcohol can be oxidized. The ketone is generally resistant to oxidation except under harsh conditions.[10][11] | Resistant to oxidation except under harsh conditions that cleave C-C bonds.[10][11] | Resistant to oxidation. |
| Intramolecular Cyclization | A key feature. The γ-hydroxyl group can attack the carbonyl carbon to form a cyclic hemiacetal (a five-membered ring), especially under acidic or basic conditions.[12][13][14] | Not possible. | Not possible. |
In-depth Analysis of Key Reactions
In nucleophilic addition reactions, aldehydes are generally more reactive than ketones.[15] Aromatic aldehydes and ketones are less reactive than their aliphatic counterparts.[1][2][3] This is due to both steric and electronic factors. The phenyl group in acetophenone, for instance, reduces the electrophilicity of the carbonyl carbon through resonance.[16] 5-Hydroxy-5-phenylpentan-2-one sits somewhere in the middle. While it has an aliphatic ketone's electronic character, the phenyl group at the γ-position can introduce some steric bulk depending on the molecule's conformation.
The reduction of ketones to alcohols is a fundamental transformation. With a reagent like sodium borohydride (NaBH₄), both 2-pentanone and acetophenone are reduced to their corresponding secondary alcohols. For 5-Hydroxy-5-phenylpentan-2-one, the presence of the hydroxyl group can lead to diastereoselective reductions.[4] The hydroxyl group can coordinate to the boron reagent, directing the hydride delivery to one face of the carbonyl group. This intramolecular direction can lead to a higher degree of stereocontrol compared to the reduction of a simple ketone.
The formation of enolates by deprotonation of an α-hydrogen is central to many carbon-carbon bond-forming reactions.[7][8][9][17] 5-Hydroxy-5-phenylpentan-2-one has two α-carbons with protons that can be removed to form an enolate. The acidity of these protons is expected to be similar to that of 2-pentanone. The resulting enolate can then participate in reactions such as alkylations and aldol condensations.
The most significant difference in the reactivity of 5-Hydroxy-5-phenylpentan-2-one is its propensity for intramolecular cyclization. The γ-hydroxyl group is perfectly positioned to act as an internal nucleophile, attacking the electrophilic carbonyl carbon. This can lead to the formation of a five-membered cyclic hemiacetal.[12][13][14] This equilibrium between the open-chain and cyclic forms is influenced by the solvent and temperature.[13] This intramolecular pathway is not available to simple ketones like 2-pentanone or acetophenone.
Experimental Protocols
To empirically compare the reactivity of these ketones, the following experimental protocols can be employed.
Experiment 1: Comparative Reduction with Sodium Borohydride
Objective: To compare the relative rates of reduction of 5-Hydroxy-5-phenylpentan-2-one, 2-pentanone, and acetophenone.
Methodology:
-
Prepare three separate solutions, each containing one of the ketones (0.1 M) in methanol.
-
Cool the solutions to 0°C in an ice bath.
-
Add an equimolar amount of sodium borohydride to each solution simultaneously.
-
Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench the reactions at various time points with a weak acid.
-
Analyze the product ratios to determine the relative rates of reduction.
Expected Outcome: 2-Pentanone is expected to react the fastest, followed by 5-Hydroxy-5-phenylpentan-2-one, with acetophenone being the slowest.
Workflow for Comparative Reduction:
Caption: Workflow for comparing the reduction rates of different ketones.
Experiment 2: Investigation of Intramolecular Cyclization
Objective: To detect the formation of the cyclic hemiacetal from 5-Hydroxy-5-phenylpentan-2-one.
Methodology:
-
Dissolve 5-Hydroxy-5-phenylpentan-2-one in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Add a catalytic amount of a weak acid (e.g., a drop of deuterated acetic acid).
-
Acquire another ¹H NMR spectrum and look for the appearance of new signals corresponding to the cyclic hemiacetal. The disappearance of the aldehyde proton and the appearance of a new methine proton signal would be indicative of cyclization.
-
Compare this to the NMR spectra of 2-pentanone and acetophenone under the same conditions, where no such changes are expected.
Reaction Pathway for Intramolecular Cyclization:
Caption: Equilibrium between the open-chain and cyclic hemiacetal forms.
Conclusion
5-Hydroxy-5-phenylpentan-2-one exhibits a rich and nuanced reactivity profile that distinguishes it from simple aliphatic and aromatic ketones. While its general reactions at the carbonyl group and α-carbon are predictable, the presence of a γ-hydroxyl group introduces the possibility of intramolecular reactions, most notably the formation of a cyclic hemiacetal. This unique characteristic, along with the electronic and steric influences of the phenyl group, makes it a versatile building block in organic synthesis, offering opportunities for stereocontrolled reactions and the construction of complex molecular architectures. For professionals in drug development, understanding these subtleties is crucial for designing synthetic routes and predicting potential metabolic pathways.
References
- Vertex AI Search. (n.d.). Hydroxyl-directed 1,3 Reductions of Ketones.
- ACS Publications. (n.d.). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry.
- Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?.
- Gauth. (n.d.). arrange in order of increasing reactivity with reasons? aliphatic aldehye aliphatic ketone aromatic aldehyde aromatic ketone.
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
- Allen. (n.d.). Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain..
- Scribd. (n.d.). Reactions of Aldehydes and Ketones: Learning Activity No. 17.
- NIH. (n.d.). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement.
- RSC Publishing. (n.d.). Intramolecular acetalization of 5-hydroxy ketones and enones. A novel transformation of important prostaglandin intermediates under acidic conditions. Journal of the Chemical Society, Perkin Transactions 1.
- OpenOChem Learn. (n.d.). Enols and Enolates.
- Reddit. (2013). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP?. r/chemistry.
- ResearchGate. (n.d.). Diastereoselective reduction of α-hydroxy ketone.
- NIH. (2020). Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.
- Quora. (2017). Which are more reactive, alkyl ketones or aromatic aldehydes?.
- Quora. (2023). Can a ketone be converted into an enolate?.
- YouTube. (2017). Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto?.
- ACS Publications. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega.
- ResearchGate. (n.d.). Ring–Chain Tautomerism of Hydroxyketones.
- University of Calgary. (n.d.). CH 18: ENOLATES:NOTES.
- Khan Academy. (n.d.). Enolate formation from ketones (video).
- SlideShare. (2021). Experimental No. (13) Aldehydes and ketones.
- Wikipedia. (n.d.). Hydroxy ketone.
- YouTube. (2023). Cyclization of Carbohydrates and Anomers.
- Organic Chemistry Portal. (n.d.). Synthesis of γ-hydroxy ketones and aldehydes.
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
- Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation.
- PubChem. (n.d.). 5-Hydroxy-5-phenylpentan-2-one.
- Biomacromolecules. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity.
- Guidechem. (n.d.). 2-Pentanone, 5-hydroxy-5-phenyl- 58193-48-9 wiki.
- YouTube. (2021). Assessing the Reactivity of Aldehydes and Ketones.
- Chemical Synthesis Database. (2025). 5-hydroxy-5-phenyl-2-pentanone.
- PubChem. (n.d.). 5-Hydroxy-5,5-diphenylpentan-2-one.
- YouTube. (2020). Rubottom Oxidation: Discover the Amazing Way to Make Alpha Hydroxy Ketones from Ketones!.
- Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols.
- Chemistry Stack Exchange. (2021). retrosynthesis gamma-hydroxy ketone.
- YouTube. (2023). Preparation of Carboxylic Acids, Part 3: Oxidation of Aldehydes and Ketones.
- SpectraBase. (n.d.). 5-Hydroxy-5-phenylpentan-2-one - Optional[Vapor Phase IR] - Spectrum.
- YouTube. (2018). Aldehydes and Ketones.
Sources
- 1. quora.com [quora.com]
- 2. gauthmath.com [gauthmath.com]
- 3. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. [allen.in]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enols and Enolates | OpenOChem Learn [learn.openochem.org]
- 9. quora.com [quora.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. youtube.com [youtube.com]
- 12. Intramolecular acetalization of 5-hydroxy ketones and enones. A novel transformation of important prostaglandin intermediates under acidic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
A Researcher's Guide to the Structure-Activity Relationship of 5-Hydroxy-5-phenylpentan-2-one Analogs
This guide provides an in-depth comparison of the synthesis and potential biological activities of 5-Hydroxy-5-phenylpentan-2-one and its analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of this class of β-hydroxy ketones, offering insights into their potential as anticancer and antimicrobial agents. By synthesizing information from established synthetic protocols and biological evaluation methods, this guide aims to provide a comprehensive resource for the exploration of these promising compounds.
Introduction: The Therapeutic Potential of β-Hydroxy Ketones
β-Hydroxy ketones are a significant class of organic compounds characterized by the presence of both a hydroxyl and a ketone functional group. This bifunctionality makes them versatile scaffolds in medicinal chemistry, with a wide range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 5-Hydroxy-5-phenylpentan-2-one serves as a key representative of this class, featuring an aromatic phenyl ring that offers a prime location for structural modifications to explore and optimize its therapeutic potential.
The exploration of the structure-activity relationship (SAR) is a cornerstone of drug discovery. By systematically altering the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its therapeutic effects. This guide will focus on the hypothetical SAR of 5-Hydroxy-5-phenylpentan-2-one analogs, drawing parallels from existing literature on similar aromatic ketone derivatives to predict how modifications to the phenyl ring and other parts of the molecule may influence its cytotoxic and antimicrobial properties.
Synthesis of 5-Hydroxy-5-phenylpentan-2-one Analogs via Aldol Condensation
The most common and efficient method for the synthesis of β-hydroxy ketones is the Aldol condensation reaction. This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. For the synthesis of 5-Hydroxy-5-phenylpentan-2-one and its analogs, the enolate of acetone reacts with a substituted benzaldehyde in the presence of a base catalyst.
Caption: General workflow for the synthesis of 5-Aryl-5-hydroxypentan-2-one analogs via Aldol Condensation.
Experimental Protocol: Synthesis of 5-Hydroxy-5-phenylpentan-2-one
This protocol outlines a general procedure for the base-catalyzed aldol condensation of benzaldehyde with acetone. This method can be adapted for the synthesis of various analogs by using appropriately substituted benzaldehydes.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a catalytic amount of sodium hydroxide in a mixture of water and ethanol.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Add a molar excess of acetone to the cooled basic solution.
-
Slowly add benzaldehyde dropwise from a dropping funnel while stirring vigorously. Monitor the temperature to ensure it remains low.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
The crude 5-Hydroxy-5-phenylpentan-2-one can be purified by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
While direct comparative studies on a homologous series of 5-Hydroxy-5-phenylpentan-2-one analogs are limited, we can infer potential SAR trends based on published data for structurally related chalcones and other aromatic ketones.[1][2][3] The primary focus will be on anticancer and antimicrobial activities.
Anticancer Activity
The cytotoxicity of β-hydroxy ketones against cancer cell lines is a promising area of research.[4][5] The SAR can be explored by modifying the phenyl ring with various substituents.
Caption: Predicted Structure-Activity Relationship for anticancer activity of 5-Hydroxy-5-phenylpentan-2-one analogs.
Key Hypothesized SAR Trends for Anticancer Activity:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo groups (-Cl, -F) on the phenyl ring are often associated with enhanced cytotoxic activity in related aromatic ketones.[6][7] This is potentially due to their ability to increase the electrophilicity of the molecule, making it more reactive towards biological nucleophiles within cancer cells.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methoxy (-OCH₃) or methyl (-CH₃) might lead to a decrease in anticancer potency.
-
Position of Substituents: The position of the substituent on the phenyl ring (ortho, meta, or para) is crucial and can significantly impact biological activity due to steric and electronic effects.[3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituent, plays a critical role in its ability to cross cell membranes and reach its intracellular target.
Antimicrobial Activity
Aromatic ketones and their derivatives have also demonstrated promising antimicrobial properties.[8][9] The SAR for antimicrobial activity may follow similar trends to that of anticancer activity, but with some distinct characteristics.
Key Hypothesized SAR Trends for Antimicrobial Activity:
-
Halogens: The presence of halogen atoms on the aromatic ring is frequently linked to potent antimicrobial activity.[10]
-
Hydroxyl Groups: The position and number of hydroxyl groups can influence the antimicrobial spectrum and potency.
-
Lipophilicity: A balance between hydrophilicity and lipophilicity is often necessary for effective antimicrobial action, allowing the compound to interact with and disrupt microbial cell membranes.[9]
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the biological activities of a series of 5-Hydroxy-5-phenylpentan-2-one analogs. The data is inferred from the general SAR trends discussed above and is intended to serve as a guide for future experimental design. Actual experimental data is required for validation.
| Analog (Substituent on Phenyl Ring) | Predicted Anticancer Activity (IC₅₀ in µM) vs. MCF-7 | Predicted Antimicrobial Activity (MIC in µg/mL) vs. S. aureus |
| H (Parent Compound) | 25 | 64 |
| 4-Cl | 15 | 32 |
| 4-NO₂ | 10 | 16 |
| 4-OCH₃ | 40 | 128 |
| 4-F | 18 | 32 |
| 2,4-diCl | 8 | 16 |
Experimental Protocols for Biological Evaluation
To experimentally validate the predicted SAR, the following standardized assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step MTT Assay Protocol: [1][13][14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-Hydroxy-5-phenylpentan-2-one analogs in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the half-maximal inhibitory concentration (IC₅₀) for each analog.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Step-by-Step Broth Microdilution Protocol: [18]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and evaluation of 5-Hydroxy-5-phenylpentan-2-one analogs. The proposed SAR, based on existing knowledge of related compounds, suggests that modifications to the phenyl ring, particularly the introduction of electron-withdrawing groups, could be a promising strategy for enhancing both anticancer and antimicrobial activities.
The provided experimental protocols for synthesis and biological testing offer a clear path for researchers to validate these hypotheses and to further explore the therapeutic potential of this class of β-hydroxy ketones. Future work should focus on the systematic synthesis of a diverse library of analogs and their comprehensive biological evaluation against a panel of cancer cell lines and microbial strains. Further mechanistic studies will also be crucial to elucidate the mode of action of the most potent compounds, paving the way for their potential development as novel therapeutic agents.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]
-
Synthesis and Cytotoxicity of Chalcones and 5-Deoxyflavonoids - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved from [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (n.d.). Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]
-
[PDF] Cytotoxic activity of deferiprone, maltol and related hydroxyketones against human tumor cell lines. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Novel β hydroxy ketones synthesis, spectroscopic characterization, molecular docking, and anticancer activity studies - DSpace@Biruni. (n.d.). Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH. (2022, August 2). Retrieved from [Link]
-
Antimicrobial Study of Some Aromatic Halogenohydroxy Aldehydes and Ketones. (2025, August 5). Retrieved from [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC - NIH. (2016, November 8). Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION - TSI Journals. (2012, September 9). Retrieved from [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils - CORE. (n.d.). Retrieved from [Link]
-
Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents - NIH. (2023, September 12). Retrieved from [Link]
-
HETEROCYCLES, VoI. 51. No. 5, 1999 HIGHLY ENANTIOSELECTIVE SYNTHESIS OF 3-HYDROXY-2. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity - Scholars Research Library. (n.d.). Retrieved from [Link]
-
Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism - PubMed. (2022, August 19). Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Derivatives of α,β‐Unsaturated Ketones Based on Oleanolic Acid. (n.d.). Retrieved from [Link]
-
Structure–Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism - ResearchGate. (n.d.). Retrieved from [Link]
-
Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones - NIH. (n.d.). Retrieved from [Link]
-
Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). Retrieved from [Link]
-
Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones - ResearchGate. (2022, June 14). Retrieved from [Link]
- WO2017194590A1 - Process for the manufacture of hydroxy-substituted aromatic compounds - Google Patents. (n.d.).
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed. (2023, October 23). Retrieved from [Link]
-
Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC - NIH. (n.d.). Retrieved from [Link]
-
The para-substituted phenyl ring and its saturated bioisosteres a The... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. cerritos.edu [cerritos.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. scribd.com [scribd.com]
- 16. Design, synthesis, and evaluation of chalcone analogues incorporate α,β-Unsaturated ketone functionality as anti-lung cancer agents via evoking ROS to induce pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. community.wvu.edu [community.wvu.edu]
- 18. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Correlating Spectroscopic Data with the Stereochemistry of β-Hydroxy Ketones
In the landscape of synthetic chemistry, particularly in the realms of natural product synthesis and pharmaceutical development, the aldol reaction stands as a cornerstone for carbon-carbon bond formation.[1][2][3] This reaction elegantly constructs β-hydroxy ketones, molecular scaffolds laden with functionality and stereochemical complexity. The precise control and subsequent verification of the relative stereochemistry at the newly formed chiral centers are paramount, as even subtle changes can drastically alter biological activity. This guide provides an in-depth comparison of spectroscopic methods used to differentiate between the syn and anti diastereomers of β-hydroxy ketones, grounded in mechanistic principles and supported by experimental data.
The Stereochemical Challenge: Syn vs. Anti Diastereomers
The reaction of an enolate with an aldehyde generates two new stereocenters. The relative orientation of the substituents on these centers defines the product as either syn or anti. The stereochemical outcome is dictated by the geometry of the enolate (E or Z) and the nature of the cation, often rationalized through Zimmerman-Traxler transition state models.[4][5] Verifying the outcome of these highly controlled reactions requires robust analytical techniques capable of unambiguously distinguishing between these diastereomers.
Let's visualize the core structures we aim to differentiate:
Caption: General structures of syn and anti β-hydroxy ketones.
¹H NMR Spectroscopy: The Primary Tool for Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and commonly used technique for this stereochemical assignment.[6][7] The key lies in analyzing the coupling constants (J-values) between the protons on the α and β carbons (Hα and Hβ).
The Karplus Relationship: From Coupling Constant to Dihedral Angle
The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[8][9][10]
-
Large J-values (typically > 8 Hz) correspond to dihedral angles near 180° (anti-periplanar).
-
Small J-values (typically < 4 Hz) correspond to dihedral angles near 60° (gauche).
In acyclic systems like β-hydroxy ketones, intramolecular hydrogen bonding between the hydroxyl group and the ketone carbonyl can lock the molecule into a preferred six-membered ring-like conformation. This conformational preference is the key to differentiating the diastereomers.
-
Anti Isomer: In the hydrogen-bonded conformation, the Hα and Hβ protons are forced into an anti-periplanar arrangement (φ ≈ 180°), resulting in a large coupling constant (³JHα,Hβ = 8-10 Hz) .
-
Syn Isomer: The same conformational constraint places the Hα and Hβ protons in a gauche relationship (φ ≈ 60°), leading to a small coupling constant (³JHα,Hβ = 2-4 Hz) .
This difference in coupling constants is often the most definitive piece of evidence for stereochemical assignment.[11]
Chemical Shift (δ) Considerations
While coupling constants are primary, chemical shifts can provide corroborating evidence. The protons on the α-carbon (the CH₂ adjacent to the ketone) can also be diagnostic. In many cases, the difference in chemical shifts (Δδ) between the two diastereotopic α-protons is larger for the anti isomer compared to the syn isomer.[6][7]
Advanced NMR: Nuclear Overhauser Effect (NOE)
For complex or ambiguous cases, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable.[12][13][14] A NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.[15] By observing cross-peaks between specific protons, one can confirm the spatial relationships predicted by the syn or anti model. For example, in a syn isomer, a NOE might be observed between the methyl group on Cβ and a proton on Cα, which would be absent in the anti isomer.
Complementary Techniques: ¹³C NMR and IR Spectroscopy
While ¹H NMR is often sufficient, a multi-faceted approach provides the highest degree of confidence.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton.[16][17] While the differences are more subtle than in ¹H NMR, empirical rules have been developed. For aldol adducts, the chemical shifts of the α and β carbons can be diagnostic. Generally, the chemical shifts for Cα and Cβ in syn isomers appear at a slightly different field than those in anti isomers, though this can be highly substrate-dependent.[11] It is most powerful when comparing a pair of synthesized diastereomers directly.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds and is particularly sensitive to hydrogen bonding.[18] The key region of interest is the O-H stretching frequency (~3200-3600 cm⁻¹).
-
Intramolecular Hydrogen Bonding: In a dilute solution (to minimize intermolecular interactions), the presence of a sharp O-H band shifted to a lower frequency (e.g., ~3450-3550 cm⁻¹) is strong evidence for an intramolecular hydrogen bond, which is the basis for the conformational lock discussed earlier.[19][20]
-
Syn vs. Anti Comparison: The strength of the intramolecular hydrogen bond can differ between diastereomers, leading to slight variations in the O-H stretching frequency. The anti isomer often forms a stronger hydrogen bond due to fewer steric clashes in the chair-like conformation, resulting in a shift to a lower wavenumber compared to the syn isomer.[21]
Data Summary: A Comparative Guide
The following table summarizes the expected spectroscopic data for distinguishing syn and anti β-hydroxy ketones.
| Spectroscopic Parameter | syn Diastereomer | anti Diastereomer | Rationale |
| ¹H NMR: ³JHα,Hβ | Small (2-4 Hz) | Large (8-10 Hz) | Gauche vs. anti-periplanar relationship in the H-bonded conformation.[11] |
| ¹H NMR: Δδ (α-protons) | Generally smaller | Generally larger | Different magnetic environments for the diastereotopic α-protons.[6][7] |
| ¹³C NMR: δ (Cα, Cβ) | Varies | Varies | Subtle shifts based on stereoelectronic effects; best used for direct comparison. |
| IR: ν(O-H) (dilute) | ~3500 cm⁻¹ (weaker H-bond) | <3500 cm⁻¹ (stronger H-bond) | Steric factors influence the strength of the intramolecular hydrogen bond.[21] |
Experimental Workflow & Protocol
A robust workflow is critical for reliable stereochemical assignment.
Analytical Workflow Diagram
Caption: Workflow from synthesis to stereochemical assignment.
Protocol: Synthesis and NMR Analysis of a β-Hydroxy Ketone
This protocol outlines a general procedure for a lithium enolate-based aldol reaction and subsequent analysis.
A. Synthesis (Example: Aldol reaction of Acetophenone and Benzaldehyde)
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise. Allow the solution to warm to 0 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Deprotonation: Cool the LDA solution back to -78 °C. Add a solution of acetophenone (1.0 eq) in dry THF dropwise. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Aldol Addition: Add a solution of benzaldehyde (1.0 eq) in dry THF dropwise to the enolate solution at -78 °C. Stir the reaction for 2-3 hours.
-
Quench: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Work-up & Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to separate the diastereomers.
B. ¹H NMR Analysis
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified diastereomer in a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; non-coordinating solvents like CDCl₃ or C₆D₆ are preferred to avoid disruption of the intramolecular hydrogen bond.
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better resolution and accurate coupling constant measurement). Ensure proper shimming to obtain sharp peaks.
-
Data Acquisition: Run a standard 1D proton experiment.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function. Phase and baseline correct the spectrum carefully.
-
Analysis: Identify the signals for Hα and Hβ. Expand the multiplet and use the software's peak-picking tool to measure the distance between the split peaks precisely. This distance, in Hz, is your ³JHα,Hβ coupling constant. A value of ~2-4 Hz indicates syn, while ~8-10 Hz indicates anti.[11]
Conclusion
The determination of stereochemistry in β-hydroxy ketones is a classic problem in organic synthesis that is elegantly solved by modern spectroscopic techniques. While ¹³C NMR and IR spectroscopy offer valuable supporting data, ¹H NMR spectroscopy, through the careful analysis of vicinal coupling constants, remains the gold standard for unambiguous assignment . This reliance on the Karplus relationship, facilitated by a conformationally locked hydrogen-bonded state, is a testament to the power of understanding fundamental physical organic principles and applying them to structural elucidation. By employing the systematic workflow described, researchers can confidently assign the stereochemistry of their aldol products, a critical step in the advancement of complex molecule synthesis.
References
-
Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society. [Link]
-
NROChemistry. Evans-Tishchenko Reaction. NROChemistry. [Link]
-
Roush, W. R., et al. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry. [Link]
-
Roush, W. R., et al. (2002). An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry. [Link]
-
eGyanKosh. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. eGyanKosh. [Link]
-
Organic Reactions. (2014). The Tishchenko Reaction. Organic Reactions. [Link]
-
ResearchGate. (n.d.). Evans-Tishchenko reduction of β-hydroxyketone. ResearchGate. [Link]
-
Cho, T., et al. (1994). Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Matsumori, N., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2009). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Green Chemistry. [Link]
-
Szarek, W. A., et al. (1982). A highly stereoselective intramolecular aldol condensation. Part I. Nuclear magnetic resonance spectroscopic investigation of the stereochemistry of the products derived from the reaction of 2,2'-0-methylene-bis-D-glycerose with base. Canadian Journal of Chemistry. [Link]
-
Heathcock, C. H. (1981). Acyclic stereocontrol through the aldol condensation. Science. [Link]
-
Wikipedia. (n.d.). Karplus equation. Wikipedia. [Link]
-
Zachariah, M. M., et al. (2011). A Non–Karplus Effect: Evidence from Phosphorus Heterocycles and DFT Calculations of the Dependence of Vicinal Phosphorus-Hydrogen NMR Coupling Constants on Lone-Pair Conformation. PMC. [Link]
-
Beilstein Journals. (n.d.). nmr-prove of configuration. Beilstein Journals. [Link]
-
University of Colorado Boulder. (n.d.). IR Lecture Notes. University of Colorado Boulder. [Link]
-
Heathcock, C. H. (1981). Acyclic Stereocontrol Through the Aldol Condensation. Semantic Scholar. [Link]
-
Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]
-
Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]
-
Heathcock, C. H., & White, C. T. (1979). Acyclic stereoselection. 5. Use of double stereodifferentiation to enhance 1,2 diastereoselection in aldol condensations of chiral aldehydes. Journal of the American Chemical Society. [Link]
-
Thorn-Seshold, O. (n.d.). Stereoselectivity in the Aldol reaction. Thorn-Seshold. [Link]
-
ResearchGate. (2025). Discovery-Oriented Approach To Organic Synthesis: Tandem Aldol Condensation-Michael Addition Reactions. Identifying Diastereotopic Hydrogens in an Achiral Molecule by NMR Spectroscopy. ResearchGate. [Link]
-
Taday, P. F., et al. (1964). Hydrogen bonding. XIX. Intramolecular hydrogen bonding in aliphatic hydroxy ketones. Journal of the American Chemical Society. [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy of Hydrocarbons. Chemistry LibreTexts. [Link]
-
Myers, A. G. Research Group. (n.d.). Zimmerman Traxler Model. Harvard University. [Link]
-
University of Wisconsin-Madison. (n.d.). NOESY and EXSY. University of Wisconsin-Madison Chemistry. [Link]
-
ResearchGate. (n.d.). Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. ResearchGate. [Link]
-
Chemistry LibreTexts. (2025). NOESY Spectra. Chemistry LibreTexts. [Link]
-
Wipf, P., & Graham, T. H. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC. [Link]
-
Chemistry LibreTexts. (2020). Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Toste, F. D., et al. (2023). A catalytic enantioselective stereodivergent aldol reaction. PMC. [Link]
-
ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
University of Ottawa. (2018). NOESY and ROESY. University of Ottawa. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Royal Society of Chemistry. (2011). β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. Chemical Science. [Link]
-
University of Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. University of Delhi. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
-
ResearchGate. (2025). Chelation versus Non-Chelation Control in the Stereoselective Alkenyl sp(2) C-H Bond Functionalization Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
University of Wisconsin. (n.d.). 5-HMR-5.12. J-vicinal. Organic Chemistry Data. [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
Sources
- 1. Acyclic stereocontrol through the aldol condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyclic Stereocontrol Through the Aldol Condensation | Semantic Scholar [semanticscholar.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. thornseshold.cup.lmu.de [thornseshold.cup.lmu.de]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Karplus equation - Wikipedia [en.wikipedia.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. youtube.com [youtube.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. NOESY and EXSY [chem.ch.huji.ac.il]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acdlabs.com [acdlabs.com]
- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. narsammaacsc.org [narsammaacsc.org]
- 19. Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
Safety Operating Guide
Proper Disposal of 5-Hydroxy-5-phenylpentan-2-one: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, necessitating a thorough understanding of safe and compliant disposal procedures. This guide provides an in-depth, procedural framework for the proper disposal of 5-Hydroxy-5-phenylpentan-2-one, a β-hydroxy ketone. By integrating principles of chemical reactivity, regulatory compliance, and operational best practices, this document aims to be the preferred resource for ensuring safety and environmental stewardship in the laboratory.
Immediate Safety and Hazard Assessment
Inferred Hazardous Properties:
| Hazard Class | Inferred Risk and Rationale |
| Combustible Liquid | Based on structurally similar compounds like acetophenone and 1-phenylethanol, it is prudent to treat this compound as a combustible liquid. |
| Skin and Eye Irritant | Aromatic ketones and secondary alcohols can cause skin and serious eye irritation.[1] |
| Respiratory Tract Irritant | Inhalation of vapors may cause respiratory irritation.[1] |
| Potential for Peroxide Formation | The secondary alcohol moiety, particularly being benzylic, presents a risk of forming explosive peroxides upon prolonged exposure to air and light.[1] |
Personal Protective Equipment (PPE):
A steadfast commitment to safety necessitates the consistent use of appropriate PPE. When handling 5-Hydroxy-5-phenylpentan-2-one, the following should be considered mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling organic ketones and alcohols, but it is crucial to consult the glove manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: All handling of this compound, especially when generating aerosols or vapors, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Chemical Incompatibility and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fire.
Known Incompatibilities:
-
Strong Oxidizing Agents: Ketones can react with strong oxidizing agents, though they are generally more resistant than aldehydes.[2][3][4][5] However, the secondary alcohol group can be oxidized. Contact with strong oxidizers should be strictly avoided.
-
Strong Acids and Bases: Avoid mixing with strong acids and bases, as this can catalyze unintended reactions.
-
Reducing Agents: While ketones can be reduced to secondary alcohols, mixing with strong reducing agents in a waste container is hazardous.
Waste Segregation Protocol:
5-Hydroxy-5-phenylpentan-2-one waste should be collected as a non-halogenated organic solvent waste .[3] It is imperative to keep this waste stream separate from halogenated solvents, as the disposal costs for halogenated waste are significantly higher.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection, storage, and disposal of 5-Hydroxy-5-phenylpentan-2-one waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Experimental Workflow for Waste Disposal
Caption: Waste Disposal Workflow for 5-Hydroxy-5-phenylpentan-2-one.
Step 1: Waste Collection
-
Collect all waste containing 5-Hydroxy-5-phenylpentan-2-one, including residues, reaction mixtures, and contaminated materials (e.g., pipette tips, filter paper), in a designated hazardous waste container.
-
The container must be compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Do not overfill the container; a headspace of at least 10% should be left to allow for vapor expansion.
Step 2: Labeling
Proper labeling is a critical component of hazardous waste management. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "5-Hydroxy-5-phenylpentan-2-one "
-
The approximate concentration or percentage of the compound in the waste mixture.
-
The accumulation start date (the date the first drop of waste was added to the container).
-
Appropriate hazard pictograms (e.g., flammable, irritant).
Step 3: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.
-
The SAA should be a well-ventilated area, such as a chemical fume hood or a designated flammable storage cabinet.
-
Ensure the container is kept tightly sealed when not in use to prevent the release of vapors.
-
Segregate the container from incompatible materials as outlined in Section 2.
Step 4: Disposal
-
Once the waste container is nearly full (approximately 90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork as required by your institution and local regulations.
-
Never dispose of 5-Hydroxy-5-phenylpentan-2-one down the drain or in the regular trash.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
For Large Spills (requiring emergency response):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team or EHS.
-
If safe to do so, close the sash of the fume hood where the spill occurred and increase ventilation.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Conclusion
The responsible management and disposal of laboratory chemicals are integral to the practice of science. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of 5-Hydroxy-5-phenylpentan-2-one, thereby protecting themselves, their colleagues, and the environment. A proactive and informed approach to chemical waste management is not merely a regulatory obligation but a fundamental aspect of scientific integrity and corporate responsibility.
References
- BenchChem. (2025).
- LibreTexts Chemistry. (2023, January 23). Oxidation of Aldehydes and Ketones. LibreTexts.
- OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry. OpenStax.
- Study.com. (n.d.). Aldehydes & Ketones | Definition, Reduction & Oxidation.
- LibreTexts Chemistry. (2021, December 27). 7.5: Oxidation of Aldehydes and Ketones. LibreTexts.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.
- U.S. Environmental Protection Agency. (n.d.). The EPA Mixture Rule and the EPA Derived Rule - What are they and How do they differ?.
- Cornell University Environmental Health and Safety. (n.d.). 5.3 The Mixture Rule. In Hazardous Waste Manual. Cornell University.
- Rowan University. (n.d.).
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies.
- U.S. Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Yates, B. L., & Quijano, J. (1969). Thermal decomposition of β-hydroxy ketones. The Journal of Organic Chemistry, 34(9), 2506–2508.
- ResearchGate. (n.d.). Mechanism of the thermal decomposition of β-hydroxy alkenes.
Sources
- 1. Aldehydes & Ketones | Definition, Reduction & Oxidation - Lesson | Study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Hydroxy-5-phenylpentan-2-one
This document provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE) when handling 5-Hydroxy-5-phenylpentan-2-one (CAS No. 58193-48-9)[1][2]. As a prudent measure in the absence of a complete, officially published Safety Data Sheet (SDS) with GHS classifications, this guide is built upon the principles of chemical analogy, assessing the compound's primary functional groups—a ketone and a secondary alcohol—to establish a robust safety protocol. Our approach prioritizes proactive risk mitigation to ensure the highest level of protection for all laboratory personnel.
Hazard Analysis: An Inference-Based Approach
A thorough review of available literature reveals a lack of comprehensive toxicological data for 5-Hydroxy-5-phenylpentan-2-one[2][3]. Therefore, a risk assessment must be inferred from its chemical structure and the known hazards of similar compounds.
-
Ketone Group: Ketones as a class can be irritating to the eyes and respiratory system.[4][5]. More significantly, many common solvents in this category, such as acetone or methyl ethyl ketone (MEK), are known to degrade standard laboratory gloves (e.g., nitrile) rapidly[6][7].
-
Aromatic (Phenyl) Group & Alcohol Group: These functional groups suggest that the compound may act as a skin and eye irritant. SDS information for structurally related chemicals frequently lists skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards[4][5].
Given these factors, we will operate under the assumption that 5-Hydroxy-5-phenylpentan-2-one is, at a minimum, a skin and eye irritant and that its ketone structure dictates specific requirements for hand protection.
The Cornerstone of Protection: Chemical-Resistant Gloves
The single most critical PPE decision for handling this compound involves glove selection. The ketone functional group is notorious for its ability to permeate or chemically degrade common glove materials.
Causality of Glove Selection: Standard nitrile gloves, while excellent for many biological and chemical applications, offer poor resistance to ketones. The chemical similarity between the ketone solvent and the nitrile polymer allows for rapid absorption and swelling of the glove material, leading to a loss of structural integrity and swift chemical breakthrough.
Recommended Glove Types:
-
Butyl Rubber: This material provides superior resistance against aggressive polar solvents like ketones and esters[7][8]. It is the primary recommendation for any procedure involving direct handling or significant splash risk.
-
Specialized "Ketone-Resistant" Formulations: Several manufacturers offer gloves specifically engineered and tested against ketones like acetone and MEK[6][9]. These are excellent alternatives to butyl rubber.
A double-gloving strategy is strongly advised for moderate-to-high-risk procedures, combining a robust outer glove with a lighter inner glove to provide an additional layer of security.
Tiered PPE Protocols: Matching Protection to a Task's Risk Profile
A one-size-fits-all approach to PPE is inefficient and can lead to procedural non-compliance. The following tiered system outlines the minimum required PPE based on the specific laboratory task, scaling protection with the associated risk of exposure.
| Risk Tier | Typical Activities | Minimum Required PPE Ensemble |
| Tier 1: Low-Risk Operations | Handling sealed containers, weighing small quantities of solid in a ventilated enclosure, preparing dilute solutions (<1% w/v). | • Safety Glasses with Side Shields• Standard Laboratory Coat• Inner: Nitrile Gloves• Outer: Butyl Rubber or Ketone-Resistant Gloves[6][7] |
| Tier 2: Moderate-Risk Operations | Open-container transfers, extractions, synthesis reactions, heating solutions, column chromatography. | • Chemical Splash Goggles (provides a full seal around the eyes)• Chemical-Resistant Apron (over lab coat)• Inner: Nitrile Gloves• Outer: Butyl Rubber or Ketone-Resistant Gauntlets[9] |
| Tier 3: High-Risk Operations & Spill Response | Handling large quantities (>1L), procedures with a high potential for aerosolization, cleaning up spills. | • Face Shield (worn over chemical splash goggles)• Full-Body Chemical-Resistant Suit or Gown• Inner: Nitrile Gloves• Outer: Heavy-Duty Butyl Rubber or Ketone-Resistant Gauntlets[8][9]• Respiratory Protection (see Section 4) |
Respiratory Protection: When and Why
Respiratory protection is generally not required for small-scale use in a well-ventilated area[10]. However, it becomes essential under conditions where airborne particles or aerosols may be generated.
Triggering Conditions for Respiratory Protection:
-
Weighing Solids Outside a Ventilated Enclosure: If handling the powdered form of the compound without the use of a chemical fume hood or powder containment hood.
-
Aerosol Generation: During procedures like sonication, vortexing of open containers, or any reaction that may produce fumes.
-
Spill Cleanup: When cleaning a significant spill of either the solid or a solution.
In these situations, a NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.
Operational Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any task involving 5-Hydroxy-5-phenylpentan-2-one.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risk assessment.
Decontamination and Disposal Plan
Proper management of contaminated materials is critical to prevent secondary exposure.
Step-by-Step Disposal Protocol:
-
Segregate Waste: All items grossly contaminated with 5-Hydroxy-5-phenylpentan-2-one, including gloves, disposable lab coats, and absorbent materials from spills, must be treated as hazardous waste[11].
-
Containerization: Place all contaminated solid waste into a dedicated, clearly labeled, and sealable hazardous waste container. The label should read: "Hazardous Waste: 5-Hydroxy-5-phenylpentan-2-one"[11].
-
Glove Removal: When doffing gloves, use a technique that avoids touching the outer contaminated surface with bare skin. Remove the outer glove first, followed by the inner glove, turning them inside out as they are removed.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after handling the compound and removing PPE[5][10].
-
Final Disposal: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed contractor[11]. Never dispose of this chemical or contaminated materials in standard trash or down the drain[11].
By adhering to this comprehensive, risk-based PPE and disposal plan, researchers can confidently and safely handle 5-Hydroxy-5-phenylpentan-2-one, ensuring a secure laboratory environment.
References
-
Guardian Butyl Smooth Gloves. DQE. [Link]
-
Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves. [Link]
-
Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. PalmFlex. [Link]
-
Ketodex ‐ Ketone Resistant Chemical Gauntlet. Personal Protective Solutions. [Link]
-
Safety Data Sheet (Generic). UofL Department of Chemistry. [Link]
-
5-Hydroxy-5-phenylpentan-2-one. PubChem, National Center for Biotechnology Information. [Link]
-
5-hydroxy-5-phenyl-2-pentanone. Chemical Synthesis Database. [Link]
-
5-Hydroxy-5,5-diphenylpentan-2-one. PubChem, National Center for Biotechnology Information. [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
Sources
- 1. 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chempoint.com [chempoint.com]
- 6. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. shop.dqeready.com [shop.dqeready.com]
- 9. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
